molecular formula C37H41N3O8S2 B8249836 texas red-X CAS No. 199745-67-0

texas red-X

Numéro de catalogue: B8249836
Numéro CAS: 199745-67-0
Poids moléculaire: 719.9 g/mol
Clé InChI: QOFZZTBWWJNFCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Texas red-X is an organic heteroheptacyclic compound. It has a role as a fluorochrome.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFZZTBWWJNFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099599
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199745-67-0
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199745-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The "X" Factor: A Technical Guide to Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

Texas Red-X, a prominent fluorophore in life sciences research, represents a significant advancement over its predecessor, Texas Red. The "X" in its name denotes a crucial structural modification: a seven-atom aminohexanoyl spacer. This addition enhances the utility of the dye by separating the fluorescent core from its reactive moiety. This technical guide provides an in-depth exploration of this compound, its properties, and its applications for researchers, scientists, and drug development professionals.

Core Properties and the Significance of the "X" Spacer

This compound is a derivative of the sulforhodamine 101 dye, Texas Red. The key innovation in this compound is the incorporation of a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group, most commonly a succinimidyl ester.[1][2] This spacer mitigates the steric hindrance and potential quenching effects that can occur when the fluorophore is in close proximity to the biomolecule it is labeling.[2] The result is a more stable and efficient conjugation, leading to brighter and more reliable fluorescent signals.[3]

The "X" spacer improves the reactivity of the dye with primary amines on proteins and other biomolecules, allowing for conjugation under less harsh pH conditions than those required for the sulfonyl chloride form of Texas Red.[4] This makes this compound a more versatile tool for labeling a wider range of sensitive biological targets.

Quantitative Spectroscopic Data

The spectral properties of this compound are fundamental to its application in fluorescence-based assays. Below is a summary of its key quantitative characteristics. Note that slight variations in these values may be reported by different suppliers.

PropertyValueSource
Excitation Maximum (λex) ~595 nm[1][5]
Emission Maximum (λem) ~615 nm[1][5]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹[6][7]
Quantum Yield (Φ) ~0.93[6][8]
Molecular Weight (Succinimidyl Ester) ~816.94 g/mol [2]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in experimental settings. The following sections provide protocols for common applications.

Protein and Antibody Labeling with this compound Succinimidyl Ester

This protocol outlines the general procedure for conjugating this compound succinimidyl ester to proteins, such as antibodies, which contain primary amines.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5)

  • This compound, succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[9]

  • Prepare the Dye Stock Solution:

    • Dissolve the this compound succinimidyl ester in DMSO to a concentration of 10 mg/mL. This should be done immediately before use, as the reactive dye is susceptible to hydrolysis.

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.

    • Slowly add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column or through dialysis.

  • Determine the Degree of Labeling (DOL):

    • The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for this compound).

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[4]

F-Actin Staining with this compound Phalloidin (B8060827)

This protocol is for visualizing filamentous actin (F-actin) in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Methanol-free formaldehyde (B43269) (3-4%) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • This compound phalloidin

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells briefly with PBS.

    • Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells two to three times with PBS.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.

    • Wash the cells two to three times with PBS.

  • Staining:

    • Dilute the this compound phalloidin stock solution to its working concentration in PBS (typically 1:100 to 1:1000).

    • Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells two to three times with PBS to remove unbound phalloidin.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualization:

    • Image the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Structural comparison of Texas Red and this compound.

Start Start: Purified Antibody in Amine-Free Buffer AdjustpH Adjust Antibody Solution pH to 8.0-8.5 Start->AdjustpH PrepDye Prepare 10 mg/mL This compound, SE in DMSO Incubate Add Dye to Antibody Incubate 1-2h at RT PrepDye->Incubate AdjustpH->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify End End: Purified Antibody-Texas Red-X Conjugate Purify->End

Caption: Workflow for antibody conjugation with this compound.

Start Start: Cells on Coverslip Fix Fix with Formaldehyde (10-15 min) Start->Fix Permeabilize Permeabilize with Triton X-100 (3-5 min) Fix->Permeabilize Stain Stain with this compound Phalloidin (20-90 min) Permeabilize->Stain Wash Wash with PBS Stain->Wash Mount Mount on Slide Wash->Mount End Visualize F-Actin Mount->End

Caption: Experimental workflow for F-actin staining.

References

Texas Red-X Fluorophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties and applications of the Texas Red-X fluorophore. It is designed to assist researchers in effectively utilizing this versatile fluorescent dye in a variety of experimental contexts, including fluorescence microscopy and flow cytometry.

Core Spectral and Photophysical Properties

This compound is a bright, red-fluorescent dye commonly used for labeling proteins, nucleic acids, and other biomolecules. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer helps to minimize the potential for quenching and steric hindrance between the dye and the labeled molecule, often resulting in brighter and more specific fluorescent signals.[1]

The key spectral properties of this compound are summarized in the table below:

PropertyValueReference
Excitation Maximum (λex) ~595 nm[1][2]
Emission Maximum (λem) ~613 nm[1][2]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm[3]
Typical Laser Excitation 561 nm or 594 nm[1]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols offer a starting point for experimental design and can be optimized to suit specific research needs.

Protein Labeling with this compound Succinimidyl Ester

This protocol describes the covalent labeling of proteins, such as antibodies, with this compound succinimidyl ester, which reacts with primary amines on the protein surface.[4]

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • This compound, succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25) or spin column

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Dye Preparation: Warm the vial of this compound, succinimidyl ester to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or a spin column equilibrated with PBS. The first colored band to elute will be the conjugated protein.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for this compound).

Immunofluorescence Staining of F-Actin with this compound Phalloidin

This protocol details the staining of filamentous actin (F-actin) in fixed and permeabilized cells using a this compound conjugate of phalloidin, a bicyclic peptide that binds specifically to F-actin.[5][6][7]

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • This compound Phalloidin

  • Bovine Serum Albumin (BSA)

  • Mounting medium with an antifade reagent

  • (Optional) DAPI or other nuclear counterstain

Procedure:

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Rinsing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

  • Rinsing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining: Dilute the this compound Phalloidin stock solution in PBS containing 1% BSA to the recommended working concentration. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Rinsing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Texas Red.[7]

Flow Cytometry Analysis of Cell Surface Antigens

This protocol provides a general framework for staining cell surface antigens for analysis by flow cytometry using a directly conjugated this compound antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound conjugated primary antibody

  • Isotype control antibody conjugated with this compound

  • (Optional) Fc block reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells). Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

  • Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the this compound conjugated primary antibody. For the negative control, add the same concentration of the this compound conjugated isotype control to a separate tube.

  • Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Carefully aspirate the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Texas Red excitation and emission.

Visualization of Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

Experimental Workflow: Protein Labeling and Purification

G Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (1 hr, RT, dark) Protein->Reaction Dye This compound Succinimidyl Ester in DMSO Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Conjugate Purified this compound Labeled Protein Purification->Conjugate

Caption: Workflow for labeling proteins with this compound succinimidyl ester.

Signaling Pathway: EGFR Internalization and Early Endosome Localization

The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival. Upon ligand binding, the receptor is internalized and trafficked through endosomes. Immunofluorescence studies using fluorophore-conjugated antibodies, including those labeled with Texas Red, have been instrumental in visualizing the subcellular localization of EGFR and its phosphorylated, active forms.[8] The following diagram illustrates the use of this compound to visualize total EGFR localization in relation to early endosomes.

G cluster_cell Cell cluster_pm Plasma Membrane cluster_cyto Cytoplasm cluster_detection Immunofluorescence Detection EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Internalized_EGFR Internalized EGFR EGFR->Internalized_EGFR Endocytosis TexasRed_Ab Anti-EGFR Antibody (this compound Conjugate) EGFR->TexasRed_Ab Endosome Early Endosome (EEA1 Positive) FITC_Ab Anti-EEA1 Antibody (FITC Conjugate) Endosome->FITC_Ab Internalized_EGFR->Endosome Trafficking

Caption: Visualization of EGFR localization using this compound immunofluorescence.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Texas Red-X, a widely used red fluorescent dye. It includes key photophysical data, a detailed experimental protocol for spectral characterization, and a workflow for its application in immunofluorescence, a common technique in biological research. This document is intended to serve as a practical resource for researchers utilizing this compound in their experimental designs.

Core Photophysical Properties of this compound

This compound is a derivative of sulforhodamine 101, engineered to be more suitable for conjugation to biomolecules. It features a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its reactive group, which minimizes potential interactions with the conjugated molecule.[1][2] This modification enhances its utility in various applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[3][4]

The photophysical properties of this compound are summarized in the table below. It's important to note that these values can vary slightly depending on the solvent, pH, and the specific conjugate.

PropertyValueNotes
Excitation Maximum (λex) ~595 nmCan range from 586 nm to 598 nm depending on the specific form and solvent.[2][5][6][7][8][9]
Emission Maximum (λem) ~615 nmCan range from 603 nm to 617 nm.[2][5][6][7][8][9]
Molar Extinction Coefficient (ε) ~85,000 - 116,000 M⁻¹cm⁻¹Measured at the absorption maximum.[3][6][7]
Quantum Yield (Φ) ~0.93 - 0.97In solvents like PBS and Ethanol.[6][7][10]
Recommended Laser Lines 561 nm or 594 nmA 561 nm laser provides suboptimal but effective excitation.[8] A dye laser tuned to 595-605 nm or a krypton laser at 567 nm can also be used.[3]
Solubility DMSO, DMF, WaterSoluble in polar solvents.[3][11]

Experimental Protocol: Measurement of Excitation and Emission Spectra

This protocol outlines the steps for determining the excitation and emission spectra of a this compound conjugate using a spectrofluorometer.

1. Instrumentation and Materials

  • Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector.[12]

  • Quartz Cuvettes: Standard 1 cm path length cuvettes.

  • This compound Conjugate Solution: Prepare a dilute solution (e.g., 1 µM) in an appropriate buffer (e.g., PBS, pH 7.4). The absorbance at the excitation maximum should be below 0.05 to avoid inner filter effects.[13]

  • Solvent Blank: The same buffer used to dissolve the conjugate.

2. Instrument Setup and Calibration

  • Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.[12]

  • Perform wavelength calibration according to the manufacturer's instructions.

  • Set the excitation and emission slit widths. A common starting point is 5 nm for both.[12]

3. Measurement of the Emission Spectrum

  • Place the cuvette with the solvent blank in the sample holder.

  • Set the excitation wavelength to the expected maximum (e.g., 595 nm).

  • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength (e.g., 605 nm) to a suitable upper limit (e.g., 750 nm) to record the blank spectrum.

  • Replace the blank with the this compound conjugate solution.

  • Perform the same emission scan to obtain the sample's emission spectrum.

  • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence. The peak of this corrected spectrum is the emission maximum (λem).[12]

4. Measurement of the Excitation Spectrum

  • Set the emission monochromator to the determined emission maximum (λem).

  • Scan a range of excitation wavelengths (e.g., 400 nm to 620 nm) while measuring the fluorescence intensity of the solvent blank.

  • Replace the blank with the this compound conjugate solution.

  • Perform the same excitation scan to obtain the sample's excitation spectrum.

  • Subtract the blank spectrum from the sample spectrum. The peak of the resulting spectrum is the excitation maximum (λex).[14]

The following diagram illustrates the general workflow for measuring fluorescence spectra.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum prep_dye Prepare Dilute This compound Solution scan_em_sample Scan Emission of Sample prep_dye->scan_em_sample scan_ex_sample Scan Excitation of Sample prep_dye->scan_ex_sample prep_blank Prepare Solvent Blank scan_em_blank Scan Emission of Blank prep_blank->scan_em_blank scan_ex_blank Scan Excitation of Blank prep_blank->scan_ex_blank stabilize Stabilize Light Source calibrate Calibrate Instrument stabilize->calibrate set_slits Set Slit Widths calibrate->set_slits set_ex_wl Set Excitation Wavelength (e.g., 595 nm) set_slits->set_ex_wl set_ex_wl->scan_em_blank scan_em_blank->scan_em_sample subtract_em Subtract Blank from Sample scan_em_sample->subtract_em determine_em_max Determine Emission Max (λem) subtract_em->determine_em_max set_em_wl Set Emission Wavelength (at determined λem) determine_em_max->set_em_wl set_em_wl->scan_ex_blank scan_ex_blank->scan_ex_sample subtract_ex Subtract Blank from Sample scan_ex_sample->subtract_ex determine_ex_max Determine Excitation Max (λex) subtract_ex->determine_ex_max

Workflow for Measuring Fluorescence Spectra

Application Workflow: Immunofluorescence Staining

This compound is frequently used as a label for secondary antibodies in immunofluorescence staining to visualize specific proteins within cells or tissues.

The following diagram outlines a typical experimental workflow for immunofluorescence using a this compound conjugated secondary antibody.

G cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging fixation Cell/Tissue Fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade Reagent wash2->mounting microscopy Fluorescence Microscopy (Ex: ~595 nm, Em: ~615 nm) mounting->microscopy analysis Image Acquisition and Analysis microscopy->analysis

Immunofluorescence Staining Workflow

References

A Technical Guide to the Photophysical Properties of Texas Red-X: Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Texas Red-X, a widely utilized red fluorescent dye in biological research and drug development. We present a comparative analysis of its quantum yield and brightness against other common red fluorophores, detail the experimental protocols for these measurements, and illustrate a typical immunofluorescence workflow using this versatile dye.

Quantitative Comparison of Red Fluorophores

The selection of a suitable fluorophore is critical for the success of fluorescence-based assays. Brightness, a key determinant of signal-to-noise ratio, is a function of both the molar extinction coefficient (how efficiently the molecule absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes these key photophysical properties for this compound and other commonly used red fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~595~615~116,000[1][2]~0.93 (in PBS)[3]~107,880
Texas Red ~596~615~85,000[4]~0.93 (in PBS)[3][4]~79,050
Alexa Fluor 594 ~590~617~73,000[2]~0.66[2][5]~48,180
Cy5 ~649~667~250,000[6]~0.27[6]~67,500
Rhodamine Red-X ~573~591Not readily availableNot readily availableNot readily available
DyLight 594 ~593~618~80,000[7]Not readily availableNot readily available
ATTO 594 ~601~627~120,000[1][8]~0.85[1][8]~102,000

Note: The brightness is calculated as the product of the molar extinction coefficient and the quantum yield.[9] Values can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

Accurate determination of a fluorophore's quantum yield is essential for comparative studies and for optimizing experimental signal. The following sections detail the methodologies for measuring fluorescence quantum yield and a standard protocol for utilizing this compound in immunofluorescence applications.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[10]

1. Materials and Reagents:

  • Fluorophore of interest (e.g., this compound)

  • Standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 0.913)[11]

  • High-purity solvents (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard fluorophore in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation:

      Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

      Where:

      • Φ is the quantum yield

      • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

Immunofluorescence Staining using this compound Conjugated Secondary Antibody

This protocol outlines the general steps for immunofluorescence staining of cultured cells using a this compound conjugated secondary antibody.

1. Materials and Reagents:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (specific to the target antigen)

  • This compound conjugated secondary antibody (specific to the primary antibody host species)

  • Antifade mounting medium

  • Microscope slides

2. Procedure:

  • Cell Fixation:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in blocking buffer, protecting it from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~595 nm, Emission: ~615 nm).[12]

Visualizations

To further elucidate the practical application of this compound, the following diagrams illustrate a typical experimental workflow.

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging A Cell Culture on Coverslip B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., Normal Goat Serum) C->D Washing Steps E Primary Antibody Incubation D->E F Secondary Antibody Incubation (this compound Conjugate) E->F G Mounting on Slide F->G Washing Steps H Fluorescence Microscopy G->H I Image Acquisition & Analysis H->I

Caption: Workflow for an indirect immunofluorescence experiment.

G cluster_light_path Epifluorescence Microscope Light Path LightSource Light Source (e.g., Mercury Lamp) ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broadband Light DichroicMirror Dichroic Mirror ExcitationFilter->DichroicMirror Excitation Light (~595 nm) Objective Objective Lens DichroicMirror->Objective EmissionFilter Emission Filter DichroicMirror->EmissionFilter Objective->DichroicMirror Sample Sample with This compound Objective->Sample Sample->Objective Emitted Light (~615 nm) + Reflected Excitation Light Detector Detector (e.g., Camera) EmissionFilter->Detector Filtered Emission Light

Caption: Light path in an epifluorescence microscope for this compound.

References

A Technical Guide to Texas Red-X Succinimidyl Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties and applications of Texas Red-X succinimidyl ester, a widely used fluorescent dye in biological research. This document details its physicochemical characteristics, provides protocols for its use in bioconjugation and immunofluorescence, and illustrates relevant biological pathways and experimental workflows.

Core Properties of this compound Succinimidyl Ester

This compound succinimidyl ester is an amine-reactive fluorescent labeling dye. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the Texas Red fluorophore from the succinimidyl ester reactive group. This spacer is designed to minimize interactions between the dye and the biomolecule to which it is conjugated, thereby preserving the biological activity of the labeled molecule.[1][2] The succinimidyl ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable covalent bonds.[3]

Quantitative Data Summary
PropertyValueReferences
Molecular Weight 816.94 g/mol [1]
Excitation Maximum (λex) ~595 nm[1][3]
Emission Maximum (λem) ~615 nm[1][3]
Chemical Formula C₄₁H₄₄N₄O₁₀S₂
Solubility DMSO[1]
Reactivity Primary amines[3]

Experimental Protocols

Protein Labeling with this compound Succinimidyl Ester

This protocol outlines the general procedure for conjugating this compound succinimidyl ester to a protein, such as an antibody.

Materials:

  • This compound succinimidyl ester

  • Protein to be labeled (e.g., IgG antibody)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute from the column is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~595 nm (for Texas Red).

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein molecule (DOL).

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Immunofluorescence Staining of Cells

This protocol describes the use of a this compound-labeled antibody for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cultured cells on coverslips or in chamber slides

  • This compound-labeled secondary antibody

  • Primary antibody specific to the target antigen

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% bovine serum albumin or normal serum in PBS)

  • Mounting medium with an antifade reagent

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on a suitable substrate.

    • Wash the cells with PBS and then fix with fixation buffer for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal working concentration in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-labeled secondary antibody to its working concentration in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • (Optional) Counterstaining:

    • If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Visualize the fluorescence using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and any other fluorophores used.

Visualizations

Experimental Workflow: Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (Amine-free buffer) labeling Labeling Reaction (1-2 hours, room temp, dark) prep_protein->labeling prep_dye Prepare Dye Stock Solution (Anhydrous DMSO) prep_dye->labeling purify Purify Conjugate (Size-exclusion chromatography) labeling->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze storage Store Labeled Protein (4°C or -20°C, protected from light) analyze->storage

Workflow for labeling a protein with this compound succinimidyl ester.

Experimental Workflow: Immunofluorescence Staining

G start Cultured Cells fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Labeled Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

A typical workflow for indirect immunofluorescence staining of cells.

Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) Signaling

This compound labeled antibodies are frequently used to visualize components of signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial in angiogenesis.[2][4] An antibody targeting the VEGF receptor (VEGFR) can be labeled with this compound to visualize its localization and expression on endothelial cells.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified representation of the VEGF signaling pathway.

References

An In-depth Technical Guide to the Chemical Structure and Applications of Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Texas Red-X, a widely utilized red fluorescent dye. It details its chemical structure, key quantitative properties, and established protocols for its application in bioconjugation, catering to the needs of researchers and professionals in the fields of life sciences and drug development.

Core Properties of this compound

This compound is a derivative of sulforhodamine 101, engineered to improve its utility in labeling biomolecules. The defining feature of this compound is the incorporation of a seven-atom aminohexanoyl spacer, designated by the "X", between the fluorophore and its reactive moiety.[1][2][3] This spacer arm is critical as it separates the fluorophore from the molecule it is conjugated to, which can minimize potential quenching effects and steric hindrance, thereby often leading to a higher fluorescence yield of the resulting conjugate.

The succinimidyl ester (SE) variant of this compound is an amine-reactive form that readily conjugates with primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds.[1] This reaction is most efficient at a slightly basic pH, typically between 7.5 and 8.5.[1] Compared to its sulfonyl chloride predecessor, the succinimidyl ester derivative exhibits greater stability in aqueous solutions, simplifying the conjugation process.

This compound is available as a single isomer or as a mixture of isomers, with single-isomer preparations offering greater reproducibility in labeling experiments.[4]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, succinimidyl ester. This data is essential for accurate experimental design and data analysis in fluorescence-based assays.

PropertyValueSource(s)
Molecular Weight ~817 g/mol [1]
Excitation Maximum (λex) ~595 nm[1][3][4][5]
Emission Maximum (λem) ~615 nm[1][3][4]
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[6]
Recommended Excitation Lasers 561 nm or 594 nm

Chemical Structure of this compound, Succinimidyl Ester

The fundamental structure of this compound is based on the sulforhodamine 101 core. The "X" spacer and the succinimidyl ester reactive group are key modifications.

Texas_Red_X_SE cluster_core Sulforhodamine 101 Core cluster_spacer cluster_reactive_group Reactive Group Core [Sulforhodamine 101 Core Structure] Spacer -(CH₂)₅-C(O)NH- Core->Spacer SO₂NH X X Spacer Arm Spacer Arm SE Succinimidyl Ester Spacer->SE experimental_workflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Mix and Incubate (1 hour, RT, protected from light) A->C B Prepare this compound, SE Stock Solution (in DMSO) B->C D Purify Conjugate (Gel Filtration / Desalting) C->D E Characterize Conjugate (Absorbance, DOL) D->E F Store Conjugate (4°C or -20°C, protected from light) E->F

References

A Technical Guide: Unveiling the Superior Performance of Texas Red-X Over Texas Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the Texas Red family of dyes has long been a staple for visualizing biological structures and processes in the red spectrum. However, the advent of Texas Red-X, a chemically modified derivative, has marked a significant advancement in the field. This in-depth technical guide explores the core advantages of this compound over its predecessor, Texas Red, providing a comprehensive analysis of their chemical differences, performance metrics, and practical applications. Through a detailed examination of their properties and relevant experimental protocols, this guide will demonstrate why this compound has emerged as the superior choice for a wide range of research applications.

The "X" Factor: A Structural Enhancement with Profound Implications

The fundamental distinction between Texas Red and this compound lies in the addition of a seven-atom aminohexanoyl spacer, denoted as "X", in the structure of this compound.[1][2] This seemingly minor modification has profound implications for the dye's performance, primarily by distancing the fluorophore from its reactive group and the biomolecule to which it is conjugated.[3] This separation minimizes the potential for quenching and steric hindrance, leading to improved fluorescence and conjugation efficiency.[4]

The most common reactive form of Texas Red is a sulfonyl chloride (SC), which is known for its instability in aqueous solutions and susceptibility to hydrolysis.[5] This instability can lead to inconsistent labeling and requires carefully controlled reaction conditions, often at a high pH which may not be suitable for all proteins.[5] In contrast, this compound is most frequently supplied as a succinimidyl ester (SE), a more stable and amine-reactive form that offers a wider range of reaction conditions and greater resistance to hydrolysis.[5]

Quantitative Performance Metrics: A Side-by-Side Comparison

The structural advantages of this compound translate into demonstrably superior performance across several key photophysical and chemical parameters.

PropertyTexas RedThis compoundAdvantage of this compound
Reactive Group Typically Sulfonyl Chloride (SC)Typically Succinimidyl Ester (SE)Higher stability and reactivity in aqueous solutions.[5]
Excitation Maximum ~589-596 nm[1][6]~586-595 nm[7]Similar spectral properties, allowing for use with existing filter sets.[7]
Emission Maximum ~615 nm[1][6]~603-615 nm[7]Similar spectral properties, allowing for use with existing filter sets.[7]
Stokes Shift ~19-26 nm~17-29 nmBoth exhibit a relatively small Stokes shift.
Quantum Yield (in PBS) 0.93[2]0.93-0.97 (for derivatives)Potentially higher fluorescence efficiency in conjugated form.[4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~85,000[1]Not explicitly found for direct comparisonA critical parameter for brightness, but comparative data is elusive.
Photostability Generally good[6][8]Generally good, with rhodamine dyes being known for their photostability.[9]While direct comparative data is scarce, the structural modifications may contribute to enhanced photostability in certain applications.
Conjugation Efficiency Lower and more variable[10]Consistently higher[10]The succinimidyl ester group and spacer arm lead to more efficient and reproducible labeling of biomolecules.[10]
Hydrolytic Stability Low (sulfonyl chloride hydrolyzes within minutes)[5]High (succinimidyl ester retains reactivity for over an hour)[5]Allows for more flexible and reliable conjugation procedures.[5]

Enhanced Stability and Conjugation Efficiency: The Primary Advantages

The most significant advantages of this compound lie in its enhanced stability and conjugation efficiency, directly attributable to its succinimidyl ester reactive group and the "X" spacer.

Superior Stability in Aqueous Solutions

Texas Red sulfonyl chloride is highly susceptible to hydrolysis, especially at the higher pH required for efficient conjugation to amines.[5] This rapid degradation necessitates the use of freshly prepared solutions and can lead to low and variable labeling yields. In stark contrast, this compound succinimidyl ester exhibits significantly greater stability in aqueous environments, retaining most of its reactivity for over an hour, compared to the complete hydrolysis of the sulfonyl chloride within minutes.[5] This enhanced stability allows for more controlled and reproducible conjugation reactions.

Increased Conjugation Efficiency and Yield

The combination of the stable succinimidyl ester and the spacer arm in this compound results in a demonstrably higher labeling efficiency compared to Texas Red sulfonyl chloride.[10] The spacer arm reduces the steric hindrance between the fluorophore and the target biomolecule, allowing for more accessible and efficient conjugation to primary amines on proteins and other molecules.[3] This leads to a higher degree of labeling and brighter, more reliable fluorescent conjugates.[4]

Experimental Protocols

To provide a practical context for the advantages of this compound, this section details key experimental protocols for conjugation and a common application in visualizing the cytoskeleton.

General Protocol for Antibody Conjugation with this compound, Succinimidyl Ester

This protocol outlines the general steps for labeling an antibody with a this compound succinimidyl ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound, succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Purification column (e.g., gel filtration)

  • Bovine Serum Albumin (BSA)

  • Sodium azide (B81097)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2.5 mg/mL.[11]

  • Prepare the Dye Stock Solution: Dissolve the this compound, succinimidyl ester in DMF or DMSO to a concentration of 10 mM.[12]

  • Conjugation Reaction: While gently vortexing, add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 10:1 and 20:1.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[12]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the conjugated antibody.[11]

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound (~595 nm). The DOL can then be calculated using the molar extinction coefficients of the antibody and the dye.

  • Storage: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Store at 4°C, protected from light.[11]

Protocol for Staining F-Actin with this compound Phalloidin (B8060827)

This protocol describes the use of this compound phalloidin to visualize the filamentous actin (F-actin) cytoskeleton in fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (3.7%, methanol-free)

  • Triton X-100 (0.1%)

  • This compound phalloidin stock solution (in methanol)

  • Bovine Serum Albumin (BSA)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.[9]

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[13]

  • Blocking (Optional): To reduce nonspecific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[9]

  • Phalloidin Staining: Dilute the this compound phalloidin stock solution into PBS containing 1% BSA (a typical final concentration is around 1:100 to 1:1000). Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[13][14]

  • Washing: Wash the cells two to three times with PBS.[13]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for Texas Red.

Visualizing Cellular Processes: Workflows and Signaling Pathways

The superior properties of this compound make it an invaluable tool for a variety of fluorescence-based applications, from visualizing cellular architecture to tracking complex signaling pathways.

Experimental Workflow: F-Actin Cytoskeleton Staining

The following diagram illustrates the experimental workflow for staining the F-actin cytoskeleton using this compound phalloidin, as detailed in the protocol above.

F_Actin_Staining_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslips pbs_wash1 PBS Wash cell_culture->pbs_wash1 fixation Fixation (Formaldehyde) pbs_wash1->fixation pbs_wash2 PBS Wash fixation->pbs_wash2 permeabilization Permeabilization (Triton X-100) pbs_wash2->permeabilization blocking Blocking (BSA) permeabilization->blocking phalloidin_staining This compound Phalloidin Incubation blocking->phalloidin_staining pbs_wash3 PBS Wash phalloidin_staining->pbs_wash3 mounting Mounting pbs_wash3->mounting microscopy Fluorescence Microscopy mounting->microscopy

Workflow for F-actin staining with this compound phalloidin.
Signaling Pathway: Visualizing EGFR Activation

This compound conjugated antibodies are powerful tools for dissecting cellular signaling pathways. For example, they can be used to visualize the activation of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer progression.[9][15] Upon binding of its ligand, EGF, the EGFR dimerizes and becomes autophosphorylated, initiating a downstream signaling cascade.[10][16]

The following diagram illustrates a simplified EGFR signaling pathway and how this compound conjugated antibodies can be used to visualize key events.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization using Immunofluorescence EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive 1. Ligand Binding EGFR_dimer EGFR Dimer (active) EGFR_inactive->EGFR_dimer 2. Dimerization EGFR_p Phosphorylated EGFR EGFR_dimer->EGFR_p 3. Autophosphorylation Antibody_EGFR Primary Antibody (anti-EGFR) EGFR_dimer->Antibody_EGFR Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR_p->Adaptor 4. Adaptor Recruitment Antibody_pEGFR Primary Antibody (anti-pEGFR) EGFR_p->Antibody_pEGFR RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Secondary_Ab Secondary Antibody (anti-Primary IgG) + this compound Antibody_EGFR->Secondary_Ab Antibody_pEGFR->Secondary_Ab

Simplified EGFR signaling pathway and its visualization.

In this workflow, cells can be treated with EGF to stimulate the pathway. Following fixation and permeabilization, cells are incubated with a primary antibody specific for either total EGFR or its phosphorylated (active) form. A secondary antibody conjugated to this compound is then used to detect the primary antibody, allowing for the visualization and quantification of EGFR expression and activation via fluorescence microscopy.[9][17]

Conclusion

This compound represents a significant improvement over the traditional Texas Red fluorophore. The introduction of the aminohexanoyl spacer and the use of the more stable succinimidyl ester chemistry confer a range of advantages, most notably enhanced stability and superior conjugation efficiency. These improvements lead to more reliable and reproducible labeling of biomolecules, resulting in brighter and more consistent fluorescent signals. For researchers, scientists, and drug development professionals seeking a robust and high-performing red fluorescent dye, this compound offers a clear advantage, enabling more precise and sensitive visualization of biological processes. While direct quantitative comparisons of all photophysical properties remain an area for further investigation, the established benefits in stability and conjugation make this compound the recommended choice for demanding fluorescence applications.

References

Texas Red-X stability and photostability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Photostability of Texas Red-X

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the stability of fluorophores is paramount for generating reliable and reproducible data. This compound, a popular red fluorescent dye, offers several advantages over its predecessor, Texas Red. This guide provides a comprehensive overview of the stability and photostability of this compound, including its chemical properties, factors influencing its performance, and detailed experimental protocols for its use and characterization.

Introduction to this compound

This compound is a derivative of sulforhodamine 101, designed for covalent labeling of biomolecules. It features two key modifications compared to the original Texas Red (sulforhodamine 101 acid chloride):

  • Succinimidyl Ester (SE) Reactive Group: this compound is most commonly available as a succinimidyl ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. This offers a significant advantage over the sulfonyl chloride chemistry of the original Texas Red, which is more susceptible to hydrolysis.[1] The succinimidyl ester of this compound is more stable in aqueous solutions than the sulfonyl chloride of Texas Red, with a half-life of hours at pH 7 compared to minutes for the sulfonyl chloride.[2][3]

  • "X" Spacer: An aminohexanoyl "X" spacer separates the fluorophore from the reactive group.[4] This seven-atom spacer helps to minimize interactions between the dye and the biomolecule it is conjugated to, which can otherwise lead to quenching of the fluorescence signal.[5]

These modifications result in more efficient and reproducible conjugation reactions, as well as potentially brighter and more stable fluorescent conjugates.[4]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Excitation Maximum (λex) ~595 nm[6]
Emission Maximum (λem) ~615 nm[6]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φf) 0.93 (in PBS)[8]
Fluorescence Lifetime (τ) ~4.1 ns (for Texas Red)[9]
Reactive Group Succinimidyl Ester (SE)[4]

Stability of this compound

The stability of this compound can be considered in two main contexts: the stability of the reactive dye prior to conjugation and the stability of the fluorophore after conjugation.

Stability of this compound Succinimidyl Ester

The primary pathway for the degradation of this compound succinimidyl ester in aqueous solution is hydrolysis of the NHS ester, which renders it unreactive towards primary amines. The rate of hydrolysis is highly dependent on pH and temperature.[2]

  • Effect of pH: The hydrolysis rate of NHS esters increases significantly with increasing pH. For optimal conjugation efficiency, it is recommended to perform labeling reactions at a pH between 7.5 and 8.5.[1] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[10]

  • Storage: Unconjugated this compound succinimidyl ester should be stored desiccated at -20°C to prevent degradation from moisture.[11] Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[12]

Stability of the this compound Fluorophore

The stability of the this compound fluorophore after conjugation is influenced by a variety of environmental factors.

FactorEffect on this compound StabilityGeneral Recommendations
pH The fluorescence of rhodamine dyes, including Texas Red, is generally stable over a wide pH range (pH 4-10).[13] However, extreme pH values can influence the fluorescence lifetime.[14]Maintain a pH between 7 and 9 for optimal and stable fluorescence.
Solvent The polarity of the solvent can affect the spectral properties and quantum yield of rhodamine dyes.[13]Use aqueous buffers such as PBS or Tris for most biological applications.
Temperature Increased temperature can lead to a decrease in fluorescence intensity.Perform imaging experiments at a controlled and stable temperature.
Presence of Oxidizing Agents Reactive oxygen species (ROS) are a major cause of photobleaching.[15]De-gas buffers and consider using antifade reagents.

Photostability of this compound

Photostability refers to a fluorophore's resistance to irreversible photodegradation upon exposure to excitation light. While generally considered to have moderate photostability, this compound is known to be less photostable than newer generation dyes such as Alexa Fluor 594.[16][17]

Quantitative Photostability Parameters

Quantitative data on the photobleaching of this compound is not extensively available in the literature under standardized conditions. However, the photostability of rhodamine dyes has been studied more broadly. The probability of photobleaching for rhodamines is on the order of 10⁻⁶ to 10⁻⁷ per excitation event at low to moderate laser powers.

ParameterDescriptionTypical Values for Rhodamines
Photobleaching Quantum Yield (Φb) The probability that an excited fluorophore will undergo irreversible photobleaching.10⁻⁵ - 10⁻⁷
Photobleaching Half-life (t1/2) The time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.Highly dependent on illumination intensity.
Comparison with Alexa Fluor 594

Alexa Fluor 594 is often recommended as a more photostable alternative to this compound, with similar spectral properties.[16] Conjugates of Alexa Fluor 594 are generally brighter and more resistant to photobleaching, allowing for longer imaging times.[17]

FeatureThis compoundAlexa Fluor 594Reference
Excitation Max ~595 nm~590 nm[18]
Emission Max ~615 nm~617 nm[18]
Brightness BrightBrighter[17]
Photostability ModerateHigh[16][17]

Experimental Protocols

Protein Conjugation with this compound Succinimidyl Ester

This protocol is a general guideline for labeling proteins with this compound SE. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

  • This compound, succinimidyl ester

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: While gently stirring the protein solution, slowly add the desired amount of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 595 nm. The DOL can be calculated using the following formula: DOL = (A₅₉₅ × ε_protein) / (A₂₈₀ - (A₅₉₅ × CF₂₈₀)) × ε_dye where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for rhodamine dyes).

Measurement of Photobleaching Rate

This protocol describes a method for determining the photobleaching half-life of a this compound conjugate using a fluorescence microscope.

Materials:

  • This compound conjugated sample (e.g., labeled cells or immobilized proteins on a slide)

  • Fluorescence microscope with a suitable filter set for this compound and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Antifade mounting medium (optional, but recommended for comparison)

Procedure:

  • Sample Preparation: Prepare the sample for microscopy. For cells, this may involve fixation, permeabilization, and staining. For immobilized proteins, ensure they are in a suitable buffer.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Set the microscope to continuously acquire images of the ROI over time (time-lapse) with a constant, high-intensity illumination. Use the same acquisition settings (exposure time, laser power, etc.) for all images.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Measure the mean fluorescence intensity of the ROI in each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay function to determine the photobleaching rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer (pH 8.3) Mixing Add Dye Stock to Protein Solution Protein_Solution->Mixing Dye_Stock This compound SE in Anhydrous DMSO Dye_Stock->Mixing Incubation Incubate 1-2h (Room Temp, Dark) Mixing->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

Caption: Workflow for conjugating this compound succinimidyl ester to a protein.

Stability_Factors TexasRedX This compound Stability pH pH TexasRedX->pH Temperature Temperature TexasRedX->Temperature Solvent Solvent Polarity TexasRedX->Solvent Oxygen Reactive Oxygen Species TexasRedX->Oxygen Light Excitation Light TexasRedX->Light Antifade Antifade Reagents TexasRedX->Antifade

Caption: Factors influencing the stability and photostability of this compound.

Jablonski_Diagram cluster_states Electronic States cluster_processes Photophysical Processes S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) Fluorescence Fluorescence S1->Fluorescence ISC Intersystem Crossing (ISC) S1->ISC T1 T₁ (Excited Triplet State) Photobleaching Photobleaching T1->Photobleaching Absorption Absorption Absorption->S1 Excitation Light Fluorescence->S0 ISC->T1

Caption: Simplified Jablonski diagram of fluorescence and photobleaching.

References

The Enduring Legacy of Texas Red: A Technical Guide to a Seminal Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the history, chemical properties, and applications of Texas Red and its derivatives for researchers, scientists, and drug development professionals.

Introduction

In the landscape of fluorescent labeling, few dyes have achieved the iconic status and enduring utility of Texas Red. First introduced in 1982, this bright, red-emitting fluorophore rapidly became an indispensable tool in biological research, particularly for multicolor fluorescence microscopy and flow cytometry. Its development marked a significant advancement in the available spectral range for fluorescent probes, enabling more complex and informative experiments. This technical guide provides an in-depth exploration of the history, chemical characteristics, and key applications of Texas Red dyes, offering valuable insights and detailed protocols for researchers and professionals in the life sciences.

A Historical Perspective: The Genesis of a Red Star

The story of Texas Red begins with the need for a photostable, hydrophilic, red-emitting fluorophore that could be effectively paired with the popular green-emitting fluorescein (B123965) isothiocyanate (FITC) for dual-labeling experiments. The development of rhodamine-based dyes in the late 19th century laid the groundwork for a new class of fluorescent compounds.[1] While early rhodamines offered red fluorescence, they often suffered from issues like hydrophobicity and quenching upon conjugation to biomolecules.

The breakthrough came in 1982 when Titus, Haugland, Sharrow, and Segal synthesized and characterized the sulfonyl chloride derivative of sulforhodamine 101, which they named "Texas Red".[2][3] This novel fluorophore exhibited high fluorescence quantum yield, good photostability, and, crucially, its excitation and emission spectra were well-separated from those of fluorescein, minimizing spectral overlap and enabling clear differentiation of signals in multicolor analysis.[2] The introduction of a sulfonyl chloride reactive group allowed for efficient and stable covalent labeling of primary amines on proteins and other biomolecules.[2]

Over the years, the Texas Red family has expanded to include derivatives like Texas Red-X, which incorporates a seven-atom spacer arm to reduce steric hindrance and improve conjugation efficiency and the fluorescence properties of the resulting conjugates.[4] Despite the development of a vast array of newer fluorescent dyes, Texas Red and its derivatives remain widely used due to their proven reliability, cost-effectiveness, and well-characterized properties.

Chemical and Photophysical Properties

Texas Red is chemically known as sulforhodamine 101 acid chloride. It is a derivative of the sulforhodamine 101 dye, featuring a reactive sulfonyl chloride group that readily couples with primary amines on biomolecules to form stable sulfonamide bonds. This reaction is a key feature that has cemented its place in bioconjugation chemistry.

The photophysical properties of Texas Red are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Chemical Name Sulforhodamine 101 acid chloride
Molecular Formula C₃₁H₂₉ClN₂O₆S₂N/A
Molecular Weight 625.15 g/mol N/A
Excitation Maximum (λex) ~589 nm[2]
Emission Maximum (λem) ~615 nm[2]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nmN/A
Quantum Yield (Φ) High[2]
Solubility Water-soluble[2]
Reactive Group Sulfonyl chloride (-SO₂Cl)[2]
Target Functional Group Primary amines (-NH₂)[2]

Synthesis of Texas Red (Sulforhodamine 101 Acid Chloride)

The synthesis of Texas Red involves the conversion of the commercially available sulforhodamine 101 to its corresponding sulfonyl chloride. While detailed proprietary methods may vary, a general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Sulforhodamine 101 Acid Chloride

Materials:

  • Sulforhodamine 101

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Rotary evaporator

  • Schlenk line or similar inert atmosphere setup

Methodology:

  • Drying: Thoroughly dry the sulforhodamine 101 under vacuum to remove any residual water, which can hydrolyze the phosphorus oxychloride and the final product.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the dried sulforhodamine 101 in a minimal amount of anhydrous solvent.

  • Chlorination: Carefully add a stoichiometric excess of phosphorus oxychloride to the suspension. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • Purification and Storage: The resulting crude Texas Red is a dark purple solid. Due to its instability and susceptibility to hydrolysis, it is often used immediately without further purification. For storage, it must be kept in a desiccated environment at low temperatures (-20°C).

Applications in Biological Research

The versatility of Texas Red has led to its widespread adoption in numerous biological applications. Its bright red fluorescence provides excellent contrast, especially in tissues with high autofluorescence in the green region of the spectrum.

Immunofluorescence and Immunohistochemistry

One of the primary applications of Texas Red is in immunofluorescence (IF) and immunohistochemistry (IHC), where antibodies conjugated to the dye are used to visualize the localization of specific proteins within cells and tissues.

Experimental Protocol: Indirect Immunofluorescence Staining

Materials:

  • Cells grown on coverslips or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (unconjugated)

  • Texas Red-conjugated secondary antibody

  • Antifade mounting medium

Methodology:

  • Fixation: Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the samples overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Texas Red-conjugated secondary antibody in blocking buffer and incubate the samples for 1 hour at room temperature in the dark.

  • Washing: Wash the samples three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization: Visualize the fluorescence using a fluorescence microscope with appropriate filters for Texas Red (e.g., excitation filter ~560/40 nm, emission filter ~630/75 nm).

Flow Cytometry

Texas Red-conjugated antibodies are also extensively used in flow cytometry for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

Experimental Workflow: Flow Cytometry Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_suspension Single-cell suspension wash1 Wash with PBS cell_suspension->wash1 block Block Fc receptors wash1->block primary_ab Incubate with primary antibody block->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with Texas Red-conjugated secondary antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 facs Acquire on flow cytometer wash3->facs analysis Data analysis facs->analysis

Caption: Workflow for immunofluorescent staining of cells for flow cytometry analysis.

Visualizing Signaling Pathways

The ability to label specific biomolecules with Texas Red has been instrumental in dissecting complex cellular signaling pathways. For instance, Texas Red-labeled ligands have been used to study the oligomerization and trafficking of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation GDP GDP G_protein->GDP cAMP cAMP Effector->cAMP Production Ligand Ligand (e.g., Texas Red-labeled) Ligand->GPCR Binding GTP GTP GTP->G_protein PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.

In this pathway, the binding of a ligand (which can be fluorescently labeled with Texas Red for visualization) to a GPCR triggers a conformational change in the receptor. This leads to the activation of an associated heterotrimeric G-protein, where the α-subunit exchanges GDP for GTP and dissociates from the βγ-subunits. The activated α-subunit then modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to the production of a second messenger like cyclic AMP (cAMP). cAMP, in turn, activates downstream kinases like Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.

Conclusion

For over four decades, Texas Red has been a stalwart in the toolbox of cell biologists, immunologists, and neuroscientists. Its development was a pivotal moment in the history of fluorescence microscopy, opening the door to routine multicolor imaging and a deeper understanding of cellular processes. While newer generations of fluorophores offer improved brightness and photostability, the foundational principles and applications established with Texas Red continue to influence the field. Its enduring presence in laboratories worldwide is a testament to its robustness, versatility, and the significant impact it has had on scientific discovery. As researchers continue to push the boundaries of biological imaging, the legacy of Texas Red serves as a reminder of the power of a well-designed chemical tool to illuminate the intricate workings of the cell.

References

The Principle of Fluorescence of Texas Red-X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Texas Red-X is a bright, red-emitting fluorophore widely utilized in biological research for the fluorescent labeling of biomolecules, particularly proteins and nucleic acids.[1] As a derivative of sulforhodamine 101, its robust photostability and high quantum yield make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1][2] This technical guide provides an in-depth exploration of the core principles underlying the fluorescence of this compound, its chemical and spectral properties, and detailed experimental protocols for its characterization and application.

The Core Principle of Fluorescence: A Jablonski Diagram Perspective

The fluorescence of this compound, like all fluorophores, is governed by the principles of molecular photophysics, which can be effectively illustrated by a Jablonski diagram. This diagram depicts the electronic and vibrational states of a molecule and the transitions between them.[3][4]

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) ~595 nm S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence Emission ~615 nm S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

The process begins with the absorption of a photon of light by the this compound molecule, causing the molecule to transition from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁).[5] This is followed by rapid vibrational relaxation , a non-radiative process where the molecule loses some energy as heat and relaxes to the lowest vibrational level of the S₁ state.[6] Finally, the molecule returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence .[6] Due to the energy lost during vibrational relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.[7]

Chemical Structure and the "X" Factor

Texas Red is the sulfonyl chloride derivative of sulforhodamine 101.[8] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group (typically a succinimidyl ester).[9][10] This spacer is crucial for improving the utility of the dye in bioconjugation.

TexasRedX TexasRed Texas Red Core (Sulforhodamine 101) Spacer Spacer Arm ('X') (aminohexanoyl) TexasRed->Spacer Covalent Bond ReactiveGroup Reactive Group (e.g., Succinimidyl Ester) Spacer->ReactiveGroup Covalent Bond Biomolecule Biomolecule (e.g., Antibody) ReactiveGroup->Biomolecule Forms stable conjugate with primary amines (-NH₂)

Caption: The molecular components of a this compound reactive dye.

The key advantages conferred by the "X" spacer include:

  • Improved Conjugation Efficiency: The spacer facilitates the reaction between the dye and the biomolecule, leading to higher conjugation yields.[10][11]

  • Reduced Quenching: By physically separating the fluorophore from the biomolecule, the spacer minimizes potential electronic interactions that can quench fluorescence, often resulting in brighter conjugates.[12]

  • Enhanced Solubility and Stability: this compound conjugates exhibit a decreased tendency to precipitate during the conjugation reaction and upon storage.[12]

Spectral and Photophysical Properties

The utility of a fluorophore is defined by its spectral and photophysical characteristics. The key quantitative parameters for this compound are summarized below.

PropertyValueUnitReference(s)
Excitation Maximum (λex) ~595nm[1]
Emission Maximum (λem) ~615nm[1]
Molar Extinction Coefficient (ε) ~85,000M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.93 (in PBS)-N/A
Fluorescence Lifetime (τ) ~4.2ns[13]

Note: The exact spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.[14]

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the buffer of interest (e.g., PBS).

  • Spectrophotometry: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum of this compound (~595 nm). Use the buffer as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line will be the molar extinction coefficient (assuming a path length of 1 cm).[15]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed.[16] The relative quantum yield can be determined by comparison to a standard of known quantum yield.[17]

Methodology:

  • Selection of a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with this compound (e.g., Rhodamine 101).

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[17]

Application: Immunofluorescence Staining Workflow

This compound is commonly conjugated to antibodies for use in immunofluorescence staining to visualize the localization of specific proteins within cells or tissues.

IF_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Fixation Cell/Tissue Fixation (e.g., with paraformaldehyde) Permeabilization Permeabilization (e.g., with Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., with BSA or serum) Permeabilization->Blocking PrimaryAb Incubation with Primary Antibody (specific to target protein) Blocking->PrimaryAb Wash1 Washing Steps PrimaryAb->Wash1 SecondaryAb Incubation with this compound conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Final Washing Steps SecondaryAb->Wash2 Mounting Mounting on Microscope Slide Wash2->Mounting Microscopy Fluorescence Microscopy (Excitation at ~595 nm, Emission at ~615 nm) Mounting->Microscopy

Caption: A typical experimental workflow for indirect immunofluorescence using a this compound conjugated secondary antibody.

Advanced Applications: Fluorescence Resonance Energy Transfer (FRET)

This compound can also serve as an acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) experiments.[18] FRET is a mechanism describing energy transfer between two light-sensitive molecules.[19] For FRET to occur, the emission spectrum of a donor fluorophore must overlap with the excitation spectrum of an acceptor fluorophore, and the two must be in close proximity (typically 1-10 nm).[20] This phenomenon can be used to study molecular interactions, such as protein-protein interactions.

Conclusion

This compound is a versatile and robust red-emitting fluorophore with well-characterized photophysical properties. Its core fluorescence principle is grounded in the fundamental processes of light absorption, vibrational relaxation, and photon emission. The incorporation of the "X" spacer arm significantly enhances its utility in bioconjugation, leading to brighter and more stable fluorescent probes. A thorough understanding of its spectral characteristics and the experimental protocols for its characterization and application is essential for its effective use in a wide range of research and drug development applications.

References

Solubility of Texas Red-X: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Texas Red-X, a widely used red fluorescent dye in biological research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent labeling techniques.

Core Executive Summary

This compound, a derivative of Sulforhodamine 101, is a bright, red-fluorescent dye valued for its utility in various biological imaging applications. A critical aspect of its experimental use is its solubility in different solvents to prepare stock solutions and labeling reactions. This guide consolidates available data on the solubility of this compound and related compounds, provides detailed experimental protocols for its dissolution and handling, and presents a generalized workflow for solubility determination.

Solubility Data

The solubility of this compound and its parent compound, Sulforhodamine 101, has been reported in several common laboratory solvents. While specific quantitative data for this compound can be limited, the information available for Sulforhodamine 101 provides a strong indication of suitable solvents. The following table summarizes the available quantitative and qualitative solubility data.

Compound/VariantSolventMaximum ConcentrationNotes
Sulforhodamine 101 Dimethylformamide (DMF)~20 mg/mL[1]Purge with an inert gas.
Dimethyl sulfoxide (B87167) (DMSO)~25 mg/mL[1]Purge with an inert gas.
Ethanol~1 mg/mL[1], 12.13 mg/mL (20 mM)[2]-
Methanol1 mg/mL-
Water30.34 mg/mL (50 mM)[2]Water-soluble.[3]
This compound, succinimidyl ester Dimethyl sulfoxide (DMSO)4.17 mg/mL (5.10 mM)[4]Requires sonication; hygroscopic DMSO can impact solubility.[4] Soluble.[5]
This compound, acid Dimethylformamide (DMF)SolubleUsed for reconstitution.[6]
Texas Red Sulfonyl Chloride Acetonitrile20 mg/mL (1 mg in 50 µL)[7]Unstable in DMSO.[8]

Experimental Protocols

Accurate and reproducible experimental results rely on the proper preparation of fluorescent dye solutions. Below are detailed protocols for preparing stock solutions of this compound derivatives and a general method for determining solubility.

Protocol for Preparing a High-Concentration Stock Solution of this compound, Succinimidyl Ester in DMSO

This protocol is adapted from information provided by various suppliers.[4][9]

Materials:

  • This compound, succinimidyl ester (solid)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound, succinimidyl ester using an analytical balance.

  • Dissolving: Transfer the weighed solid to a suitable vial. Add the required volume of high-quality DMSO to achieve the desired concentration (e.g., for a 5.10 mM stock solution, dissolve 4.17 mg in 1 mL of DMSO).[4]

  • Mixing: Tightly cap the vial and vortex thoroughly.

  • Sonication: If the solid does not fully dissolve, sonicate the solution in a water bath for brief intervals until all particles are visibly dissolved.[4]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Equilibrium Solubility Determination

This protocol outlines a general procedure for determining the equilibrium solubility of a fluorescent dye in a specific solvent.

Materials:

  • This compound (or other fluorophore) solid

  • Selected solvent

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of the solid dye to a glass vial.

  • Solvent Addition: Add a known volume of the test solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the vial to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dye in the clear filtrate using a suitable analytical method. For fluorescent dyes, absorbance spectroscopy using the Beer-Lambert law (A = εbc) or a calibrated HPLC method are common.

  • Calculation: The measured concentration represents the equilibrium solubility of the dye in that solvent at the specified temperature.

Visualizing Experimental Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Weigh Excess Solid B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Measure Concentration (e.g., HPLC, UV-Vis) E->F G Equilibrium Solubility F->G

Caption: Workflow for determining equilibrium solubility.

Signaling Pathway Diagram (Hypothetical)

While the solubility of this compound is a physicochemical property and not directly involved in a signaling pathway, it is used to label biomolecules that are. The following is a hypothetical signaling pathway diagram illustrating where a this compound labeled antibody might be used.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene transcribes Ligand Ligand Ligand->Receptor Antibody Antibody-TexasRed-X Antibody->Receptor binds to

Caption: Hypothetical signaling pathway with labeled antibody.

References

Commercial Sources and Applications of Texas Red-X Reagents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Texas Red-X reagents, their commercial sources, key properties, and detailed protocols for their application in biological research.

This compound is a bright, red-fluorescent dye commonly used for labeling biomolecules, particularly antibodies, for visualization in a variety of applications such as immunofluorescence, flow cytometry, and western blotting. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer is designed to reduce steric hindrance and minimize the potential for quenching interactions between the dye and the conjugated biomolecule, often resulting in brighter and more stable fluorescent signals.[1][2]

Commercial Availability

Several reputable suppliers offer this compound reagents in various reactive forms, primarily as succinimidyl esters for labeling primary amines on proteins. Key commercial sources include:

  • Thermo Fisher Scientific (Invitrogen): A major provider of this compound succinimidyl esters, available as both mixed and single isomers.[3][4][5] They also offer a range of pre-conjugated secondary antibodies and other biomolecules, as well as protein labeling kits.

  • AAT Bioquest: Offers a comprehensive selection of this compound succinimidyl esters, including single isomers (ortho and para) and mixed isomers, promoting them as a superior replacement to the standard Texas Red.[1][6][7] They also provide detailed technical information and calculators for determining the degree of labeling.

  • MedchemExpress: Supplies this compound 4-succinimidyl ester, a derivative of Texas Red, for research applications.[8][9]

Quantitative Data Summary

The photophysical properties of this compound make it a versatile tool for fluorescence-based assays. Below is a summary of key quantitative data for this compound succinimidyl ester.

PropertyValueSupplier/Source
Excitation Maximum (λex) ~595 nmAAT Bioquest, Thermo Fisher Scientific[3][6][7]
586 nmCIDSA (distributor for AAT Bioquest)[10]
588 nmBiomol (distributor for AAT Bioquest)[11]
Emission Maximum (λem) ~615 nmAAT Bioquest, Thermo Fisher Scientific[3][6][7]
603 nmCIDSA (distributor for AAT Bioquest)[10]
601 nmBiomol (distributor for AAT Bioquest)[11]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Thermo Fisher Scientific[12]
116,000 M⁻¹cm⁻¹AAT Bioquest, Smolecule[1][10][13]
Fluorescence Quantum Yield (Φ) 0.93 (in PBS)Smolecule, CIDSA (distributor for AAT Bioquest)[10][13]
0.97 (in Ethanol)Smolecule[13]
0.35 (in Ethanol)CIDSA (distributor for AAT Bioquest)[10]

Note: Spectral properties can be influenced by the solvent environment and the nature of the conjugated biomolecule. The quantum yield values may vary depending on the measurement conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound reagents. Below are protocols for key experiments.

Antibody Conjugation with this compound Succinimidyl Ester

This protocol is a general guideline for labeling antibodies with this compound succinimidyl ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-2 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.[12]

    • Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the antibody solution to adjust the pH for optimal conjugation.[12]

  • Prepare the Dye Solution:

    • Allow the vial of this compound succinimidyl ester to warm to room temperature.

    • Dissolve the dye in DMSO to a concentration of 10 mg/mL immediately before use.[14]

  • Conjugation Reaction:

    • While gently stirring, slowly add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[12]

    • Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of this compound (~595 nm, Amax).

    • Calculate the protein concentration and the dye concentration using the following formulas:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Dye Concentration (M) = Amax / ε_dye

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.18 for this compound) and ε is the molar extinction coefficient.[12]

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 10.[15]

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA or 10% normal serum in PBS)

  • Primary antibody diluted in blocking buffer

  • This compound conjugated secondary antibody diluted in blocking buffer

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate the cells with the this compound conjugated secondary antibody at its optimal dilution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and any other fluorophores used.

Fluorescent Western Blotting

This protocol outlines the use of a this compound conjugated secondary antibody for the detection of a target protein on a western blot membrane.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • This compound conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Fluorescent imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate the protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody at its recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the this compound conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature, protected from light.

  • Imaging:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Image the blot using a fluorescent imaging system with the appropriate laser and emission filter for Texas Red.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Antibody Conjugation and Purification

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Purified Antibody (amine-free buffer) Mix Mix Antibody and Buffer Antibody->Mix Dye This compound SE Dissolve Dissolve Dye in DMSO Dye->Dissolve Buffer Bicarbonate Buffer (pH 8.3) Buffer->Mix DMSO DMSO DMSO->Dissolve React Incubate (1-2 hours, RT, dark) Mix->React Dissolve->React Column Gel Filtration Column React->Column Collect Collect Labeled Antibody Column->Collect Analyze Measure Absorbance (A280 & A595) Collect->Analyze DOL Calculate DOL Analyze->DOL

Caption: Workflow for conjugating an antibody with this compound succinimidyl ester.

Experimental Workflow: Immunofluorescence Staining

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Wash1 Wash (x3) Fix->Wash1 Perm Permeabilization (0.2% Triton X-100) Wash2 Wash (x3) Perm->Wash2 Block Blocking (1% BSA) PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash3 Wash (x3) PrimaryAb->Wash3 SecondaryAb This compound Secondary Antibody Mount Mount with Antifade SecondaryAb->Mount Wash1->Perm Wash2->Block Wash3->SecondaryAb Image Fluorescence Microscopy Mount->Image

Caption: Step-by-step workflow for immunofluorescence staining.

Example Signaling Pathway: EGFR Signaling

This compound conjugated antibodies are valuable tools for dissecting cellular signaling pathways by visualizing the localization and abundance of key signaling proteins. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a this compound labeled antibody against a downstream effector like phosphorylated ERK (p-ERK) can be used to visualize its translocation to the nucleus upon pathway activation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK_nucleus p-ERK ERK->pERK_nucleus Translocates Transcription Gene Transcription pERK_nucleus->Transcription Activates

Caption: EGFR signaling pathway showing nuclear translocation of p-ERK.

References

Methodological & Application

Application Notes and Protocols: Texas Red-X Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Texas Red-X, a bright red fluorescent dye, to antibodies. This compound is an amine-reactive derivative of sulforhodamine 101, featuring a succinimidyl ester (SE) functional group.[1][2][3] This SE group readily reacts with primary amine groups (-NH2) present on the lysine (B10760008) residues and the N-terminus of antibodies, forming a stable amide bond.[4][5] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group.[1][3][6] This spacer helps to minimize potential quenching and steric hindrance, often resulting in a higher fluorescence yield of the final conjugate compared to non-spacer-containing dyes.[2][7] The resulting this compound antibody conjugates exhibit excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making them suitable for a wide range of fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[1][3][][9]

Key Experimental Considerations and Data

Successful antibody conjugation with this compound succinimidyl ester is dependent on several key parameters, which are summarized below. Optimization of these parameters may be necessary for specific antibodies and applications.

ParameterRecommended Range/ValueNotes
Antibody Purity >90%The antibody should be purified and free of carrier proteins like BSA or gelatin.
Antibody Concentration 1 - 5 mg/mLOptimal results are often achieved at concentrations of 2 mg/mL.
Conjugation Buffer 10-50 mM Amine-free buffer (e.g., PBS, MES, HEPES)The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the antibody for reaction with the dye.[10]
Reaction pH 8.0 - 8.5A slightly basic pH is required to ensure that the primary amines on the antibody are deprotonated and available for reaction.[2][5] This can be achieved using a sodium bicarbonate or borate (B1201080) buffer.
Dye-to-Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically. A typical starting point is a 10:1 to 15:1 molar ratio.
Reaction Temperature Room Temperature (20-25°C)The conjugation reaction is typically carried out at room temperature.
Incubation Time 1 - 3 hoursLonger incubation times (e.g., overnight) can be used and may increase the degree of labeling.[10][11]
Quenching Reagent 50-100 mM Tris-HCl or Glycine, pH ~7.4A primary amine-containing buffer is added to stop the reaction by consuming any unreacted dye.

Experimental Workflow

The overall workflow for this compound antibody conjugation involves preparation of the antibody and dye, the conjugation reaction, and purification of the final conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Mix Antibody and Dye, Incubate) antibody_prep->conjugation dye_prep This compound SE Preparation (Dissolve in anhydrous DMSO) dye_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Analysis (Determine Degree of Labeling) purification->analysis

Figure 1. Experimental workflow for this compound antibody conjugation.

Detailed Protocol

This protocol is a general guideline for conjugating this compound succinimidyl ester to an IgG antibody.

1. Materials

  • Purified antibody (1-5 mg/mL in an amine-free buffer)

  • This compound Succinimidyl Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium bicarbonate or Sodium borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Phosphate-Buffered Saline (PBS)

2. Antibody Preparation

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines like Tris, it must be exchanged into the conjugation buffer. This can be achieved by dialysis or using a desalting column.

  • Adjust the concentration of the antibody to 2-3 mg/mL in the conjugation buffer.

3. This compound SE Preparation

  • Allow the vial of this compound SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of this compound SE in anhydrous DMSO. For example, to prepare a 10 mM solution from a product with a molecular weight of 816.94 g/mol , dissolve 0.82 mg in 100 µL of anhydrous DMSO.[1] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.

4. Conjugation Reaction

  • Calculate the required volume of the this compound SE stock solution to achieve the desired molar excess. A typical starting point is a 10:1 molar ratio of dye to antibody.

    • Moles of Antibody = (Antibody concentration in mg/mL) / (Antibody molecular weight in mg/mol) * Volume in mL

    • Moles of Dye = Moles of Antibody * Desired Molar Ratio

    • Volume of Dye Stock = Moles of Dye / (Concentration of Dye Stock in mol/L)

  • While gently stirring the antibody solution, slowly add the calculated volume of the this compound SE stock solution.

  • Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[11]

5. Quenching the Reaction

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl per 100 µL of reaction mixture.

  • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted dye.

6. Purification of the Conjugate

  • Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Equilibrate the column with PBS.

  • Apply the quenched reaction mixture to the column and collect the fractions. The first colored fractions will contain the conjugated antibody.

7. Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 595 nm (A595).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Corrected A280 = A280 - (A595 * Correction Factor)

      • The correction factor (CF) for this compound at 280 nm is typically around 0.2. It is advisable to check the manufacturer's data sheet for the specific CF.

    • Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm * Path length in cm)

      • For IgG, the molar extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.

    • Dye Concentration (M) = A595 / (Molar extinction coefficient of this compound at 595 nm * Path length in cm)

      • The molar extinction coefficient for this compound is approximately 80,000 M⁻¹cm⁻¹.

    • Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most applications is between 2 and 8.

Chemical Reaction Pathway

The conjugation chemistry involves the reaction of the succinimidyl ester of this compound with a primary amine on the antibody to form a stable amide bond.

G cluster_reactants Reactants cluster_products Products antibody Antibody-NH₂ (Primary Amine) conjugate Antibody-NH-CO-Texas Red-X (Stable Amide Bond) antibody->conjugate + texas_red This compound-SE (Succinimidyl Ester) texas_red->conjugate nhs N-hydroxysuccinimide (Byproduct) conjugate->nhs +

Figure 2. Chemical reaction of this compound SE with an antibody.

Storage of Conjugates

Store the purified this compound antibody conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as 50% glycerol (B35011) and store at -20°C.[12] Avoid repeated freeze-thaw cycles. The addition of a preservative like sodium azide (B81097) may be beneficial for long-term storage at 4°C.[13]

References

Application Notes and Protocols for Labeling Proteins with Texas Red-X Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red-X succinimidyl ester is a widely used fluorescent dye for covalently labeling proteins and other biomolecules.[1] This amine-reactive dye provides a stable, bright red-orange fluorescent signal, making it an excellent tool for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2] The succinimidyl ester moiety reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[3] The "X" in the name refers to a seven-atom spacer that separates the fluorophore from the reactive group, which helps to minimize potential interactions between the dye and the biomolecule to which it is conjugated.[4]

This document provides a detailed protocol for labeling proteins with this compound succinimidyl ester, including methods for purification and characterization of the resulting conjugate.

Quantitative Data Summary

For accurate and reproducible protein labeling, it is crucial to understand the physicochemical properties of the dye and the optimal reaction conditions. The table below summarizes key quantitative data for labeling proteins with this compound succinimidyl ester.

ParameterValueReference
Excitation Maximum (λex) ~595 nm[4][5]
Emission Maximum (λem) ~615 nm[4][5]
Molecular Weight (MW) ~817 g/mol [5]
Molar Extinction Coefficient (ε) at λex ~80,000 cm⁻¹M⁻¹[5]
Correction Factor (CF₂₈₀) at 280 nm 0.18[5]
Recommended Molar Dye:Protein Ratio 10:1 to 20:1 (general proteins), 2-4 moles of dye per mole of antibody for optimal labeling[5][6]
Recommended Protein Concentration ≥ 2 mg/mL[5]
Reaction pH 7.5 - 8.5[5]
Reaction Time 1 hour[5]
Storage of Labeled Conjugate 4°C for several months; -20°C for long-term storage (with 50% glycerol)[5][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling proteins with this compound succinimidyl ester.

Preparation of Reagents
  • Protein Solution:

    • The protein to be labeled must be in an amine-free buffer, such as phosphate-buffered saline (PBS).[5]

    • Buffers containing primary amines, like Tris or glycine, are incompatible with the labeling reaction and should be removed by dialysis or buffer exchange.[5]

    • The recommended protein concentration is 2 mg/mL for optimal labeling efficiency.[5] Proteins at lower concentrations can be labeled, but the efficiency may be reduced.[5]

  • Reaction Buffer:

    • A 1 M sodium bicarbonate solution (pH ~8.3) is used to raise the pH of the reaction mixture.[5] To prepare, dissolve 84 mg of sodium bicarbonate in 1 mL of deionized water.[5]

  • This compound Succinimidyl Ester Stock Solution:

    • Allow the vial of this compound succinimidyl ester to warm to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8] For example, a 10 mg/mL stock solution can be prepared. This solution should be used immediately as the succinimidyl ester is moisture-sensitive.[8]

Protein Labeling Reaction
  • In a microcentrifuge tube, combine 0.5 mL of the 2 mg/mL protein solution with 50 µL of 1 M sodium bicarbonate.[5]

  • Add the appropriate volume of the this compound succinimidyl ester stock solution to achieve the desired molar dye-to-protein ratio (e.g., 10:1 to 20:1). Add the dye solution dropwise while gently vortexing the protein solution.[7]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring or rocking.[5][7]

Purification of the Labeled Protein

It is critical to remove the unreacted dye from the labeled protein to ensure accurate characterization and to prevent background fluorescence in downstream applications.[6]

  • Gel Filtration Chromatography:

    • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).[6]

    • Carefully load the reaction mixture onto the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically be in the first colored fraction to elute from the column.[7]

    • Collect the fractions and monitor the separation of the labeled protein from the free dye.

Characterization of the Labeled Protein
  • Determination of the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[8]

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~595 nm (Aₘₐₓ). Dilute the sample if the absorbance readings are too high.[2]

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • Aₘₐₓ is the absorbance at ~595 nm.

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.18).[5]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

      • Where:

        • Aₘₐₓ is the absorbance at ~595 nm.

        • ε_dye is the molar extinction coefficient of this compound at ~595 nm (80,000 cm⁻¹M⁻¹).[5]

        • Protein Concentration (M) is the molar concentration of the protein calculated in the previous step.

Storage of the Labeled Protein
  • Store the labeled protein conjugate at 4°C, protected from light.[5] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[7] If the protein concentration is less than 1 mg/mL, adding a stabilizing protein like bovine serum albumin (BSA) to a concentration of 1-10 mg/mL can prevent denaturation.[5]

Visualizations

Chemical Reaction Pathway

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Texas Red-X (Stable Amide Bond) Protein->Conjugate + TexasRed This compound-Succinimidyl Ester TexasRed->Conjugate NHS N-hydroxysuccinimide (Leaving Group) TexasRed->NHS releases

Caption: Reaction of this compound succinimidyl ester with a primary amine on a protein.

Experimental Workflow

A 1. Prepare Protein Solution (Amine-free buffer, ≥2 mg/mL) C 3. Adjust pH of Protein Solution (Add 1M Sodium Bicarbonate, pH 8.3) A->C B 2. Prepare this compound SE Stock (Anhydrous DMSO) D 4. Labeling Reaction (1 hr, Room Temp, Dark) B->D C->D E 5. Purify Conjugate (Gel Filtration Chromatography) D->E F 6. Characterize Conjugate (Spectrophotometry to find DOL) E->F G 7. Store Labeled Protein (4°C or -20°C with glycerol) F->G

Caption: Workflow for labeling proteins with this compound succinimidyl ester.

References

Application Notes and Protocols: Texas Red-X for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Texas Red-X, a bright red-fluorescent dye, in immunofluorescence (IF) microscopy. This compound is a derivative of Texas Red that contains a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group.[1][2] This spacer helps to separate the fluorophore from the biomolecule to which it is conjugated, potentially reducing interactions and improving fluorescence quantum yield.[3][4] this compound is commonly used for labeling antibodies and other proteins for various cellular imaging applications.[1][5]

Properties of this compound

This compound is a bright, photostable, red-fluorescent dye well-suited for immunofluorescence applications.[6][7] Its spectral properties make it compatible with common laser lines used in fluorescence microscopy.[1][5] For researchers seeking even brighter and more photostable options, Alexa Fluor 594 is often suggested as an alternative with similar spectral characteristics.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueSource(s)
Excitation Maximum (Ex)~595 nm[4][8][9]
Emission Maximum (Em)~613 nm[8][9]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹ at 596 nm (for Texas Red)[10]
Quantum Yield~0.93 - 0.97[11][12]
Recommended Laser Lines561 nm or 594 nm[1][5]
Molecular Weight (Acid)~719.87 g/mol [12]
Molecular Weight (Succinimidyl Ester)~817 g/mol [4]

Experimental Protocols

Herein are detailed protocols for the conjugation of this compound to antibodies and subsequent immunofluorescence staining of cells and tissues.

Antibody Conjugation with this compound Succinimidyl Ester

This protocol describes the conjugation of this compound succinimidyl ester to an antibody. The succinimidyl ester reacts with primary amines on the antibody to form a stable covalent bond.[4]

Materials:

  • Purified antibody (in an amine-free buffer such as PBS)

  • This compound, Succinimidyl Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Purification column (e.g., gel filtration)

  • Bovine Serum Albumin (BSA) for stabilization (optional)

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is purified and in an amine-free buffer (e.g., PBS).[4] Buffers containing primary amines like Tris will interfere with the conjugation reaction.[9]

    • Adjust the antibody concentration to 1-2 mg/mL for optimal labeling.[4][9]

  • Reaction Buffer Preparation:

    • Prepare a 1 M solution of sodium bicarbonate.[4]

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3, which is optimal for the succinimidyl ester reaction.[4]

  • This compound Succinimidyl Ester Preparation:

    • Allow the vial of this compound, succinimidyl ester to warm to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.[4]

  • Conjugation Reaction:

    • Slowly add the calculated amount of dissolved this compound, succinimidyl ester to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody may need to be determined empirically, but a starting point of 2-4 moles of dye per mole of IgG antibody is recommended.[4]

    • Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[4][13] Some protocols suggest that overnight incubation is also acceptable.[13]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a purification resin, such as a gel filtration column.[4]

    • Elute the conjugate according to the column manufacturer's instructions. The first colored band to elute is the conjugated antibody.

  • Storage of the Conjugate:

    • Store the purified this compound conjugated antibody at 4°C, protected from light.[4]

    • For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and store in aliquots at -20°C.[4] Avoid repeated freeze-thaw cycles.[4]

Workflow for Antibody Conjugation:

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_Prep Prepare Antibody (1-2 mg/mL, amine-free buffer) Buffer_Prep Adjust pH with Sodium Bicarbonate Antibody_Prep->Buffer_Prep Dye_Prep Prepare this compound SE (dissolve in DMSO) Mix Mix Antibody and Dye Dye_Prep->Mix Buffer_Prep->Mix Incubate Incubate 1-3h at RT (protected from light) Mix->Incubate Purify Purify Conjugate (Gel Filtration) Incubate->Purify Store Store Conjugate (4°C or -20°C) Purify->Store

Workflow for conjugating this compound succinimidyl ester to an antibody.
Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescently staining adherent cultured cells using a this compound conjugated antibody.

Materials:

  • Cultured cells on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

  • This compound conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Protocol:

  • Cell Preparation:

    • Rinse the cells twice with PBS to remove the culture medium.[14]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[14][15] Alternatively, methanol (B129727) fixation at -20°C for 5-10 minutes can be used, depending on the antigen.[14]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.[16]

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-15 minutes at room temperature.[15][17]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer for 30-60 minutes at room temperature.[15][18]

  • Primary/Secondary Antibody Incubation:

    • Indirect Staining: Incubate with the primary antibody (unconjugated) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14] Wash three times with PBS. Then, incubate with the this compound conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[15]

    • Direct Staining: Incubate with the this compound conjugated primary antibody diluted in blocking buffer for 1-3 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[16]

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

  • Imaging:

    • Image the stained cells using a fluorescence microscope with appropriate filters for this compound (Ex: ~595 nm, Em: ~615 nm).

Workflow for Cell Staining:

Cell_Staining Start Cultured Cells on Coverslip Rinse Rinse with PBS Start->Rinse Fix Fixation (e.g., 4% PFA) Rinse->Fix Wash1 Wash with PBS Fix->Wash1 Permeabilize Permeabilization (e.g., Triton X-100) Wash1->Permeabilize Block Blocking (e.g., Normal Serum) Permeabilize->Block Antibody Antibody Incubation (this compound Conjugate) Block->Antibody Wash2 Wash with PBS Antibody->Wash2 Mount Mount with Antifade Medium Wash2->Mount Image Fluorescence Microscopy Mount->Image

General workflow for immunofluorescence staining of cultured cells.
Immunofluorescence Staining of Tissue Sections

This protocol outlines a general procedure for immunofluorescently staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum in PBS)

  • This compound conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-15 minutes each.[16][19]

    • Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 5-15 minutes each), 95% ethanol (2 changes, 5-15 minutes each), and 70% ethanol (1 change, 5 minutes).[16][19]

    • Rinse with deionized water.[19]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a pre-heated antigen retrieval buffer and heating (e.g., microwave, pressure cooker, or water bath).[19] The exact time and temperature will depend on the tissue and antigen.

    • Allow the slides to cool in the buffer.[19]

  • Permeabilization and Blocking:

    • Rinse with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10-30 minutes.[19]

    • Block with a suitable blocking buffer for at least 30 minutes at room temperature.[19]

  • Antibody Incubation:

    • Incubate with the appropriately diluted this compound conjugated antibody (or primary followed by this compound conjugated secondary) in a humidified chamber, typically overnight at 4°C.[16][19]

  • Washing:

    • Wash the slides three times with PBS for 5 minutes each, protected from light.[19]

  • Counterstaining and Mounting:

    • If desired, counterstain with DAPI.

    • Mount with an antifade mounting medium and a coverslip.[19]

  • Imaging:

    • Image using a fluorescence microscope equipped with the appropriate filter set for this compound.

Workflow for Tissue Staining:

Tissue_Staining Start FFPE Tissue Section Deparaffinize Deparaffinization & Rehydration Start->Deparaffinize Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Permeabilize_Block Permeabilization & Blocking Antigen_Retrieval->Permeabilize_Block Antibody Antibody Incubation Permeabilize_Block->Antibody Wash Washing Antibody->Wash Mount Counterstain & Mount Wash->Mount Image Imaging Mount->Image

References

Application Notes and Protocols: Utilizing Texas Red-X in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Texas Red-X, a bright red fluorescent dye, in multicolor flow cytometry. This document outlines the dye's spectral properties, detailed protocols for antibody conjugation and cell staining, and strategies for its incorporation into complex experimental panels.

Introduction to this compound

This compound is a derivative of the Texas Red fluorophore, engineered to enhance its utility in bioconjugation. It features a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its point of attachment on a biomolecule, such as an antibody.[1][2] This spacer minimizes potential steric hindrance and quenching, leading to brighter and more reliable fluorescent signals.[1] this compound is an amine-reactive succinimidyl ester, making it suitable for labeling proteins and other molecules with primary amines.[1][2] With an excitation maximum around 595 nm and an emission maximum at approximately 615 nm, it is well-suited for excitation by yellow-green (561 nm) or orange (594 nm) lasers commonly found on flow cytometers.[3][4][5]

Spectral Properties and Instrument Setup

Proper instrument setup is critical for the successful detection of this compound. The following table summarizes its key spectral characteristics, which are essential for designing multicolor panels and setting up appropriate compensation controls.

PropertyValueReference
Excitation Maximum~595 nm[1][3][6]
Emission Maximum~615 nm[1][3][6]
Recommended Laser561 nm (Yellow-Green) or 594 nm[4]
Common Filter610/20 nm or similar[4]
Extinction Coefficient~85,000 cm⁻¹M⁻¹[4][5]
Quantum Yield~0.93[4]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound succinimidyl ester to a primary antibody. Commercial conjugation kits are also available and may offer a more streamlined procedure.[7][8][9]

Materials:

  • Purified antibody (1-4 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound, succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Modifier reagent (if provided with a kit)[7][9]

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Antibody Preparation: Ensure the antibody is purified and in an appropriate amine-free buffer.[7] Common buffers like Tris and those containing sodium azide (B81097) or BSA should be avoided or removed prior to conjugation.[7]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound succinimidyl ester in DMSO to a concentration of 10 mg/mL.

  • Antibody Modification (if applicable): If using a kit that includes a modifier reagent, add it to the antibody solution according to the manufacturer's instructions.[7][9] This step adjusts the pH to the optimal range for conjugation.

  • Conjugation Reaction:

    • Slowly add the calculated amount of this compound stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody may need to be determined empirically but a starting point is typically between 5:1 and 20:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[7] Some protocols suggest longer incubation times, even overnight, have no adverse effects.[7][9]

  • Quenching the Reaction: Add the quenching reagent to the reaction mixture to stop the conjugation process by reacting with any unbound dye. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: Separate the this compound-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 595 nm.

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[8]

Protocol 2: Cell Surface Staining with this compound Conjugated Antibody

This protocol outlines the steps for staining cell surface markers for flow cytometric analysis.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound conjugated primary antibody

  • Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)[10]

  • Viability dye (optional)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[11]

    • Ensure cell viability is high, as dead cells can non-specifically bind antibodies.[10]

  • Fc Receptor Blocking (Optional): If staining cells known to express Fc receptors (e.g., B cells, macrophages), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[10]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the this compound conjugated antibody to each tube.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[12]

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.[12]

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • If desired, add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for this compound detection.

Multicolor Panel Design and Compensation

The success of multicolor flow cytometry hinges on careful panel design and accurate compensation for spectral overlap.

Panel Design Considerations:
  • Antigen Density: Assign brighter fluorophores to antibodies targeting antigens with low expression levels and dimmer fluorophores to those with high expression.[13][14]

  • Spectral Overlap: Be mindful of the emission spectrum of this compound and its potential to spill into adjacent detectors (e.g., those for PE-Cy5 or APC). Utilize online spectrum viewers to assess potential overlaps with other fluorophores in your panel.

  • Instrument Configuration: Know the specific lasers and filter sets of your flow cytometer to ensure optimal excitation and detection of this compound.[10][14]

Compensation:

Compensation is a critical step to correct for the spectral overlap between different fluorophores.[15][16]

Procedure for Setting Compensation:

  • Single-Stained Controls: For each fluorophore in your panel, including this compound, prepare a single-stained control sample.[17] This can be done using either cells or compensation beads.

  • Positive and Negative Populations: Each single-stained control must contain a clearly identifiable positive and negative population for the software to accurately calculate the spillover.[17]

  • Brightness of Controls: The positive control should be at least as bright as the signal expected in the experimental samples to ensure accurate compensation.

  • Autofluorescence: The autofluorescence of the positive and negative populations in the compensation control should be the same.[17]

  • Run Controls and Calculate Matrix: Acquire the single-stained controls on the flow cytometer and use the instrument's software to automatically calculate the compensation matrix.[18] This matrix is then applied to your multicolor experimental samples to correct for spectral spillover.

Visualizing Workflows

Experimental Workflow for Multicolor Flow Cytometry using this compound

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Data Acquisition & Analysis cell_prep Single-Cell Suspension fc_block Fc Receptor Blocking cell_prep->fc_block ab_cocktail Add Antibody Cocktail (including this compound) fc_block->ab_cocktail incubation Incubate (4°C, in dark) ab_cocktail->incubation wash1 Wash with Staining Buffer incubation->wash1 centrifuge1 Centrifuge wash1->centrifuge1 wash2 Repeat Wash centrifuge1->wash2 resuspend Resuspend for Acquisition wash2->resuspend acquisition Acquire on Flow Cytometer resuspend->acquisition compensation Apply Compensation acquisition->compensation data_analysis Data Analysis compensation->data_analysis

Caption: Workflow for multicolor flow cytometry staining using a this compound conjugate.

Logical Relationship for Compensation Setup

compensation_logic cluster_controls Compensation Controls cluster_acquisition Acquisition cluster_calculation Calculation & Application unstained Unstained Cells acquire_controls Acquire Controls unstained->acquire_controls tx_red Single-Stained: This compound tx_red->acquire_controls fluor_2 Single-Stained: Fluorophore 2 fluor_2->acquire_controls fluor_n Single-Stained: Fluorophore N fluor_n->acquire_controls calc_matrix Calculate Spillover Matrix acquire_controls->calc_matrix apply_matrix Apply to Multicolor Samples calc_matrix->apply_matrix

Caption: Logic for setting up compensation in multicolor flow cytometry.

References

Application Notes and Protocols for Texas Red-X Phalloidin in Actin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Texas Red-X phalloidin (B8060827), a high-affinity probe for filamentous actin (F-actin). These guidelines are intended to assist researchers in visualizing the actin cytoskeleton, a critical component in various cellular processes, including cell motility, division, and signal transduction.

Introduction

This compound phalloidin is a fluorescent conjugate that combines the potent and selective F-actin binding properties of phalloidin with the bright and photostable red fluorescence of the this compound dye.[1] Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, binds to F-actin with high affinity, stabilizing the filaments and preventing depolymerization.[2] The this compound dye, a sulfonated rhodamine derivative, offers strong fluorescence with excitation and emission maxima at approximately 591 nm and 608 nm, respectively, making it suitable for multiplexing with other fluorophores.[1][3] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that reduces steric hindrance and can improve conjugation efficiency and binding affinity.[4] This probe is ideal for staining F-actin in fixed and permeabilized cells and tissues.[1][3]

Data Presentation

Fluorescent Properties of this compound Phalloidin
PropertyValueReference(s)
Excitation Maximum~591 nm[1][3]
Emission Maximum~608 nm[1][3]
Molecular Weight~1490 Da[5]
Recommended Laser Lines561 nm or 594 nm[4][6]
PhotostabilityGood[6][7]
Recommended Staining Parameters
ParameterRecommended RangeNotesReference(s)
Fixation
Fixative3-4% Methanol-free Formaldehyde (B43269) in PBSMethanol (B129727) can disrupt actin structures.[2]
Incubation Time10-30 minutes at room temperature
Permeabilization
Reagent0.1% Triton X-100 in PBS[2]
Incubation Time3-5 minutes at room temperature[8]
Staining
Staining Concentration80-200 nM (typically 1:100 to 1:1000 dilution of stock)Optimal concentration may vary by cell type.[2]
Incubation Time20-90 minutes at room temperatureCan be extended to overnight at 4°C for low signal.

Experimental Protocols

Standard Protocol for Staining F-Actin in Adherent Mammalian Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound phalloidin stock solution (e.g., in methanol or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde, 3-4% in PBS

  • Triton X-100, 0.1% in PBS

  • Bovine Serum Albumin (BSA), 1% in PBS (for blocking, optional)

  • Mounting medium with antifade reagent

  • Glass coverslips with adherent cells

Procedure:

  • Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.

  • Staining: Dilute the this compound phalloidin stock solution to the desired working concentration (e.g., 1:500) in PBS. A common starting point is to dilute 5 µL of a methanolic stock solution into 200 µL of PBS for each coverslip.[8] For a DMSO stock solution, a 1:400 dilution (0.5 µL in 200 µL PBS) can be used.[5] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for Texas Red (Excitation/Emission: ~591/608 nm).

One-Step Fixation, Permeabilization, and Staining Protocol

For a more rapid procedure, fixation, permeabilization, and staining can be combined.

Materials:

  • This compound phalloidin methanolic stock solution

  • Lysopalmitoylphosphatidylcholine

  • Methanol-free Formaldehyde, 3.7% in a suitable buffer

  • Buffer (e.g., PBS)

Procedure:

  • Prepare Staining Solution: Prepare a 1 mL solution containing 50-100 µg/mL lysopalmitoylphosphatidylcholine and 3.7% formaldehyde. Add 5-10 units (approximately 25-50 µL) of the methanolic this compound phalloidin stock solution.[8]

  • Incubation: Apply the staining solution to the cells and incubate for 20 minutes at 4°C.[8]

  • Washing: Rapidly wash the cells three times with buffer.[8]

  • Mounting and Imaging: Mount the coverslips and visualize as described in the standard protocol.

Signaling Pathway Visualization

The organization of the actin cytoskeleton is tightly regulated by complex signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of actin dynamics.[9][10][11] Staining with this compound phalloidin allows for the visualization of changes in actin structures, such as stress fibers, lamellipodia, and filopodia, which are downstream effects of Rho GTPase signaling.

Rho_GTPase_Signaling cluster_rho_cycle Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) Receptors Receptors (GPCRs, RTKs) Extracellular_Signals->Receptors GEFs GEFs (Guanine Nucleotide Exchange Factors) Receptors->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Activates Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Rho_GTP->Rho_GDP GAPs GAPs (GTPase Activating Proteins) Rho_GTP->GAPs Inactivates ROCK ROCK (Rho-associated kinase) Rho_GTP->ROCK LIMK LIMK ROCK->LIMK Myosin_LC_P Myosin Light Chain-P ROCK->Myosin_LC_P Activates Cofilin Cofilin (Active) LIMK->Cofilin Inhibits Cofilin_P Cofilin-P (Inactive) Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Promotes Depolymerization Actomyosin_Contraction Actomyosin Contraction Myosin_LC_P->Actomyosin_Contraction

Caption: Rho GTPase signaling pathway regulating actin dynamics.

Experimental Workflow

The following diagram illustrates the general workflow for F-actin staining using this compound phalloidin.

Staining_Workflow Start Start: Adherent Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fixation Fixation (3-4% Formaldehyde) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (0.1% Triton X-100) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Blocking Blocking (Optional) (1% BSA) Wash3->Blocking Staining Stain with This compound Phalloidin Blocking->Staining Wash4 Wash with PBS Staining->Wash4 Mounting Mount Coverslip Wash4->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for F-actin staining.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference(s)
Weak or No Signal Insufficient permeabilizationIncrease Triton X-100 incubation time or concentration.[12]
Low concentration of phalloidin conjugateIncrease the concentration of this compound phalloidin.
Short incubation timeIncrease the incubation time, or incubate overnight at 4°C.[2]
Methanol-containing fixative usedUse methanol-free formaldehyde.
Deparaffinization of tissue sectionsOrganic solvents in deparaffinization can disrupt F-actin. Consider using frozen sections.[13][14]
High Background Insufficient washingIncrease the number and duration of wash steps.
Non-specific bindingInclude a blocking step with 1% BSA.[5][8]
Phalloidin conjugate concentration too highDecrease the concentration of the staining solution.
Uneven Staining Incomplete fixation or permeabilizationEnsure the coverslip is fully submerged in all solutions.[12]
Cells lifting from coverslipHandle coverslips gently during washing steps.

References

Staining Cells with Texas Red-X Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for staining cells using Texas Red-X conjugates. This compound is a bright red fluorescent dye commonly used in immunofluorescence and other fluorescence microscopy applications. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which minimizes interactions between the dye and the conjugated biomolecule.[1] This guide will cover protocols for both antibody-based staining and the staining of cellular structures like the actin cytoskeleton.

Spectral Properties

Before designing an experiment, it is crucial to understand the spectral properties of the fluorophore to ensure compatibility with the available microscope and to minimize spectral overlap in multi-color imaging experiments.

PropertyWavelength (nm)
Excitation Maximum~595 nm
Emission Maximum~615 nm

Table 1: Spectral properties of this compound conjugates.[1][2]

Protocol 1: Immunofluorescence Staining of Target Proteins

This protocol outlines the steps for indirect immunofluorescence staining using a primary antibody followed by a this compound-conjugated secondary antibody. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Experimental Protocol
  • Cell Culture and Preparation:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 3-4% methanol-free formaldehyde (B43269) in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[3][4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration. This needs to be determined empirically, but a starting range of 1:100 to 1:1000 is common.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. A typical dilution range is 1:50 to 1:200.[5][6]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • To visualize the nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C in the dark until imaging.

Quantitative Data for Immunofluorescence

Optimizing antibody concentrations is critical for achieving a high signal-to-noise ratio. The ideal dilution will depend on the abundance of the target antigen and the affinity of the antibody.

ParameterConcentration/Dilution RangeIncubation TimeNotes
Primary Antibody1:100 - 1:10001-2 hours at RT or overnight at 4°CTitration is necessary to determine the optimal dilution for a high signal-to-noise ratio.
This compound Secondary Antibody1:50 - 1:400[5]1 hour at RTHigher concentrations can lead to increased background signal.

Table 2: Typical dilution ranges for primary and this compound conjugated secondary antibodies.

Protocol 2: Staining of F-Actin with this compound Phalloidin (B8060827)

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorescent dye like this compound, it allows for the visualization of the actin cytoskeleton.

Experimental Protocol
  • Cell Culture, Fixation, and Permeabilization:

    • Follow steps 1-3 from the Immunofluorescence Protocol. It is crucial to use a methanol-free formaldehyde fixative as methanol (B129727) can disrupt the actin structure.

  • Phalloidin Staining:

    • Dilute the this compound phalloidin stock solution in PBS containing 1% BSA. A typical final concentration is around 500 nM.[7]

    • Incubate the cells with the phalloidin solution for 20-90 minutes at room temperature, protected from light.[8][9] The optimal incubation time can vary between cell types.[8]

    • Wash the cells two to three times with PBS.

  • Counterstaining and Mounting:

    • Follow steps 7 and 8 from the Immunofluorescence Protocol.

Quantitative Data for Phalloidin Staining
ReagentConcentration RangeIncubation TimeNotes
This compound Phalloidin1:100 - 1:1000 dilution of stock solution (typically resulting in a nanomolar concentration)[8]20-90 minutes at RT[8][9]The optimal concentration and incubation time should be determined for each cell line.[8]

Table 3: Typical concentration and incubation time for this compound phalloidin.

Experimental Workflow and Signaling Pathway Diagrams

Immunofluorescence Staining Workflow

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol.

G cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps cell_culture Cell Culture on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% Formaldehyde) wash1->fixation wash2 Wash with PBS fixation->wash2 perm Permeabilization (e.g., Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 blocking Blocking (e.g., BSA or Serum) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab This compound Secondary Antibody Incubation wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mounting Mounting on Microscope Slide wash6->mounting imaging Fluorescence Microscopy mounting->imaging G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (ErbB1) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

References

Application Notes and Protocols for Calculating the Degree of Labeling with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red-X is a bright, red-fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[1][2][3][4][5] The dye contains a succinimidyl ester functional group that reacts with primary amines on proteins to form a stable covalent bond.[6] A seven-atom spacer, denoted by the "X", separates the fluorophore from its reactive group to minimize potential interactions with the biomolecule to which it is conjugated.[6][7] Accurate determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is crucial for ensuring experimental consistency and reliable quantification in fluorescence-based assays.[8][9]

This document provides detailed protocols for labeling proteins with this compound succinimidyl ester and for accurately calculating the DOL.

Data Presentation

Quantitative data essential for calculating the degree of labeling are summarized in the table below.

ParameterValueReference
This compound Molar Extinction Coefficient (ε_dye_) ~80,000 - 85,000 cm⁻¹M⁻¹ at ~595 nm[4][6][10][11]
This compound Absorbance Maximum (λ_max_) ~595 nm[4][6][11]
This compound Emission Maximum ~615 nm[4][6][11]
Correction Factor (CF) at 280 nm 0.18[6][8][10]
Molar Extinction Coefficient of a typical IgG (ε_protein_) ~203,000 - 210,000 cm⁻¹M⁻¹ at 280 nm[6][8]

Experimental Protocols

I. Protein Preparation for Labeling

For optimal labeling efficiency, the protein must be in a buffer free of primary amines, such as Tris or glycine.[6]

  • Buffer Exchange: If the protein is in an amine-containing buffer, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or phosphate-buffered saline, PBS). This can be achieved through dialysis, gel filtration, or the use of spin concentrators.

  • Protein Concentration: The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[12] If the protein solution is too dilute, it should be concentrated.

II. Protein Labeling with this compound Succinimidyl Ester

This protocol is optimized for labeling 1 mg of an IgG antibody. The amounts can be scaled accordingly for other proteins and quantities.

Materials:

  • Protein solution (in amine-free buffer)

  • This compound, succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH ~8.3)

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Eppendorf tubes

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein to be labeled in the labeling buffer to a final concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Allow the vial of this compound, succinimidyl ester to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[13] For example, for 1 mg of dye (MW ~817 g/mol ), add approximately 122 µL of DMSO. Vortex to dissolve completely.

  • Labeling Reaction:

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein for IgGs is typically between 8:1 and 20:1. For other proteins, this may need to be optimized.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[6][10]

    • Load the reaction mixture onto the column.

    • Elute with PBS and collect the fractions. The first colored band to elute is the labeled protein, while the second, slower-moving band is the free dye.[6]

    • Pool the fractions containing the labeled protein.

III. Calculation of the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~595 nm for this compound).[6][14]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 595 nm (A₅₉₅) using a spectrophotometer and a 1 cm pathlength cuvette.

    • If the absorbance is too high (typically > 2.0), dilute the sample with PBS and record the dilution factor.[8][10]

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the dye. Therefore, a correction factor is needed to determine the true absorbance of the protein.[8][10][14]

    • The formula to calculate the molar concentration of the protein is:

      Protein Concentration (M) = [ (A₂₈₀ - (A₅₉₅ × CF)) / ε_protein_ ] × Dilution Factor

      Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A₅₉₅ is the absorbance of the conjugate at 595 nm.

      • CF is the correction factor for this compound at 280 nm (0.18).[6][8][10]

      • ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[6]

  • Calculate Dye Concentration:

    • The formula to calculate the molar concentration of the dye is:

      Dye Concentration (M) = A₅₉₅ / ε_dye_ × Dilution Factor

      Where:

      • ε_dye_ is the molar extinction coefficient of this compound at 595 nm (~80,000 M⁻¹cm⁻¹).[6]

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the protein.

      DOL = Dye Concentration (M) / Protein Concentration (M)

    • For most applications, a DOL of 2-4 for antibodies is considered optimal to avoid issues like fluorescence quenching and loss of protein activity.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer) labeling Labeling Reaction (1 hr, RT, dark) protein_prep->labeling dye_prep Dye Stock Preparation (this compound in DMSO) dye_prep->labeling purification Purification (Gel Filtration) labeling->purification measurement Absorbance Measurement (A280 & A595) purification->measurement calculation DOL Calculation measurement->calculation

Caption: Experimental workflow for labeling proteins with this compound and calculating the Degree of Labeling.

immunofluorescence_application cluster_cell Cellular Context cluster_reagents Reagents cluster_detection Detection antigen Target Antigen (e.g., in a signaling pathway) microscope Fluorescence Microscope primary_ab Primary Antibody primary_ab->antigen Binds to secondary_ab Secondary Antibody (this compound Labeled) secondary_ab->primary_ab Binds to secondary_ab->microscope Excitation/Emission signal Red Fluorescent Signal microscope->signal Detects

Caption: Application of a this compound labeled secondary antibody in indirect immunofluorescence for detecting a target antigen.

References

Texas Red-X Maleimide for Thiol Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red-X maleimide (B117702) is a thiol-reactive fluorescent dye widely used for the site-specific labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[1][2] This derivative of sulforhodamine 101 is characterized by its bright red fluorescence, high quantum yield, and the inclusion of a seven-atom aminohexanoyl spacer ("X").[3] This spacer enhances the solubility of the dye and reduces the likelihood of precipitation during conjugation, making it an excellent choice for labeling proteins and other macromolecules.[4][5] The maleimide functional group reacts with thiols via a Michael addition reaction, forming a stable covalent thioether bond under mild pH conditions.[6][7] This high selectivity for thiols, particularly between pH 6.5 and 7.5, allows for precise labeling with minimal cross-reactivity to other functional groups like amines.[8][9]

Physicochemical and Spectral Properties

Proper characterization of the fluorescent label is crucial for quantitative applications. The key properties of this compound maleimide are summarized in the table below.

PropertyValueReference
Molecular Weight728.83 g/mol [8]
Excitation Maximum (λex)586 - 595 nm[2][7]
Emission Maximum (λem)601 - 615 nm[2][7]
Molar Extinction Coefficient (ε) at λex116,000 cm⁻¹M⁻¹[10]
Correction Factor (at 280 nm)0.36[10]
Recommended SolventAnhydrous DMSO or DMF[11]
Storage Conditions≤ -15°C, protected from light and moisture[8]

Reaction Mechanism and Workflow

The labeling of a thiol-containing molecule with this compound maleimide proceeds through a well-defined chemical reaction and experimental workflow.

Signaling Pathway: Thiol-Maleimide Reaction

The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[7] This results in the formation of a stable thioether bond.

G Molecule Protein/Peptide with Thiol Group (-SH) Conjugate This compound Labeled Protein/Peptide Molecule->Conjugate pH 6.5-7.5 Dye This compound Maleimide Dye->Conjugate

Figure 1. Reaction of this compound maleimide with a thiol group.
Experimental Workflow

A typical experimental workflow for labeling proteins with this compound maleimide involves several key steps, from protein preparation to the final analysis of the labeled conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) B 2. (Optional) Reduce Disulfide Bonds (e.g., with TCEP) A->B D 4. Add Dye to Protein (10-20 fold molar excess) B->D C 3. Prepare 10 mM Dye Stock Solution (in anhydrous DMSO) C->D E 5. Incubate (2h at RT or overnight at 4°C) D->E F 6. Purify Conjugate (e.g., Size Exclusion Chromatography) E->F G 7. Determine Degree of Labeling (DOL) F->G

Figure 2. General workflow for protein labeling with this compound maleimide.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Labeling Buffer : Prepare a suitable buffer such as 1x Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES at a pH of 7.0-7.5.[11][12] It is critical that the buffer is free of any thiol-containing compounds.[12] For optimal results, degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon to prevent re-oxidation of thiols.[11]

  • Protein Solution : Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[12][13] The optimal protein concentration for efficient labeling is typically around 2 mg/mL.[9]

  • Reducing Agent (Optional) : If the protein contains disulfide bonds that need to be reduced to generate free thiols, prepare a fresh solution of a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain thiols and does not need to be removed prior to the labeling reaction.[6] Prepare a 10-100-fold molar excess of TCEP to the protein.[12]

  • This compound Maleimide Stock Solution : Allow the vial of this compound maleimide to warm to room temperature before opening. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[11][13] Vortex briefly to ensure the dye is fully dissolved.[11] This stock solution should be prepared fresh before use.[6]

Protocol 2: Protein Labeling
  • (Optional) Reduction of Disulfide Bonds : If necessary, add the TCEP solution to the protein solution and incubate for 20-30 minutes at room temperature.[6][13]

  • Labeling Reaction : While gently stirring or vortexing the protein solution, add the 10 mM this compound maleimide stock solution.[14] A typical starting point is a 10 to 20-fold molar excess of the dye to the protein.[11][12] The optimal ratio may need to be determined empirically for each specific protein.[11]

  • Incubation : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 2-8°C.[12]

Protocol 3: Purification of the Labeled Conjugate
  • Column Preparation : Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the labeling buffer.[14]

  • Purification : Apply the reaction mixture to the column and elute with the labeling buffer. The first colored band to elute will be the labeled protein conjugate.[14] Unreacted dye will elute later.

  • Alternative Purification : Other methods such as dialysis or HPLC can also be used for purification.[13]

Protocol 4: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Absorbance Measurement : Dilute the purified conjugate solution to a concentration where the absorbance at the dye's λmax is between 0.5 and 1.5. Measure the absorbance at 280 nm (A₂₈₀) and at the excitation maximum of this compound (A_max, ~595 nm).[11]

  • Calculation :

    • Corrected A₂₈₀ : The absorbance of the dye at 280 nm must be accounted for. A_protein = A₂₈₀ - (A_max * Correction Factor) (The correction factor for this compound at 280 nm is 0.36[10])

    • Molar Concentration of Protein : [Protein] (M) = A_protein / ε_protein (ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹[15])

    • Molar Concentration of Dye : [Dye] (M) = A_max / ε_dye (ε_dye for this compound is 116,000 M⁻¹cm⁻¹[10])

    • Degree of Labeling (DOL) : DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically in the range of 2 to 10.[15]

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Inactive maleimide dye due to hydrolysis.Prepare fresh dye stock solution in anhydrous DMSO immediately before use. Store the solid dye desiccated and protected from light.[6]
Insufficient free thiols in the protein.Reduce disulfide bonds with TCEP prior to labeling. Ensure the buffer is degassed to prevent re-oxidation of thiols.[6]
Presence of interfering substances in the buffer.Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol). If using DTT for reduction, it must be completely removed before adding the maleimide dye.[6]
Precipitation of Protein The "X" spacer in this compound maleimide is designed to minimize this, but it can still occur.Perform the conjugation at a lower dye-to-protein ratio. Ensure the protein concentration is not excessively high.
High Background Fluorescence Incomplete removal of unreacted dye.Repeat the purification step or use a different purification method (e.g., extensive dialysis).[16]

Stability of the Conjugate

While the thioether bond formed between the maleimide and the thiol is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[17] This can lead to the transfer of the label to other thiol-containing molecules. To enhance the stability of the conjugate, the succinimide (B58015) ring can be hydrolyzed by incubating the conjugate at a basic pH, which opens the ring and makes the linkage more resistant to cleavage.[17][18]

Conclusion

This compound maleimide is a versatile and robust fluorescent probe for the specific labeling of thiols in a wide range of biomolecules. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and specific labeling for their downstream applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

Application Notes and Protocols for the Purification of Texas Red-X Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including immunofluorescence microscopy, flow cytometry, and western blotting. Texas Red-X is a bright, red-fluorescent dye commonly conjugated to antibodies for such purposes. The "-X" designation refers to a seven-atom spacer that separates the fluorophore from its reactive group, which helps to minimize steric hindrance and potential quenching upon conjugation to a biomolecule.[1][2] Proper purification of the antibody-dye conjugate is a critical step to remove unconjugated dye, which can lead to high background signal and inaccurate experimental results. This document provides detailed protocols for the purification of this compound labeled antibodies and guidelines for quality control.

Labeling Chemistry Overview

This compound is typically supplied as a succinimidyl ester (SE), which is an amine-reactive chemical group.[3][4] This group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond.[3][5] The labeling reaction is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[4] It is crucial to use a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the antibody for reaction with the dye.[3][6]

Purification Methodologies

Following the conjugation reaction, it is essential to separate the labeled antibody from the unreacted, free dye. The two most common methods for this purification are size-exclusion chromatography (SEC) and dialysis.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[7][8] The reaction mixture is passed through a column packed with a porous resin. Larger molecules, like the antibody-dye conjugate, are excluded from the pores and elute first, while the smaller, unconjugated dye molecules enter the pores and have a longer path, thus eluting later.[7] This method is relatively fast and provides good separation.[9][10]

  • Dialysis: This technique involves placing the antibody-dye mixture in a dialysis bag or cassette with a semi-permeable membrane that has a specific molecular weight cut-off (MWCO).[11][12] The bag is then placed in a large volume of buffer. The small, unconjugated dye molecules pass through the pores of the membrane into the surrounding buffer, while the larger antibody conjugates are retained.[12] This process requires multiple buffer changes to ensure complete removal of the free dye and is generally slower than SEC.[13]

Experimental Workflow

The overall process for generating and purifying this compound labeled antibodies can be summarized in the following workflow:

Antibody Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Antibody + Dye) Antibody_Prep->Conjugation Dye_Prep This compound SE (Dissolution in DMSO) Dye_Prep->Conjugation SEC Size-Exclusion Chromatography Conjugation->SEC  Fast Dialysis Dialysis Conjugation->Dialysis  Slow DOL_Calc Degree of Labeling (Spectrophotometry) SEC->DOL_Calc Dialysis->DOL_Calc Storage Storage of Conjugate DOL_Calc->Storage

Caption: Workflow for this compound antibody labeling and purification.

Detailed Experimental Protocols

Protocol 1: Purification of this compound Labeled Antibodies using Size-Exclusion Chromatography (SEC)

This protocol is adapted for the purification of approximately 1 mg of a labeled IgG antibody.

Materials:

  • This compound labeled antibody reaction mixture

  • Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent, with an appropriate bed volume for the sample size)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Collection tubes

  • Spectrophotometer

Procedure:

  • Column Equilibration:

    • Equilibrate the size-exclusion column with at least 5 column volumes of PBS at the recommended flow rate. This ensures the column is properly packed and the buffer is exchanged.

  • Sample Application:

    • Carefully apply the antibody conjugation reaction mixture to the top of the equilibrated column. Avoid disturbing the resin bed.

  • Elution:

    • Begin eluting the sample with PBS. The labeled antibody, being larger, will travel faster through the column. The free dye will be retained longer.

    • Collect fractions of a predetermined volume (e.g., 0.5 mL).

  • Fraction Analysis:

    • Visually inspect the collected fractions. The fractions containing the labeled antibody will have a distinct red color and will elute first. The later fractions will contain the unconjugated dye.

    • Measure the absorbance of the fractions at 280 nm (for protein) and ~595 nm (for this compound) using a spectrophotometer.

  • Pooling and Concentration:

    • Pool the fractions containing the purified antibody-dye conjugate (those with high absorbance at both 280 nm and 595 nm).

    • If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate MWCO (e.g., 10-30 kDa for IgG).

Protocol 2: Purification of this compound Labeled Antibodies using Dialysis

Materials:

  • This compound labeled antibody reaction mixture

  • Dialysis tubing or cassette with a 12,000-14,000 Da MWCO[12]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Large beaker (e.g., 2-4 L)

  • Magnetic stir plate and stir bar

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Transfer the antibody conjugation reaction mixture into the pre-wetted dialysis tubing or cassette.[12]

  • Dialysis:

    • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold (4°C) PBS (at least 20 times the sample volume).[14]

    • Stir the buffer gently on a magnetic stir plate.[12]

    • Perform the dialysis at 4°C for at least 6 hours per buffer exchange.[12] Change the buffer at least 3-4 times to ensure complete removal of the free dye.[12]

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer and recover the purified antibody-dye conjugate.

  • Concentration Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm and ~595 nm to determine the protein concentration and degree of labeling.

Quality Control: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency of your labeled antibody.[15] An optimal DOL is typically between 2 and 10 for antibodies.[15] A low DOL results in a weak signal, while a very high DOL can lead to fluorescence quenching and potential loss of antibody function.[15][16]

The DOL can be calculated using the following formula based on absorbance measurements:

DOL = (Amax of conjugate × Molar extinction coefficient of antibody) / [(A280 of conjugate - (Amax of conjugate × CF280)) × Molar extinction coefficient of dye]

Where:

  • Amax of conjugate: Absorbance of the conjugate at the maximum absorption wavelength of this compound (~595 nm).

  • A280 of conjugate: Absorbance of the conjugate at 280 nm.

  • Molar extinction coefficient of antibody: For IgG, this is typically ~210,000 M-1cm-1.[15]

  • Molar extinction coefficient of dye: For this compound, this is approximately 85,000 M-1cm-1.

  • CF280: Correction factor for the dye's absorbance at 280 nm (for this compound, this is ~0.33).

Data Presentation: Comparison of Purification Methods

ParameterSize-Exclusion Chromatography (SEC)Dialysis
Principle of Separation Size and hydrodynamic volumeMolecular weight cut-off membrane
Typical Processing Time 15-30 minutes12-48 hours
Antibody Recovery > 90%> 85%
Purity (Free Dye Removal) > 99%> 98%
Sample Dilution ModerateMinimal
Scalability Easily scalableCan be cumbersome for large volumes
Equipment Required Chromatography column, pump (optional)Dialysis tubing/cassette, large beaker, stir plate

Signaling Pathway and Logical Relationship Diagrams

Labeling_Reaction_Logic Antibody Antibody (Primary Amines) Reaction_Mixture Reaction Mixture Antibody->Reaction_Mixture TexasRedX_SE This compound SE TexasRedX_SE->Reaction_Mixture Labeled_Antibody Labeled Antibody (Stable Amide Bond) Free_Dye Unconjugated Dye Reaction_Mixture->Labeled_Antibody Reaction_Mixture->Free_Dye

References

Application Notes and Protocols for Texas Red-X Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the optimal storage, handling, and application of Texas Red-X conjugates to ensure experimental success and reproducibility. The protocols outlined below are intended for use in various research and drug development settings.

Storage and Handling of this compound Conjugates

Proper storage of this compound conjugates is critical to maintaining their fluorescent properties and ensuring the integrity of the conjugated biomolecule.

Recommended Storage Conditions

To maximize the shelf-life and performance of this compound conjugates, it is essential to adhere to the following storage recommendations:

Storage ConditionRecommended TemperatureDurationKey Considerations
Short-Term Storage 4°CUp to several monthsProtect from light. Store in a dark container or wrap the vial in aluminum foil. Avoid repeated temperature fluctuations.
Long-Term Storage -20°C or -80°CUp to 1 year or longerAliquot into single-use volumes to prevent multiple freeze-thaw cycles. Protect from light. For antibody conjugates, consider adding a cryoprotectant like 50% glycerol.
Lyophilized Conjugates 4°C or -20°CExtended periodsStore in a desiccated environment to prevent moisture absorption.
Working Solutions 4°C1-2 weeksProtect from light. Discard if any signs of precipitation or microbial growth appear.
Stability Considerations

The stability of this compound conjugates is influenced by several factors, including temperature, light exposure, and the number of freeze-thaw cycles.

  • Light Sensitivity : this compound is a photolabile fluorophore. Exposure to light, especially high-intensity light from a microscope, will lead to photobleaching and a decrease in fluorescence intensity. All storage and handling steps should be performed in the dark or with minimal light exposure.

  • Freeze-Thaw Cycles : Repeated freezing and thawing can lead to the degradation of the conjugated protein and the fluorophore, resulting in a loss of activity and fluorescence. It is highly recommended to aliquot conjugates into single-use volumes for long-term storage. Some studies have shown that PE-Texas Red conjugates maintain viability over freeze-thaw cycles better than some other fluorochromes[1][2].

  • Stabilizing Agents : For protein conjugates stored at 4°C, especially at concentrations below 1 mg/mL, the addition of a stabilizing agent such as bovine serum albumin (BSA) at a concentration of 1-10 mg/mL can help prevent denaturation and sticking to the vial walls.

Experimental Protocols

This compound conjugates are versatile tools for a variety of applications in cellular and molecular biology. Below are detailed protocols for common experimental procedures.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes the use of this compound phalloidin (B8060827) to visualize filamentous actin (F-actin) in fixed and permeabilized cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free formaldehyde (B43269), 4% in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • This compound phalloidin stock solution (in methanol (B129727) or DMSO)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.

    • Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature[3].

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature[3].

  • Staining with this compound Phalloidin:

    • Prepare the staining solution by diluting the this compound phalloidin stock solution in 1% BSA in PBS to the desired final concentration (typically 1:100 to 1:1000).

    • Aspirate the blocking solution and add the this compound phalloidin staining solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature, protected from light[3].

  • Washing and Counterstaining:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.

    • If desired, counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C, protected from light, and image using a fluorescence microscope with the appropriate filter set for Texas Red (Excitation/Emission: ~595/615 nm).

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging start Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Block with 1% BSA wash3->block stain Incubate with This compound Phalloidin block->stain wash4 Wash with PBS stain->wash4 counterstain Counterstain Nuclei (optional) wash4->counterstain wash5 Wash with PBS counterstain->wash5 mount Mount Coverslip wash5->mount image Fluorescence Microscopy mount->image G start Single-Cell Suspension viability Viability Staining (optional) start->viability fc_block Fc Receptor Blocking (optional) viability->fc_block stain Incubate with this compound Conjugated Antibody fc_block->stain wash Wash Cells stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Data Analysis acquire->analyze G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Endosome Endosome GPCR->Endosome Internalization Signaling Downstream Signaling G_protein->Signaling

References

Texas Red-X for Fluorescence In Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that allows for the localization and visualization of specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for the success of FISH experiments, directly impacting signal brightness, photostability, and the potential for multiplexing. Texas Red-X is a bright, red-fluorescent dye that has been widely utilized for labeling nucleic acid probes in FISH and other fluorescence microscopy applications. Its succinimidyl ester derivative provides an efficient means of covalently attaching the fluorophore to amine-modified nucleic acids. A key feature of this compound is the seven-atom aminohexanoyl spacer, designated as "X", which separates the fluorophore from its point of attachment. This spacer helps to minimize steric hindrance and potential quenching interactions with the labeled biomolecule, often resulting in brighter conjugates.[1]

This document provides detailed application notes and protocols for the use of this compound in FISH, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Photophysical Properties of this compound and Comparable Fluorophores

The selection of a fluorophore for FISH applications is often a balance between brightness, photostability, and spectral compatibility with other dyes in multiplex experiments. The following table summarizes the key photophysical properties of this compound and two other commonly used red fluorophores, Alexa Fluor 594 and Cy3.

PropertyThis compoundAlexa Fluor 594Cy3
Excitation Maximum (nm) ~595~590~550
Emission Maximum (nm) ~615~617~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~85,000~92,000~150,000
Quantum Yield ~0.93~0.66~0.15
Key Features Bright red fluorescence, "X" spacer reduces quenching.High photostability and brightness, good alternative to Texas Red.[1][2]Bright, but can be less photostable than Alexa Fluor dyes.[2]

Note: Molar extinction coefficient and quantum yield are key indicators of a fluorophore's brightness. Values can vary depending on the conjugation partner and the local environment.

Experimental Protocols

Protocol 1: Labeling of DNA Probes with this compound using Aminoallyl-dUTP

This protocol describes the enzymatic labeling of DNA probes with this compound succinimidyl ester following the incorporation of aminoallyl-dUTP.

Materials:

  • DNA template (e.g., plasmid, BAC, or PCR product)

  • Nick Translation Kit or PCR reagents with a proofreading-deficient polymerase

  • Aminoallyl-dUTP

  • dATP, dCTP, dGTP, dTTP

  • This compound, succinimidyl ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • DNA purification columns or ethanol (B145695) precipitation reagents

  • Nuclease-free water

Procedure:

  • Enzymatic Incorporation of Aminoallyl-dUTP:

    • Set up a nick translation or PCR reaction. For PCR, a typical dNTP mix would consist of dATP, dCTP, dGTP, a reduced concentration of dTTP, and aminoallyl-dUTP. A 2:1 or 1:1 ratio of aminoallyl-dUTP to dTTP is a good starting point.

    • Follow the manufacturer's instructions for the nick translation kit or the appropriate PCR cycling conditions for your template.

  • Purification of Amine-Modified DNA:

    • Purify the amine-modified DNA from the unincorporated nucleotides using a DNA purification column or by ethanol precipitation.

    • Resuspend the purified DNA in nuclease-free water.

  • Conjugation with this compound Succinimidyl Ester:

    • Dissolve the this compound succinimidyl ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

    • Adjust the pH of the purified amine-modified DNA solution to 8.5 with 0.1 M sodium bicarbonate buffer.

    • Add the this compound succinimidyl ester solution to the DNA solution. The molar ratio of dye to DNA will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle mixing.

  • Purification of Labeled Probe:

    • Purify the this compound labeled probe from the unreacted dye using a gel filtration column (e.g., Sephadex G-50) or through repeated ethanol precipitations until the supernatant is clear.

    • Resuspend the final labeled probe in hybridization buffer or TE buffer.

  • Quantification and Storage:

    • Measure the absorbance at 260 nm (for DNA) and 595 nm (for this compound) to determine the concentration of the DNA and the degree of labeling.

    • Store the labeled probe at -20°C, protected from light.

Protocol 2: Fluorescence In Situ Hybridization (FISH) on Adherent Cells

This protocol provides a general procedure for performing FISH on adherent cells grown on coverslips using a this compound labeled probe.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • 20x Saline-Sodium Citrate (SSC) buffer

  • Formamide

  • This compound labeled DNA probe

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Hybridization Buffer (50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash Buffer 1 (50% formamide, 2x SSC)

  • Wash Buffer 2 (0.1x SSC)

  • Rubber cement or coverslip sealant

Procedure:

  • Cell Preparation:

    • Wash the coverslips with cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dehydrate the cells by incubating in a series of ice-cold ethanol (70%, 90%, and 100%) for 3 minutes each.

    • Air dry the coverslips.

  • Denaturation and Hybridization:

    • Prepare the probe mix by diluting the this compound labeled probe in Hybridization Buffer. A final concentration of 1-10 ng/µL is a common starting point.

    • Apply the probe mix to a clean microscope slide and place the coverslip with the cells face down onto the drop of probe.

    • Seal the edges of the coverslip with rubber cement to prevent evaporation.

    • Denature the cellular DNA and the probe by placing the slide on a hot plate at 75-80°C for 5-10 minutes.

    • Transfer the slide to a humidified chamber and incubate overnight at 37°C for hybridization.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and gently immerse the slide in a coplin jar containing pre-warmed Wash Buffer 1 at 42°C for 15 minutes.

    • Perform a second wash in pre-warmed Wash Buffer 1 at 42°C for 15 minutes.

    • Wash the slide in pre-warmed Wash Buffer 2 at 60°C for 10 minutes.

    • Briefly rinse the slide in 2x SSC at room temperature.

  • Counterstaining and Mounting:

    • Apply a drop of antifade mounting medium containing DAPI to the slide.

    • Carefully place the coverslip onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish.

    • Store the slide in the dark at 4°C until imaging.

  • Imaging:

    • Visualize the results using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Texas Red (red).

Mandatory Visualization

Experimental Workflow for FISH

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Dehydration Dehydration (Ethanol Series) Permeabilization->Dehydration Probe_Prep Probe Preparation (this compound Labeled) Denaturation Denaturation (75-80°C) Probe_Prep->Denaturation Hybridization Hybridization (37°C, Overnight) Denaturation->Hybridization Washes Stringent Washes Hybridization->Washes Counterstain Counterstaining (DAPI) Washes->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Signaling Pathway Example: HER2 Amplification in Breast Cancer

FISH is a standard clinical method to detect the amplification of the ERBB2 gene (encoding the HER2 protein) in breast cancer. This amplification leads to the overexpression of the HER2 receptor on the cell surface, driving tumor growth through downstream signaling pathways. A this compound labeled probe targeting the ERBB2 gene would appear as multiple bright red signals within the nucleus of a cancer cell, indicating gene amplification.

HER2_Signaling cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_Gene HER2 Gene (Amplified) HER2_Receptor HER2 Receptor (Overexpressed) HER2_Gene->HER2_Receptor Transcription & Translation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway HER2_Receptor->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival RAS_MAPK->Proliferation

Caption: HER2 signaling pathway driven by gene amplification detected by FISH.

Troubleshooting

Common issues in FISH experiments include weak or no signal and high background. The following table provides potential causes and solutions.

IssuePotential CauseSuggested Solution
Weak or No Signal Inefficient probe labeling: Low incorporation of fluorophore.Optimize the dye-to-DNA ratio during conjugation. Ensure the pH of the labeling reaction is optimal (pH 8.3-8.5).
Poor probe penetration: Inadequate permeabilization of cells/tissue.Increase the concentration or incubation time of the permeabilization agent (e.g., Triton X-100 or proteinase K).
Insufficient denaturation: DNA is not single-stranded.Optimize denaturation temperature and time. Ensure the slide reaches the target temperature.
Probe degradation: Nuclease contamination.Use nuclease-free water and reagents. Wear gloves throughout the procedure.
High Background Non-specific probe binding: Probe binding to sequences other than the target.Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration). Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer for probes with repetitive sequences.
Autofluorescence: Intrinsic fluorescence of the cells or tissue.Treat the sample with an autofluorescence quenching agent. Use a narrower bandpass emission filter.
Excess probe: Unbound probe remaining on the slide.Ensure thorough post-hybridization washes.
Drying out of the sample: Can cause non-specific probe adherence.Maintain humidity during hybridization and handle slides carefully during wash steps to prevent drying.[3]

References

Applications of Texas Red-X in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Texas Red-X, a bright, red-emitting fluorescent dye, serves as a versatile tool in neuroscience research. Its utility stems from its ability to be conjugated to a variety of molecules, including antibodies and dextrans, enabling the visualization and tracking of specific cellular and subcellular components within the nervous system. The "X" designation refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which enhances conjugation efficiency and often improves the fluorescence yield of the resulting conjugate.[1] This document provides detailed application notes and protocols for the use of this compound in key neuroscience research techniques.

Core Applications in Neuroscience

This compound is predominantly utilized in fluorescence microscopy and flow cytometry.[1][2] Its primary applications in neuroscience include:

  • Immunofluorescence (IF): For the localization of specific proteins within neurons and glial cells. This compound-conjugated secondary antibodies are commonly used to detect primary antibodies raised against a target of interest.[1][3]

  • Neuronal Tracing: For mapping neuronal projections and studying neural circuits. This compound conjugated to dextran (B179266) is a popular anterograde tracer, allowing for the visualization of axonal pathways from the cell body to the terminals.[4][5]

Data Presentation: Fluorophore Properties

For effective experimental design, it is crucial to understand the spectral properties of this compound and how it compares to other commonly used red fluorophores in neuroscience. While direct quantitative comparisons can be application-specific, the following table summarizes key characteristics.

FluorophoreExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )Quantum YieldExtinction Coefficient (cm⁻¹M⁻¹)Key AdvantagesCommon Alternatives
This compound, SE 595615~625~0.93~85,000Good brightness and photostability.[3]Alexa Fluor 594, Cy3
Alexa Fluor 594 590617~12500.6692,000Generally brighter and more photostable than Texas Red.[1][6]This compound, DyLight 594
Cy3 550570~7670.15150,000Very bright, but can be less photostable than Alexa Fluors.[7][8]Alexa Fluor 555, Rhodamine Red-X

Experimental Protocols

Immunofluorescent Staining of Cultured Neurons

This protocol outlines the use of a this compound conjugated secondary antibody for the detection of a target protein in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[9]

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Rinse cultured neurons briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Protect from light from this point forward.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate with a nuclear counterstain like DAPI for 5 minutes, if desired.

    • Rinse briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with appropriate filters for Texas Red (Excitation: ~595 nm, Emission: ~615 nm) and the counterstain.

Anterograde Neuronal Tracing with this compound Dextran

This protocol describes the injection of this compound conjugated dextran into a specific brain region for anterograde tracing of neuronal projections.

Materials:

  • This compound conjugated Dextran (e.g., 10,000 MW, lysine-fixable)

  • Sterile Saline or Artificial Cerebrospinal Fluid (aCSF)

  • Anesthetic agent

  • Stereotaxic apparatus

  • Microsyringe or glass micropipette

  • Perfusion solutions (Saline followed by 4% PFA)

  • Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)

  • Microtome or Cryostat

  • Fluorescence microscope

Procedure:

  • Preparation of Tracing Agent:

    • Dissolve the this compound dextran in sterile saline or aCSF to the desired concentration (typically 5-10% w/v).

  • Animal Surgery and Injection:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Lower the microsyringe or glass micropipette to the desired coordinates.

    • Inject a small volume (e.g., 50-200 nL) of the this compound dextran solution slowly over several minutes.[4]

    • Leave the needle in place for an additional 5-10 minutes to minimize backflow.

    • Withdraw the needle slowly, suture the incision, and allow the animal to recover.

  • Survival Period:

    • Allow for a survival period of 3-14 days for the tracer to be transported along the axons.[5] The optimal time will depend on the neuronal pathway being studied.

  • Perfusion and Tissue Processing:

    • Deeply anesthetize the animal and perform a transcardial perfusion, first with saline to clear the blood, followed by 4% PFA for fixation.

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.

  • Sectioning and Imaging:

    • Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thick) using a cryostat or freezing microtome.

    • Mount the sections on microscope slides.

    • Visualize the labeled axons and terminals using a fluorescence microscope with the appropriate filter set for Texas Red.

Visualizations

Experimental Workflow for Immunofluorescence Staining

Immunofluorescence_Workflow start Cultured Neurons on Coverslip fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mounting (Antifade Medium) counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for immunofluorescent staining of cultured neurons.

Logical Relationship in Anterograde Neuronal Tracing

Neuronal_Tracing_Logic cluster_procedure Experimental Procedure cluster_visualization Visualization and Analysis cluster_principle Underlying Principle injection Stereotaxic Injection of This compound Dextran transport Anterograde Axonal Transport injection->transport uptake Uptake by Cell Body injection->uptake initiates perfusion Perfusion and Fixation transport->perfusion transport_mechanism Transport to Axon Terminals transport->transport_mechanism relies on sectioning Tissue Sectioning perfusion->sectioning imaging Fluorescence Microscopy sectioning->imaging analysis Mapping of Neuronal Projections imaging->analysis visualization Fluorescent Signal in Axons imaging->visualization detects uptake->transport_mechanism transport_mechanism->visualization

Caption: Logical flow of an anterograde neuronal tracing experiment.

References

Troubleshooting & Optimization

reducing background fluorescence with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Texas Red-X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments when using this compound for fluorescence imaging.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure specific signals and compromise the quality of imaging data. The following guide addresses common causes of high background when using this compound and provides detailed solutions.

Problem 1: High Background Across the Entire Image

This issue is often related to unbound fluorophores, autofluorescence, or suboptimal imaging parameters.

Troubleshooting Workflow

cluster_0 High Background Troubleshooting start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence High Signal in Unstained? unstained_control->autofluorescence address_autofluorescence Address Autofluorescence (e.g., Sudan Black B, spectral unmixing) autofluorescence->address_autofluorescence Yes optimize_washing Optimize Washing Steps autofluorescence->optimize_washing No address_autofluorescence->optimize_washing titrate_probe Titrate Antibody Concentration optimize_washing->titrate_probe optimize_blocking Optimize Blocking Buffer titrate_probe->optimize_blocking adjust_imaging Adjust Imaging Parameters optimize_blocking->adjust_imaging end_good Improved Signal-to-Noise adjust_imaging->end_good end_bad Issue Persists: Contact Support adjust_imaging->end_bad

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Image an Unstained Control: Prepare a sample that has undergone all the same processing steps (fixation, permeabilization) but has not been incubated with any primary or secondary antibodies. Image this control using the same settings as your stained sample. Significant fluorescence in the unstained control indicates autofluorescence.[1][2]

  • Address Autofluorescence:

    • Quenching: Treat samples with quenching agents like Sudan Black B or Eriochrome black T to reduce autofluorescence, particularly from lipofuscin.[3][4] Note that Sudan Black B may increase far-red fluorescence.

    • Fixation: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde (B144438) can induce autofluorescence.[3] Reduce fixation time or switch to a solvent-based fixative like chilled methanol (B129727) or ethanol (B145695) if compatible with your antigen.[3][4] If using an aldehyde fixative, you can treat with sodium borohydride (B1222165) to reduce fixation-induced autofluorescence.[3][4]

    • Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of autofluorescence due to their heme groups.[4]

  • Optimize Washing Steps: Insufficient washing can leave unbound antibodies on the sample. Increase the number and duration of washing steps after primary and secondary antibody incubations.[5][6][7] Using a buffer containing a mild detergent like Tween-20 can also help.[1]

  • Titrate Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[1][6][7][8] Perform a titration to determine the optimal antibody concentration that provides a strong specific signal with low background.[9][10]

  • Optimize Blocking: Inadequate blocking can result in non-specific binding of antibodies.

    • Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[2][11] If using a secondary antibody raised in goat, for example, use normal goat serum for blocking.[12]

    • Incubation Time: Increase the blocking incubation time to ensure all non-specific sites are covered.[5][7]

  • Adjust Imaging Parameters: High laser power or long exposure times can amplify background noise.[13] Reduce these settings to the minimum required to detect your specific signal.

Problem 2: Non-Specific Staining in Certain Tissues or Cellular Compartments

This type of background is often due to antibody cross-reactivity or charge-based interactions of the fluorophore.

Troubleshooting Workflow

cluster_1 Non-Specific Staining Troubleshooting start Non-Specific Staining Observed secondary_control Run Secondary Antibody Only Control start->secondary_control staining_present Staining with Secondary Only? secondary_control->staining_present change_secondary Change Secondary Antibody or Use Isotype Control staining_present->change_secondary Yes primary_issue Consider Primary Antibody Cross-Reactivity staining_present->primary_issue No end_good Specific Staining Achieved change_secondary->end_good validate_primary Validate Primary Antibody Specificity (e.g., Western Blot, Knockout/Knockdown samples) primary_issue->validate_primary validate_primary->end_good end_bad Issue Persists: Contact Support validate_primary->end_bad

Caption: Troubleshooting workflow for non-specific staining.

Detailed Steps:

  • Run a Secondary Antibody Only Control: Prepare a sample that is incubated with the secondary antibody but not the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[2][4]

  • Change Secondary Antibody: If the secondary antibody is binding non-specifically, consider using a different secondary antibody. Ensure it is raised against the host species of your primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[1][8] Using pre-adsorbed secondary antibodies can also reduce cross-reactivity.

  • Validate Primary Antibody: If the secondary-only control is clean, the issue may be with the primary antibody binding to unintended targets.[5]

    • Literature Review: Check the manufacturer's datasheet and literature to see if the antibody has been validated for immunofluorescence.

    • Western Blot: Confirm that the antibody detects a band of the correct molecular weight in a western blot of your sample lysate.[2]

    • Knockout/Knockdown Controls: Use cells or tissues where the target protein has been knocked out or knocked down to confirm the antibody's specificity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal filter sets for this compound?

This compound has an excitation maximum around 595 nm and an emission maximum around 613 nm.[14] Choosing the right filter set is crucial for maximizing signal and minimizing bleed-through from other fluorophores.

Filter ComponentWavelength Range (nm)Purpose
Excitation Filter 542 - 582To selectively pass light that excites this compound.[15]
Dichroic Mirror 593 (cut-on)To reflect excitation light towards the sample and transmit emission light towards the detector.[15]
Emission Filter 604 - 644To selectively pass the emission light from this compound to the detector.[15]

Q2: How can I prevent photobleaching of this compound?

Photobleaching is the irreversible fading of a fluorophore upon exposure to light. While Texas Red is known for its relative photostability, prolonged exposure to high-intensity light can still cause signal loss.[16]

  • Minimize Exposure: Limit the sample's exposure to the excitation light.[1][17]

  • Use Antifade Reagents: Mount your coverslips with an antifade mounting medium.[2] These reagents scavenge free radicals that contribute to photobleaching.

  • Optimize Imaging Settings: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[17]

Q3: What is the recommended starting dilution for my primary and secondary antibodies?

The optimal antibody dilution depends on the antibody's affinity and the abundance of the target antigen. Always refer to the manufacturer's datasheet for initial recommendations. However, it is highly recommended to perform a titration to find the optimal dilution for your specific experimental conditions.[10][18]

Antibody TypeStarting Dilution RangeIncubation Conditions
Primary Antibody 1:100 to 1:1000 (for antisera) or 1-10 µg/mL (for purified antibody)1-2 hours at room temperature or overnight at 4°C.[18]
Secondary Antibody 1:200 to 1:10001 hour at room temperature in the dark.

Q4: Which blocking buffer should I use for my immunofluorescence experiment with this compound?

The choice of blocking buffer can significantly impact background staining.

Blocking BufferCompositionWhen to Use
Normal Serum 5-10% normal serum from the host species of the secondary antibody in PBS.[2][12]Generally considered a very effective blocking agent.[12]
Bovine Serum Albumin (BSA) 1-5% BSA in PBS.A common and effective blocking agent for many applications.[12][19]
Commercial Blocking Buffers Proprietary formulations often containing purified proteins and detergents.Can be useful for particularly challenging samples with high background.[20]

Experimental Protocols

Standard Immunofluorescence Protocol (Indirect Method)

This protocol provides a general workflow for immunofluorescent staining of cultured cells.

cluster_2 Immunofluorescence Workflow start Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x with PBS) fixation->wash1 permeabilization Permeabilization (e.g., 0.2% Triton X-100, 10 min) wash1->permeabilization wash2 Wash (3x with PBS) permeabilization->wash2 blocking Blocking (e.g., 5% Goat Serum, 1 hr) wash2->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash3 Wash (3x with PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (this compound conjugate, 1 hr, dark) wash3->secondary_ab wash4 Wash (3x with PBS) secondary_ab->wash4 mounting Mount Coverslip (with Antifade Medium) wash4->mounting imaging Imaging mounting->imaging

Caption: A typical indirect immunofluorescence workflow.

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[18]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If your target protein is intracellular, permeabilize the cells with a buffer containing a detergent, such as 0.2% Triton X-100 in PBS, for 10 minutes at room temperature.[1][18]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution, typically overnight at 4°C, in a humidified chamber.[2][18]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter set for this compound. Store slides at 4°C in the dark.[1]

References

Texas Red-X Photobleaching: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Texas Red-X and its conjugates during fluorescence microscopy experiments.

Troubleshooting Guide: Minimizing this compound Photobleaching

Problem: Rapid loss of this compound fluorescence signal during imaging.

Potential Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the power of the laser or lamp to the lowest level that provides an adequate signal-to-noise ratio.[1][2][3] Use neutral density filters to attenuate the light source.[1][3]
Prolonged Exposure Time Decrease the camera exposure time to the shortest duration necessary for image capture.[1]
Oxygen-Mediated Photodamage Use a commercial or homemade antifade mounting medium containing reactive oxygen species scavengers.[4]
Suboptimal Mounting Medium Ensure the mounting medium has a refractive index that closely matches that of the immersion oil (typically around 1.52) to minimize spherical aberration and signal loss.[4][5][6]
Inherent Photolability of the Fluorophore If photobleaching persists despite optimization, consider using a more photostable alternative fluorophore in a similar spectral range, such as Alexa Fluor 594 or DyLight 594.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[8] This process is often initiated when the fluorophore, after excitation, enters a long-lived triplet state.[8] From this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that, in turn, attack and degrade the fluorophore's chemical structure.[4][8]

Q2: How do antifade reagents work to prevent photobleaching?

Antifade reagents are compounds included in mounting media that protect fluorophores from photobleaching.[4] Their primary mechanism of action is scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation, thereby reducing oxidative damage to the fluorophore.[4] Common components of antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5]

Q3: Can I make my own antifade mounting medium?

Yes, homemade antifade mounting media can be prepared. A common recipe involves dissolving an antifade agent like n-propyl gallate in a mixture of glycerol (B35011) and a buffered solution such as PBS.[9] However, commercial preparations offer the convenience of quality control and optimized formulations.

Q4: Should I use a hardening or non-hardening mounting medium?

The choice between a hardening (curing) and non-hardening mounting medium depends on your experimental needs.

  • Hardening mountants , like ProLong™ Gold, solidify over time, providing a permanent seal for long-term sample archival.[10] They require a curing period (often 24 hours) for optimal performance and refractive index.[10]

  • Non-hardening mountants , such as VECTASHIELD®, remain liquid and are suitable for immediate imaging after mounting.[4][11] For long-term storage, the coverslip edges should be sealed with nail polish or a similar sealant.[11]

Q5: How important is the refractive index of the mounting medium?

The refractive index (RI) of the mounting medium is critical for high-resolution imaging. A mismatch between the RI of the mounting medium and the immersion medium of the objective lens can cause spherical aberration, which leads to a loss of signal and reduced axial resolution.[4][5] Ideally, the RI of the mounting medium should match that of the immersion oil as closely as possible.[6]

Quantitative Data on Antifade Reagents

The effectiveness of various antifade reagents in preserving fluorescence intensity can vary. The following table provides a qualitative comparison of commonly used antifade agents.

Antifade AgentRelative EffectivenessPotential Issues
p-Phenylenediamine (PPD) Highly effective.[5]Can cause initial quenching of some fluorophores, may not be compatible with cyanine (B1664457) dyes, and can exhibit autofluorescence.[4][5]
n-Propyl gallate (NPG) Effective.Can be difficult to dissolve.[5]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Moderately effective.[5]Less toxic than PPD.[5]
Trolox Effective for live-cell imaging.Works via a dual mechanism of triplet state quenching and radical scavenging.

Experimental Protocols

Protocol for Mounting Fixed Samples with an Antifade Reagent

  • Final Wash: After the final wash step of your staining protocol, carefully aspirate the buffer from your slide or coverslip, ensuring the specimen does not dry out.

  • Remove Excess Buffer: Gently tap the edge of the slide or coverslip on a lint-free wipe to remove any remaining buffer.[10]

  • Apply Antifade Mountant: Place a single drop of antifade mounting medium onto the specimen. For specimens on a coverslip, place the drop on a clean microscope slide and gently lower the coverslip onto the drop.[10]

  • Avoid Air Bubbles: Carefully lower the coverslip at an angle to prevent the formation of air bubbles.

  • Curing (for hardening mountants): If using a hardening mountant, lay the slide flat in the dark and allow it to cure for the manufacturer-recommended time (e.g., 24 hours for ProLong™ Gold) before imaging.[10]

  • Sealing (for non-hardening mountants): For non-hardening mountants, you can image immediately. For long-term storage, seal the edges of the coverslip with nail polish or a laboratory sealant.[11]

  • Storage: Store slides flat and protected from light, typically at 4°C.[11]

Visualizations

photobleaching_pathway TR_Ground This compound (Ground State) TR_Singlet Excited Singlet State TR_Ground->TR_Singlet Excitation Light TR_Singlet->TR_Ground Fluorescence TR_Triplet Excited Triplet State TR_Singlet->TR_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) TR_Triplet->ROS + O2 TR_Bleached Photobleached this compound TR_Triplet->TR_Bleached Direct Reaction ROS->TR_Bleached Oxidative Damage

Caption: The photobleaching pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Staining Label with this compound Conjugate Washing Wash to Remove Unbound Fluorophore Staining->Washing Mounting Mount with Antifade Reagent Washing->Mounting Set_Intensity Minimize Light Intensity Mounting->Set_Intensity Acquire_Image Acquire Image Set_Intensity->Acquire_Image Set_Exposure Minimize Exposure Time Set_Exposure->Acquire_Image Image_Analysis Analyze Image Acquire_Image->Image_Analysis

Caption: Experimental workflow to mitigate photobleaching.

References

Troubleshooting Low Signal with Texas Red-X Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when using Texas Red-X for fluorescence staining.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or absent?

A weak or absent signal with this compound staining can stem from several factors throughout the experimental workflow, from antibody conjugation to final imaging. Common causes include suboptimal antibody concentration, inefficient conjugation, inappropriate sample preparation (fixation and permeabilization), photobleaching of the fluorophore, and incorrect microscope filter sets. A systematic troubleshooting approach is necessary to identify and resolve the specific issue.

Q2: How can I increase the fluorescence intensity of my this compound staining?

To enhance the fluorescence signal, you can optimize several parameters in your protocol. This includes increasing the concentration of the primary or secondary antibody, optimizing incubation times and temperatures, selecting the appropriate fixation and permeabilization method for your target antigen, and using an antifade mounting medium to protect the fluorophore from photobleaching.[1][2][3][4] Additionally, ensuring your imaging setup is correctly configured for this compound detection is crucial.

Q3: What are the optimal excitation and emission wavelengths for this compound?

This compound has an excitation maximum at approximately 595 nm and an emission maximum at around 615 nm.[5][6][7][8] It is essential to use a microscope equipped with the appropriate filter sets that match these spectral characteristics to ensure efficient excitation and collection of the emitted fluorescence.[9][10][11][12]

Q4: Is this compound prone to photobleaching? What can I do to minimize it?

Yes, like many fluorophores, Texas Red is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1] To minimize photobleaching, it is recommended to:

  • Use an antifade mounting medium, which can significantly reduce the rate of photobleaching.[1][2][3][4][13]

  • Minimize the exposure time of the sample to the excitation light.

  • Reduce the intensity of the excitation light by using neutral density filters.[1]

  • Capture images as quickly as possible.

  • Consider using more photostable alternatives like Alexa Fluor™ 594 if photobleaching is a persistent issue.[8][14]

Q5: Are there any specific buffer conditions to be aware of during antibody conjugation with this compound?

Yes, the buffer composition is critical for successful conjugation. The antibody should be in an amine-free buffer, such as PBS, at a pH range of 6.5 to 8.5.[6][15] Buffers containing primary amines, like Tris or glycine, will compete with the antibody for reaction with the this compound succinimidyl ester, leading to inefficient labeling.[5][15] Low concentrations of sodium azide (B81097) (≤3 mM) or thimerosal (B151700) (≤1 mM) generally do not interfere with the reaction.[5]

Troubleshooting Guides

Problem 1: Low or No Signal

This is the most common issue encountered with immunofluorescence staining. The following guide will help you systematically troubleshoot the potential causes.

TroubleshootingWorkflow start Start: Low/No this compound Signal check_conjugation 1. Verify Antibody Conjugation start->check_conjugation conjugation_ok Conjugation Successful? check_conjugation->conjugation_ok check_staining 2. Evaluate Staining Protocol staining_ok Staining Protocol Optimized? check_staining->staining_ok check_sample_prep 3. Assess Sample Preparation sample_prep_ok Sample Prep Appropriate? check_sample_prep->sample_prep_ok check_imaging 4. Check Imaging Setup imaging_ok Imaging Setup Correct? check_imaging->imaging_ok conjugation_ok->check_staining Yes troubleshoot_conjugation Troubleshoot Conjugation: - Check antibody purity/concentration - Verify amine-free buffer - Optimize dye:protein ratio conjugation_ok->troubleshoot_conjugation No staining_ok->check_sample_prep Yes troubleshoot_staining Optimize Staining: - Titrate primary/secondary antibodies - Adjust incubation times/temperatures - Include positive/negative controls staining_ok->troubleshoot_staining No sample_prep_ok->check_imaging Yes troubleshoot_sample_prep Optimize Sample Prep: - Test different fixation methods - Optimize permeabilization reagent/time - Check for antigen retrieval needs sample_prep_ok->troubleshoot_sample_prep No solution Signal Improved imaging_ok->solution Yes troubleshoot_imaging Correct Imaging Setup: - Use correct Texas Red filter set - Check lamp/laser power - Use antifade mounting medium - Minimize photobleaching imaging_ok->troubleshoot_imaging No no_solution Issue Persists: Consider Alternative Fluorophore troubleshoot_conjugation->check_conjugation troubleshoot_staining->check_staining troubleshoot_sample_prep->check_sample_prep troubleshoot_imaging->check_imaging StainingProtocol start Start: Sample Preparation fixation 1. Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 2. Wash (3x with PBS) fixation->wash1 permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100, 10 min) wash1->permeabilization wash2 4. Wash (3x with PBS) permeabilization->wash2 blocking 5. Blocking (e.g., 1% BSA, 1 hour) wash2->blocking primary_ab 6. Primary Antibody Incubation (Diluted in blocking buffer, e.g., 4°C overnight) blocking->primary_ab wash3 7. Wash (3x with PBS) primary_ab->wash3 secondary_ab 8. Secondary Antibody Incubation (this compound conjugate, 1 hour, room temp, dark) wash3->secondary_ab wash4 9. Wash (3x with PBS, dark) secondary_ab->wash4 counterstain 10. Counterstain (Optional) (e.g., DAPI) wash4->counterstain wash5 11. Final Wash (PBS) counterstain->wash5 mounting 12. Mounting (With antifade medium) wash5->mounting imaging End: Imaging mounting->imaging

References

optimizing antibody concentration for Texas Red-X labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers optimizing antibody concentration for Texas Red-X labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my antibody before starting the labeling reaction?

A1: For optimal results, your purified antibody should be at a concentration between 1 mg/mL and 4 mg/mL.[1] A concentration of approximately 2 mg/mL is often recommended for efficient labeling of IgG antibodies.[2] Labeling efficiency significantly decreases at antibody concentrations below 1 mg/mL.[2][3]

Q2: What type of buffer should my antibody be in?

A2: It is critical to use an amine-free buffer, as primary amines (like those in Tris or glycine (B1666218) buffers) will compete with the antibody to react with the this compound succinimidyl ester, reducing labeling efficiency.[2] Recommended buffers include Phosphate-Buffered Saline (PBS), MES, MOPS, or HEPES, ideally at a pH between 7.2 and 8.5.[2][4]

Q3: Can my antibody storage buffer contain additives like BSA or sodium azide (B81097)?

A3: Low concentrations of certain additives are tolerated. Sodium azide (up to 0.1%) and Bovine Serum Albumin (BSA) (up to 0.5%) generally have little to no effect on the conjugation efficiency. However, for optimal labeling, it is best to use a purified antibody solution free of protein additives.[5] If your antibody solution contains high concentrations of interfering substances, purification is required before labeling.[5]

Q4: What is the ideal molar ratio of dye to antibody?

A4: For a typical IgG antibody (molecular weight ~145-160 kDa), the optimal degree of labeling (DOL) is achieved with 2 to 4 moles of this compound dye per mole of antibody.[2] It is advisable to perform small-scale pilot experiments testing several molar ratios (e.g., 3:1, 10:1, 30:1 dye-to-antibody) to determine the optimal ratio for your specific antibody and application.[6]

Q5: How should I store my this compound labeled antibody?

A5: For short-term storage (several months), keep the conjugate at 4°C, protected from light.[2] For long-term storage, aliquot the conjugate to avoid repeated freeze-thaw cycles and store at -20°C.[2] If the final purified conjugate concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency (Under-labeling) 1. Antibody concentration is too low (<1 mg/mL).[2] 2. Presence of primary amines (e.g., Tris, glycine) in the buffer.[2] 3. Incorrect pH of the reaction buffer. The reaction is most efficient at pH 7.2-8.5.[2][4]1. Concentrate the antibody to at least 1 mg/mL, ideally 2 mg/mL.[2][3] 2. Dialyze the antibody extensively against an amine-free buffer like PBS.[2] 3. Adjust the pH of your antibody solution by adding a bicarbonate buffer to a final concentration of 0.1 M.[2]
Low Fluorescence Signal 1. Under-labeling of the antibody.[2] 2. Over-labeling , causing fluorescence quenching.[2][7] 3. Precipitation/Aggregation of the antibody conjugate.[2]1. See "Low Labeling Efficiency" solutions. 2. Reduce the molar ratio of dye to antibody in the labeling reaction.[7] Calculate the Degree of Labeling (DOL) to confirm. 3. Centrifuge the conjugate solution in a microcentrifuge before use and use only the supernatant.[2]
High Non-specific Staining 1. Over-labeling of the antibody, which can reduce its specificity.[2] 2. Presence of unbound dye due to inadequate purification.[8] 3. Antibody conjugate aggregation .[2]1. Decrease the dye-to-antibody molar ratio. Aim for a DOL of 2-4 for IgGs.[2] 2. Ensure complete removal of free dye using size-exclusion chromatography or extensive dialysis.[8] 3. Centrifuge the conjugate to remove aggregates before use.[2]
Antibody Precipitation During/After Labeling 1. Over-labeling can alter the antibody's properties, leading to precipitation.[6][7] 2. High antibody concentration combined with excessive labeling.1. Reduce the molar ratio of dye to antibody used in the reaction.[7] 2. If precipitation occurs, try labeling at a slightly lower antibody concentration while maintaining a sufficient molar excess of the dye.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Antibody Concentration 1 - 4 mg/mLOptimal results are often seen at ~2 mg/mL.[2]
Buffer Composition Amine-free (e.g., PBS, HEPES)Avoid Tris and glycine.[2]
Reaction pH 7.2 - 8.5A pH of ~8.3 is achieved by adding bicarbonate buffer.[2]
Dye:Antibody Molar Ratio 2:1 to 4:1 (for IgG)May require optimization for other proteins.[2][6]
Incubation Time 3 hours to overnightLonger incubation times generally have no negative effect.[1]
Incubation Temperature Room Temperature (20-25°C)Protect from light during incubation.[1]

Table 2: Key Spectroscopic Data for DOL Calculation

ParameterValueReference
This compound λmax ~595 nm[2]
This compound Molar Extinction Coefficient (ε') 80,000 cm⁻¹M⁻¹[2][8]
IgG Molar Extinction Coefficient (ε) ~203,000 cm⁻¹M⁻¹[2]
Correction Factor (CF) at 280 nm 0.18[2]

Experimental Protocols

Protocol 1: this compound Labeling of IgG Antibody

This protocol is optimized for labeling ~1 mg of an IgG antibody.

1. Antibody Preparation: a. Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.[2] b. If necessary, perform buffer exchange via dialysis or a suitable spin column.[2]

2. Labeling Reaction: a. To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate, pH ~8.3.[2] b. Dissolve one vial of this compound succinimidyl ester in anhydrous DMSO to create a stock solution. c. Add the appropriate volume of the dye stock solution to the antibody solution to achieve the desired molar ratio (e.g., 8-12 fold molar excess). d. Mix gently and incubate for at least 3 hours at room temperature, protected from light.

3. Purification of the Conjugate: a. Prepare a size-exclusion purification column according to the manufacturer's instructions. The provided resin should be sufficient to separate the conjugate (higher MW) from the free dye (lower MW).[2] b. Apply the reaction mixture to the top of the column. c. Elute with PBS (pH 7.2). The first colored band to elute is the labeled antibody. The second, slower-moving band is the unconjugated dye.[2] d. Collect the fractions containing the labeled antibody.

4. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 595 nm (A₅₉₅).[2] b. Calculate the antibody concentration:

  • Protein Conc. (M) = [A₂₈₀ – (A₅₉₅ × 0.18)] / 203,000 [2] c. Calculate the moles of dye per mole of antibody (DOL):
  • DOL = A₅₉₅ / (80,000 × Protein Conc. (M)) [2] d. The optimal DOL should be between 2 and 4.[2]

Visualizations

Antibody_Labeling_Workflow Ab_Prep Antibody Preparation (2 mg/mL in PBS, pH 7.2-8.5) Add_Bicarb Add Bicarbonate (0.1 M final) Ab_Prep->Add_Bicarb Add_Dye Add this compound (Dye:Ab Ratio 2:1 - 4:1) Add_Bicarb->Add_Dye Incubate Incubate (3h @ RT, dark) Add_Dye->Incubate Purify Purification (Size-Exclusion Column) Incubate->Purify Collect Collect Labeled Antibody Fraction Purify->Collect QC QC Analysis (Measure A280/A595, Calc. DOL) Collect->QC Store Store Conjugate (4°C or -20°C) QC->Store

Caption: Workflow for this compound antibody conjugation.

Troubleshooting_Tree Start Problem: Low Fluorescence Signal Check_DOL Calculate DOL Start->Check_DOL Low_DOL DOL < 2 (Under-labeled) Check_DOL->Low_DOL < 2 High_DOL DOL > 4 (Over-labeled / Quenched) Check_DOL->High_DOL > 4 Optimal_DOL DOL is 2-4 Check_DOL->Optimal_DOL 2-4 Sol_Low Increase Dye:Ab Ratio Check Buffer for Amines Increase Ab Concentration Low_DOL->Sol_Low Sol_High Decrease Dye:Ab Ratio High_DOL->Sol_High Sol_Optimal Check for Aggregation (Centrifuge before use) Optimal_DOL->Sol_Optimal

Caption: Troubleshooting low fluorescence signals.

References

solving solubility issues with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Texas Red-X

Welcome to the technical support center for this compound and its derivatives. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding solubility and conjugation issues that researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used?

This compound is a fluorescent dye used to label biomolecules, most commonly proteins and antibodies.[1][2][3] It consists of a sulforhodamine 101 core (the "Texas Red" fluorophore) attached to a succinimidyl ester (SE) reactive group via a seven-atom aminohexanoyl spacer, denoted by the "-X".[1][3][4] This spacer helps to minimize interactions between the dye and the biomolecule it's attached to.[1][5] The succinimidyl ester group reacts efficiently with primary amines (like the side chain of lysine (B10760008) residues) on proteins to form a stable covalent bond.[1]

Q2: What is the best solvent for dissolving this compound, succinimidyl ester?

Anhydrous dimethylsulfoxide (DMSO) is the recommended solvent for reconstituting lyophilized this compound, succinimidyl ester powder before its introduction to an aqueous protein solution.[1][5] Due to its hydrophobic nature, the dye has low solubility in water and aqueous buffers alone.[2][4]

Q3: Why did the this compound dye powder precipitate when I added it directly to my protein solution?

This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions.[1][4] It must first be dissolved in a small amount of a high-quality, anhydrous organic solvent like DMSO. This stock solution can then be added to the protein solution for the conjugation reaction. The small volume of DMSO helps the hydrophobic dye react efficiently in the aqueous environment.[1]

Q4: Can I use a Tris or glycine (B1666218) buffer for my conjugation reaction?

No. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the succinimidyl ester group on the dye.[1] This will significantly reduce the protein labeling efficiency. It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[1][6]

Q5: My final labeled antibody solution looks cloudy or has visible precipitate. What should I do?

This may be due to the formation of protein aggregates, which can sometimes be caused by over-labeling or the inherent hydrophobicity of the dye.[1] It is recommended to centrifuge the final conjugate solution in a microcentrifuge before use and only use the clear supernatant for your experiment. This will remove any aggregates that may have formed during the reaction or storage.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the labeling of proteins with this compound.

Issue 1: Low or No Fluorescent Signal After Labeling
Potential Cause Recommended Solution
Improper Dye Dissolution The dye was not fully dissolved before the reaction. Ensure the lyophilized this compound powder is completely dissolved in the recommended volume of anhydrous DMSO to form a concentrated stock solution before adding it to the protein.[1]
Reactive Amines in Buffer The protein buffer contains primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts.[1] Before labeling, dialyze the protein extensively against an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3) or PBS (pH 7.2-7.4).[1]
Suboptimal Reaction pH The succinimidyl ester reaction is most efficient at a pH of 7.5–8.5.[1] If your protein is in a neutral buffer like PBS, add sodium bicarbonate to raise the pH to the optimal range.[1]
Dilute Protein Solution The protein concentration is too low (<1 mg/mL). Labeling efficiency is significantly reduced at low protein concentrations.[1] Concentrate the protein to at least 2 mg/mL for best results.[1]
Issue 2: Precipitate Forms During or After Conjugation
Potential Cause Recommended Solution
Over-labeling Using too much dye can lead to over-modification of the protein, which can increase hydrophobicity and cause aggregation.[1] Reduce the molar ratio of dye to protein in the reaction. For IgG antibodies, an optimal ratio is typically 2-4 moles of dye per mole of antibody.[1]
Poor Dye Solubility Although pre-dissolved in DMSO, adding a large volume of the dye stock can cause it to precipitate in the aqueous buffer. Use a minimal volume of a concentrated dye stock. After the reaction, centrifuge the conjugate to remove any insoluble aggregates before use.[1]
Storage Issues Aggregates can form during storage, especially after freeze-thaw cycles.[1] Store the conjugate at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol, aliquot, and store at -20°C. Always centrifuge the vial after thawing and before use.[1][7]

Experimental Protocols & Data

Reconstitution of this compound, Succinimidyl Ester

To prepare a concentrated stock solution of this compound, anhydrous DMSO is the recommended solvent. The table below provides the required volume of DMSO to achieve a specific molar concentration from 5 mg of dye powder (MW ~817 g/mol ).[1]

Molar ConcentrationCalculationVolume of DMSO to add to 5 mg
1 mM(5 mg / 817.94 g/mol ) / 1 mM6.11 mL
5 mM(5 mg / 817.94 g/mol ) / 5 mM1.22 mL
10 mM (Recommended) (5 mg / 817.94 g/mol ) / 10 mM 611 µL
20 mM(5 mg / 817.94 g/mol ) / 20 mM306 µL

Note: This data is adapted from manufacturer guidelines and should be used as a starting point.[5][8]

Protocol: IgG Antibody Conjugation

This protocol is optimized for labeling approximately 1 mg of an IgG antibody at a concentration of 2 mg/mL.[1]

1. Protein Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer like Tris or glycine, it must be dialyzed against PBS.[1]

  • Adjust the protein concentration to 2 mg/mL.

2. Reagent Preparation:

  • Prepare a 1 M sodium bicarbonate solution by dissolving 84 mg of sodium bicarbonate in 1 mL of deionized water.[1]

  • Allow one vial of this compound, succinimidyl ester (lyophilized powder) to warm to room temperature.

3. Reaction Setup:

  • To 0.5 mL of your 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.[1]

  • Add 10 µL of anhydrous DMSO to the vial of this compound powder and mix by pipetting or vortexing until fully dissolved.[1]

  • Immediately transfer the protein solution from the previous step to the vial containing the dissolved dye.

  • Cap the vial and invert several times to mix. Stir the reaction for 1 hour at room temperature, protected from light.[1]

4. Purification:

  • After the incubation, the conjugate must be purified from the unreacted free dye. This is typically done using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Visualized Workflows and Logic

General Workflow for Protein Conjugation

The diagram below outlines the critical steps for successfully labeling a protein with this compound, highlighting the initial dissolution step that is key to preventing solubility issues.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purify Phase 3: Final Product A Prepare Protein (Amine-free buffer, ~2 mg/mL) C Adjust pH of Protein (Add Bicarbonate, pH 8.3) A->C B Reconstitute this compound (Anhydrous DMSO) D Combine & Incubate (1 hour, Room Temp, Dark) B->D B->D  Critical Step:  Add dissolved dye  to protein solution C->D E Purify Conjugate (Column Chromatography) D->E F Characterize & Store (4°C or -20°C) E->F

Caption: Experimental workflow for this compound protein conjugation.

Troubleshooting Logic for Solubility Issues

This flowchart provides a logical sequence of steps to diagnose and solve common problems related to dye solubility and reaction efficiency.

G Start Start: Poor Labeling Result Q1 Was dye fully dissolved in fresh anhydrous DMSO before mixing? Start->Q1 Sol1 Solution: Use fresh, high-quality anhydrous DMSO. Ensure complete dissolution. Q1->Sol1 No Q2 Was protein buffer free of primary amines (e.g., Tris, Glycine)? Q1->Q2 Yes Sol1->Q1 Sol2 Solution: Dialyze protein into PBS or bicarbonate buffer. Q2->Sol2 No Q3 Was final reaction pH between 7.5 and 8.5? Q2->Q3 Yes Sol2->Q2 Sol3 Solution: Add 1M NaHCO3 to raise pH before adding dye. Q3->Sol3 No End Review protein concentration and dye:protein ratio. Consider over-labeling. Q3->End Yes Sol3->Q3

Caption: Troubleshooting flowchart for this compound labeling issues.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Texas Red-X Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding issues encountered when using Texas Red-X conjugates in experimental protocols such as immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound conjugates?

Non-specific binding refers to the attachment of the this compound conjugate to cellular components other than the intended target molecule. This results in high background fluorescence, which can obscure the specific signal from the target of interest and lead to inaccurate data interpretation. The goal is to achieve a high signal-to-noise ratio for clear and reliable results.[1][2]

Q2: What are the common causes of high background staining with this compound conjugates?

Several factors can contribute to high background staining:

  • Inadequate Blocking: Failure to block all non-specific binding sites on the tissue or cells is a primary cause.[3][4]

  • Hydrophobic Interactions: Texas Red is a relatively hydrophobic molecule, which can lead to non-specific interactions with lipids and proteins in the sample. The "X" spacer in this compound is designed to reduce this, but it can still be a factor.[3][5]

  • Electrostatic Interactions: Charged molecules in the sample can non-specifically attract the fluorescent conjugate.

  • Excess Antibody Concentration: Using too high a concentration of the primary or secondary antibody (conjugated to this compound) increases the likelihood of non-specific binding.[3][6]

  • Properties of the Conjugate: Over-labeling of the antibody with this compound molecules can lead to aggregation and increased non-specific binding.[7]

  • Endogenous Factors: The presence of endogenous biotin (B1667282) or enzymes like peroxidases and phosphatases in the tissue can cause background if not properly quenched.[1][6][8]

  • Sample Preparation Issues: Incomplete fixation, tissue drying out during staining, or the presence of endogenous fluorophores (autofluorescence) can all contribute to background.[3][9]

Q3: How does the "X" in this compound help with non-specific binding?

The "X" in this compound refers to an additional seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group. This spacer helps to reduce potential steric hindrance and can minimize non-specific interactions between the dye and the biomolecule it is conjugated to, as well as with the sample itself, which can sometimes reduce non-specific binding compared to the standard Texas Red dye.[5]

Troubleshooting Guide

Problem: High Background Fluorescence

High background fluorescence is the most common issue related to non-specific binding. The following steps provide a systematic approach to troubleshooting this problem.

Workflow for Troubleshooting High Background

G cluster_0 Initial Observation cluster_1 Step 1: Re-evaluate Blocking cluster_2 Step 2: Titrate Antibodies cluster_3 Step 3: Optimize Washing Steps cluster_4 Step 4: Control for Endogenous Factors cluster_5 Resolution start High Background Observed blocking Optimize Blocking Protocol start->blocking check_blocking Are you using an appropriate blocking buffer? (e.g., 5-10% normal serum, 1-5% BSA) blocking->check_blocking Review titrate Titrate Primary and Secondary Antibodies check_blocking->titrate If background persists check_titration Have you performed a dilution series to find the optimal concentration? titrate->check_titration Verify washing Increase Wash Duration and Volume check_titration->washing If background persists check_washing Are you washing at least 3 times for 5 minutes each? washing->check_washing Confirm endogenous Include Quenching Steps check_washing->endogenous If background persists check_endogenous Have you blocked for endogenous peroxidases (H2O2) or biotin (avidin/biotin block)? endogenous->check_endogenous Implement end Reduced Background, Clear Signal check_endogenous->end Problem Resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Quantitative Data Summary: Recommended Blocking Agents

Blocking AgentConcentrationIncubation TimeNotes
Normal Serum5-10%30-60 minutesSerum should be from the same species as the secondary antibody.[4][10]
Bovine Serum Albumin (BSA)1-5%30-60 minutesA common and effective blocking agent for many applications.[11][12]
Non-fat Dry Milk2-5%1 hourCan be effective but may mask some antigens.
Fetal Bovine Serum (FBS)1-10%30-60 minutesAn alternative to BSA or normal serum.[4]

Experimental Protocol: Optimized Blocking and Antibody Incubation

This protocol is designed to minimize non-specific binding of this compound conjugates in immunofluorescence.

  • Permeabilization (if required for intracellular targets):

    • Following fixation, wash the sample 3 times with PBS.

    • Incubate with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[11]

    • Wash 3 times with PBS.

  • Blocking:

    • Prepare a blocking buffer consisting of 5% normal goat serum (assuming a goat-raised secondary antibody) and 0.1% Triton X-100 in PBS.

    • Incubate the sample in the blocking buffer for 1 hour at room temperature in a humidified chamber.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration (determined through titration).

    • Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[11]

    • Wash the sample 3 times with PBS containing 0.05% Tween-20 for 5 minutes each.[3]

  • Secondary Antibody (this compound Conjugate) Incubation:

    • Dilute the this compound conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sample with the secondary antibody for 1 hour at room temperature, protected from light.[11]

    • Wash the sample 3 times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.[12]

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image the sample using a fluorescence microscope with the correct filter set for Texas Red.

Signaling Pathway Analogy: Specific vs. Non-Specific Binding

This diagram illustrates the desired specific binding pathway versus the problematic non-specific binding pathways.

G cluster_0 Desired Pathway: Specific Binding cluster_1 Problematic Pathway: Non-Specific Binding PrimaryAb Primary Antibody Antigen Target Antigen PrimaryAb->Antigen Binds to SecondaryAb_TX This compound Secondary Antibody Antigen->SecondaryAb_TX Recognized by Signal Specific Signal SecondaryAb_TX->Signal SecondaryAb_TX2 This compound Secondary Antibody NonspecificSite Non-specific Site (e.g., lipids, charged proteins) SecondaryAb_TX2->NonspecificSite Binds to Background High Background NonspecificSite->Background

Caption: Diagram illustrating specific versus non-specific antibody binding.

By following these guidelines and systematically troubleshooting, researchers can significantly reduce non-specific binding of this compound conjugates and improve the quality and reliability of their experimental data.

References

Technical Support Center: Texas Red-X Fluorescence and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effect of pH on Texas Red-X fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its chemistry relate to pH?

This compound is a bright, red-fluorescent dye commonly used for labeling proteins and other biomolecules.[1] It is a derivative of sulforhodamine 101, belonging to the rhodamine family of dyes.[1][2] The "X" in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group (a succinimidyl ester). This spacer is designed to minimize interactions between the dye and the labeled molecule, which can help to preserve the fluorescence properties of the dye. The reactive succinimidyl ester group is used to form stable covalent bonds with primary amines on proteins and other molecules. This labeling reaction is most efficient in a slightly alkaline environment, typically between pH 7.5 and 8.5.[3]

Q2: How does pH affect the fluorescence of this compound?

The fluorescence of this compound, like most rhodamine dyes, is largely insensitive to changes in pH within the typical physiological range (pH 4-10).[2] This stability is a significant advantage over other fluorophores, such as fluorescein (B123965), which exhibit strong pH-dependent fluorescence. The stable fluorescence of this compound across a broad pH range makes it a reliable choice for quantitative fluorescence studies in various cellular and biochemical environments where pH may fluctuate.

Q3: What is the optimal pH for using this compound?

For the labeling reaction (conjugation), a pH of 7.5 to 8.5 is optimal for the efficient reaction of the this compound succinimidyl ester with primary amines.[3] For fluorescence measurements, this compound performs well across a wide pH range (pH 4-10) with minimal change in fluorescence intensity.[2] Therefore, the optimal pH for your experiment will likely be dictated by the requirements of your biological sample or assay rather than the fluorescence properties of the dye itself.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experiments where pH is a variable.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Suboptimal labeling pH: The conjugation of this compound to your protein was performed at a pH outside the optimal 7.5-8.5 range, leading to poor labeling efficiency.Ensure your labeling buffer is at a pH between 7.5 and 8.5. Use a bicarbonate or borate (B1201080) buffer to maintain this pH during the conjugation reaction.
Hydrolysis of the reactive dye: The this compound succinimidyl ester is susceptible to hydrolysis, especially in aqueous solutions.Prepare the dye solution immediately before use. Avoid prolonged storage of the reactive dye in aqueous buffers.
Incorrect filter set: The excitation and emission filters on the microscope or plate reader are not appropriate for this compound (Excitation/Emission maxima ~595/615 nm).Use a filter set designed for Texas Red or similar fluorophores (e.g., a TRITC or Alexa Fluor 594 filter set may be suitable).
Signal instability or fading Photobleaching: Prolonged exposure to high-intensity excitation light can cause the fluorophore to photobleach.Reduce the intensity of the excitation light. Minimize the exposure time. Use an anti-fade mounting medium for fixed samples.
Extreme pH: Although stable in the 4-10 range, extreme pH values (well below 4 or above 10) may affect the stability and fluorescence of the dye or the labeled biomolecule.Measure the pH of your experimental buffer to ensure it is within the recommended range. If extreme pH is required, consider a different fluorophore or perform control experiments to quantify the effect on this compound fluorescence.
Unexpected fluorescence changes with experimental conditions Environmental effects on the labeled molecule: Changes in pH may be altering the conformation or local environment of the molecule to which this compound is conjugated, indirectly affecting its fluorescence.Perform control experiments with the free dye in the same buffer conditions to distinguish between effects on the dye itself and effects on the labeled molecule.
Autofluorescence: The sample itself may have intrinsic fluorescence that changes with pH.Image an unstained control sample under the same conditions to assess the level and pH-dependence of autofluorescence.

Quantitative Data on pH and Fluorescence

As a member of the rhodamine family of dyes, this compound exhibits stable fluorescence across a broad pH range. The spectra of most rhodamine dyes are not significantly affected by changes in pH between 4 and 10.[2] This makes it an excellent choice for applications where pH may vary.

To illustrate the concept of pH sensitivity for fluorophores, the following table provides a hypothetical example of data for a pH-sensitive dye, contrasted with the expected behavior of this compound.

pHHypothetical pH-Sensitive Dye (Normalized Fluorescence Intensity)This compound (Expected Normalized Fluorescence Intensity)
4.00.25~1.0
5.00.50~1.0
6.00.75~1.0
7.01.001.0
8.01.00~1.0
9.00.95~1.0
10.00.90~1.0

Experimental Protocols

Protocol for Assessing the pH Sensitivity of a Fluorophore

This protocol provides a general method for determining the effect of pH on the fluorescence intensity of a dye such as this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis start Prepare a series of buffers with varying pH (e.g., pH 3-10) dilution Dilute the fluorophore stock solution to a final working concentration in each pH buffer start->dilution dye_prep Prepare a stock solution of the fluorophore (e.g., this compound conjugate) in a suitable solvent (e.g., DMSO) dye_prep->dilution incubation Incubate samples for a set time to allow for equilibration dilution->incubation measurement Measure the fluorescence intensity of each sample using a spectrofluorometer or plate reader incubation->measurement analysis Plot the normalized fluorescence intensity as a function of pH measurement->analysis

Caption: Experimental workflow for determining the pH sensitivity of a fluorophore.

Materials:

  • This compound conjugated to a protein or other molecule of interest

  • A series of buffers covering the desired pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and glycine-NaOH buffer for pH 9-10)

  • Spectrofluorometer or fluorescence microplate reader

  • pH meter

Methodology:

  • Buffer Preparation: Prepare a series of buffers at 0.1 M concentration with pH values ranging from 3 to 10. Verify the final pH of each buffer using a calibrated pH meter.

  • Fluorophore Solution Preparation: Prepare a concentrated stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO).

  • Sample Preparation: Dilute the this compound conjugate stock solution into each of the different pH buffers to a final concentration suitable for fluorescence measurement (e.g., 250 nM). Prepare a blank sample for each buffer.

  • Equilibration: Allow the samples to equilibrate at room temperature for at least 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer or plate reader to the appropriate excitation and emission wavelengths for this compound (e.g., excitation at 595 nm and emission at 615 nm).

    • Measure the fluorescence intensity of each sample, subtracting the background fluorescence from the corresponding blank buffer.

  • Data Analysis:

    • Normalize the fluorescence intensity values by dividing the intensity at each pH by the maximum intensity measured.

    • Plot the normalized fluorescence intensity versus pH to visualize the pH-sensitivity profile of the fluorophore.

Signaling Pathways and Logical Relationships

The relationship between pH and this compound fluorescence is generally straightforward, as depicted in the following diagram.

ph_effect cluster_ph pH Environment cluster_fluor This compound Fluorescence ph_acid Acidic (pH 4-6.5) fluorescence Stable & Bright Fluorescence ph_acid->fluorescence No Significant Change ph_neutral Neutral (pH 6.5-7.5) ph_neutral->fluorescence Optimal Stability ph_alkaline Alkaline (pH 7.5-10) ph_alkaline->fluorescence No Significant Change

Caption: The effect of pH on this compound fluorescence intensity.

References

Technical Support Center: Optimizing Imaging with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Texas Red-X in their experiments. Below you will find essential information for selecting the appropriate filter set for your fluorescence microscopy needs, alongside troubleshooting advice to ensure optimal experimental outcomes.

Understanding the Spectral Properties of this compound

To effectively capture the fluorescence signal from this compound, it is critical to understand its excitation and emission spectra. This compound is a bright red-fluorescent dye ideally suited for the 561 nm or 594 nm laser lines.[1][2] The key spectral characteristics are summarized below.

PropertyWavelength (nm)
Excitation Maximum ~595
Emission Maximum ~615

Table 1: Spectral properties of this compound.[3][4][5]

Selecting the Right Filter Set for this compound

Choosing an appropriate filter set is paramount for maximizing the signal-to-noise ratio in your images. A standard filter set consists of three main components: an excitation filter, a dichroic beamsplitter, and an emission filter.

  • Excitation Filter: This filter selects the optimal wavelengths from the light source to excite the this compound fluorophore.

  • Dichroic Beamsplitter (or Dichroic Mirror): This component reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector.

  • Emission Filter (or Barrier Filter): This filter isolates the fluorescence signal from the this compound by blocking stray excitation light and other unwanted wavelengths.

Below is a comparison of commercially available filter sets that are compatible with this compound.

Manufacturer/Product NameExcitation Filter (Center Wavelength/Bandwidth)Dichroic Mirror (Cut-on Wavelength)Emission Filter (Center Wavelength/Bandwidth)
Edmund Optics #67-008 562/40 nm593 nm624/40 nm
Iridian Texas Red Set 559/34 nm585 nm630/69 nm
Nikon FITC-Texas Red (Dual Band) 560-580 nm585-665 nm (bandpass)600-650 nm
Omega Optical XF414 Not Specified595 nm (long pass)Not Specified
Optolong Optics 30026 560 nm585 nm630 nm

Table 2: Comparison of commercially available filter sets suitable for this compound.[6][7][8][9][10]

Logical Workflow for Filter Set Selection

The process of selecting the right filter set can be visualized as a logical workflow. The following diagram illustrates the key decision points.

filter_selection_workflow cluster_fluorophore Fluorophore Properties cluster_filter_components Filter Set Components cluster_decision Selection Criteria cluster_outcome Outcome Fluorophore This compound Excitation Max: ~595 nm Emission Max: ~615 nm MatchEx Exciter passband overlaps with excitation peak? Fluorophore->MatchEx MatchEm Emitter passband overlaps with emission peak? Fluorophore->MatchEm Exciter Excitation Filter (Transmits light for excitation) Exciter->MatchEx Dichroic Dichroic Mirror (Reflects excitation, transmits emission) BlockEx Emitter blocks excitation light? Dichroic->BlockEx Emitter Emission Filter (Transmits emitted fluorescence) Emitter->MatchEm Emitter->BlockEx MatchEx->MatchEm Yes Suboptimal Suboptimal Signal MatchEx->Suboptimal No MatchEm->BlockEx Yes MatchEm->Suboptimal No Optimal Optimal Filter Set BlockEx->Optimal Yes BlockEx->Suboptimal No

A diagram illustrating the decision-making process for selecting a this compound filter set.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments with this compound.

FAQs

Q1: What are the ideal excitation and emission wavelengths for this compound?

A1: The peak excitation for this compound is approximately 595 nm, and the peak emission is around 615 nm.[4][5] Your filter set should be chosen to align with these wavelengths for optimal signal.

Q2: Can I use a filter set designed for Texas Red for my this compound experiments?

A2: Yes, in most cases, a filter set designed for Texas Red will be suitable for this compound as their spectral properties are very similar.[4] However, for the best performance, it is always recommended to check the specific spectral characteristics of your dye lot and the filter set specifications.

Q3: How can I reduce photobleaching of my this compound sample?

A3: Photobleaching, or the fading of the fluorescent signal upon exposure to light, is a common issue.[11] To minimize photobleaching, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium.

  • Ensure your filter set is efficiently capturing the emitted light to reduce the required exposure time.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal - Incorrect filter set for this compound.- Low concentration of the fluorophore.- Photobleaching has occurred.- The light source is not aligned or is failing.- Verify that your excitation and emission filters are appropriate for the ~595 nm excitation and ~615 nm emission of this compound.- Increase the concentration of your this compound conjugate.- Use an anti-fade reagent and minimize light exposure.[12]- Check the alignment and age of your microscope's lamp or laser.
High Background Signal - The emission filter is not adequately blocking the excitation light.- Autofluorescence from the sample or mounting medium.- Non-specific binding of the fluorescently labeled probe.- Ensure your emission filter has a high optical density (OD) at the excitation wavelengths.- Use a mounting medium with low autofluorescence.- Optimize your staining protocol to include blocking steps and thorough washing to remove unbound probes.[13]
Bleed-through from Other Fluorophores (in multi-color experiments) - The emission filter for this compound is allowing light from another fluorophore to pass through.- The excitation filter for another fluorophore is exciting this compound.- Select filter sets with narrower bandwidths to minimize spectral overlap.- Perform sequential imaging with single-bandpass filters for each fluorophore.
Image Appears Dim or Blurry - The objective lens is dirty.- The filter cube is not correctly seated in the light path.- Incorrect immersion oil is being used (if applicable).- Clean the objective lens according to the manufacturer's instructions.- Ensure the filter cube clicks into place properly.- Use the correct type of immersion oil for your objective and ensure there are no air bubbles.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the signal-to-noise ratio in experiments utilizing Texas Red-X.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Texas Red?

This compound is a bright, red-emitting fluorescent dye commonly used in applications like fluorescence microscopy and flow cytometry.[1][2][3] It is a derivative of sulforhodamine 101, featuring a succinimidyl ester group that allows for covalent labeling of primary amines on proteins and other biomolecules.[4] The "-X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group.[2] This spacer helps to minimize the fluorophore's interaction with the conjugated biomolecule, which can lead to improved conjugation efficiency and potentially a higher fluorescence quantum yield compared to the original Texas Red sulfonyl chloride.[4]

Q2: What are the spectral properties of this compound?

This compound has an excitation maximum of approximately 595 nm and an emission maximum of around 613 nm.[5][6] This makes it well-suited for excitation by laser lines at 561 nm or 594 nm.[2][3]

Q3: I am experiencing a low signal-to-noise ratio in my immunofluorescence experiment with a this compound conjugated antibody. What are the common causes and how can I troubleshoot this?

A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. Here’s a breakdown of potential causes and solutions:

  • Weak or No Signal:

    • Suboptimal Antibody Concentration: The concentration of your primary or this compound conjugated secondary antibody may be too low. Titrate your antibodies to determine the optimal concentration that provides the best signal with the lowest background.[7][8]

    • Inefficient Antibody Conjugation: If you labeled your own antibody, the conjugation reaction may not have been efficient. Ensure that the antibody is in an amine-free buffer at the correct pH (typically 6.5-8.5) before conjugation.[5]

    • Photobleaching: Texas Red, like many fluorophores, is susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[9] To minimize this, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium.[9][10]

    • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of this compound.

  • High Background:

    • Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other components in your sample. To reduce this, use a blocking solution (e.g., normal serum from the same species as the secondary antibody or bovine serum albumin) and ensure adequate washing steps.[8][11][12]

    • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, leading to background signal.[11] This is often more pronounced at shorter wavelengths, so using a red-shifted dye like this compound can be advantageous. If autofluorescence is still an issue, you can try treating your sample with a background-reducing agent.

    • Excess Unbound Fluorophore: If you performed your own conjugation, ensure that all unbound this compound has been removed through a purification step like gel filtration or dialysis.

Q4: How can I minimize photobleaching of this compound?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[9] To minimize photobleaching of this compound:

  • Use an Antifade Mounting Medium: This is one of the most effective ways to protect your sample from photobleaching.[9]

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.[9][10]

  • Minimize Exposure Time: Keep the time your sample is exposed to the excitation light to a minimum. Use the camera's shortest possible exposure time.

  • Image Averaging/Accumulation: Instead of a single long exposure, you can acquire multiple short exposures and average or accumulate the signal. This can improve the signal-to-noise ratio while reducing phototoxicity and photobleaching.[10]

  • Choose More Photostable Alternatives: For demanding applications requiring high-intensity or long-term imaging, consider newer generation dyes like Alexa Fluor 594, which are engineered to be more photostable than traditional fluorophores like Texas Red.[9]

Quantitative Data

The following table summarizes the key quantitative properties of Texas Red and this compound.

PropertyValueReference
Excitation Maximum ~595 nm[1][5][6]
Emission Maximum ~613 nm[1][5][6]
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹ at 596 nm[13]
Quantum Yield Varies with solvent and conjugation
0.93 in PBS

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol provides a general guideline for labeling antibodies with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (in amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration)

  • Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester and must be removed by dialysis or buffer exchange.[4]

  • Prepare the Dye Solution:

    • Allow the vial of this compound NHS Ester to warm to room temperature before opening.

    • Dissolve the this compound NHS Ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3 using the reaction buffer.

    • Add the appropriate amount of the dissolved this compound NHS Ester to the antibody solution. The optimal molar ratio of dye to antibody will need to be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The first colored fraction to elute will be the conjugated antibody.

  • Storage:

    • Store the purified this compound conjugated antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.[4] Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can improve stability.[4]

Immunofluorescence Staining Protocol

This protocol outlines a general workflow for indirect immunofluorescence staining of cultured cells using a this compound conjugated secondary antibody.

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • This compound conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency.

    • Wash the cells briefly with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target protein is intracellular, incubate the cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells two times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound and any other fluorophores used.

Visualizations

Experimental Workflow for Immunofluorescence

G cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting with Antifade counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: A typical workflow for indirect immunofluorescence staining.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm tnf TNF-α tnfr TNFR tnf->tnfr Binds tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk_complex IKK Complex (IKKα/β/γ) traf2->ikk_complex Activates rip1->ikk_complex Activates ikb IκB ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_expression Gene Expression (Inflammation, Survival)

Caption: Simplified diagram of the NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Autofluorescence in the Texas Red-X Channel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with autofluorescence in the Texas Red-X channel during your fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in the this compound channel?

Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by light, which is not due to the specific fluorescent probes you have added.[1][2][3] This intrinsic fluorescence can be problematic as it can obscure the true signal from your this compound labeled target, leading to a low signal-to-noise ratio and making it difficult to distinguish specific staining from background noise.[2][4] While autofluorescence is often more intense in the shorter wavelength regions (blue and green), some endogenous molecules and cellular components can emit light in the red spectrum, interfering with the this compound channel (Excitation/Emission: ~595/615 nm).[5][6][7][8][9]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from both endogenous sources within the biological specimen and exogenous sources introduced during sample preparation.

  • Endogenous Sources:

    • Lipofuscin: These are pigmented granules of metabolic waste that accumulate in cells over time, particularly in aging cells like neurons and myocytes. Lipofuscin has a broad emission spectrum and is a significant source of autofluorescence in the red and far-red channels.[1][4][6]

    • Collagen and Elastin: These extracellular matrix proteins are naturally fluorescent.[1][2][3]

    • Red Blood Cells: Heme groups within red blood cells are a major source of autofluorescence.[1][10][11]

    • NADH and Flavins: These metabolic coenzymes contribute to autofluorescence, primarily in the green part of the spectrum, but their broad emission can sometimes extend into the red.[1][2][3]

    • Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine can contribute to autofluorescence.[1][2]

  • Exogenous Sources:

    • Aldehyde Fixatives: Formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products (Schiff bases).[1][4][12] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde.[4]

    • Media Supplements: Phenol red and Fetal Bovine Serum (FBS) in cell culture media can be fluorescent.[1][10][13]

    • Mounting Media: Some mounting media can be inherently fluorescent.

    • Plastic Consumables: Plastic slides or plates can exhibit autofluorescence. It is often recommended to use glass-bottomed containers for imaging studies.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence in the this compound channel.

Step 1: Identify the Source of Autofluorescence

The first step in troubleshooting is to determine the origin of the unwanted background signal.

Experimental Workflow for Identifying Autofluorescence Source

cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis cluster_3 Conclusion High_Background High background observed in this compound channel Unstained_Control Image an unstained sample (no primary or secondary antibodies) High_Background->Unstained_Control Analyze_Unstained Fluorescence present in unstained sample? Unstained_Control->Analyze_Unstained Secondary_Only Image a sample with only the This compound secondary antibody Analyze_Secondary Fluorescence present in secondary-only control? Secondary_Only->Analyze_Secondary Reagent_Blanks Image a slide with only mounting medium Analyze_Reagent Fluorescence present in reagent blank? Reagent_Blanks->Analyze_Reagent Analyze_Unstained->Secondary_Only No Source_Endogenous Source is likely endogenous autofluorescence from the tissue. Analyze_Unstained->Source_Endogenous Yes Analyze_Secondary->Reagent_Blanks No Source_Nonspecific Source is non-specific binding of the secondary antibody. Analyze_Secondary->Source_Nonspecific Yes Source_Reagent Source is the mounting medium or slide. Analyze_Reagent->Source_Reagent Yes Source_Clean No significant background from controls. Proceed with experiment. Analyze_Reagent->Source_Clean No

Caption: Workflow to pinpoint the origin of background fluorescence.

Step 2: Methodological Adjustments to Reduce Autofluorescence

Before resorting to quenching agents, several experimental parameters can be optimized.

Table 1: Methodological Approaches to Minimize Autofluorescence

MethodProtocolConsiderations
Perfusion Before fixation, perfuse the animal with phosphate-buffered saline (PBS) to remove red blood cells.[4][11]This is highly effective for reducing heme-based autofluorescence but may not be feasible for all experimental designs.
Fixation Choice If possible, use an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives.[1][10]This may not be suitable for all antigens, as it can alter protein conformation.
Minimize Fixation Time Reduce the duration of fixation with aldehyde-based fixatives to the minimum required for adequate tissue preservation.[4][11]Under-fixation can lead to poor tissue morphology and antigen loss.
Choice of Antifade Reagent Use a commercial antifade mounting medium. Some, like VectaShield or ProLong Gold, are reported to help reduce autofluorescence.[14]Test different mounting media to find the one that works best for your sample type and fluorophore.
Fluorophore Selection While using a red-shifted dye like this compound is a good strategy, if autofluorescence is still an issue, consider moving to a far-red or near-infrared dye (e.g., Alexa Fluor 647, Cy5).[4][10][15]Ensure your imaging system is equipped with the appropriate lasers and filters for these longer wavelength dyes.
Step 3: Chemical Quenching of Autofluorescence

If methodological adjustments are insufficient, chemical quenching can be employed.

Decision Tree for Selecting a Quenching Method

Start Autofluorescence persists after methodological adjustments Fixation_Type What was the fixation method? Start->Fixation_Type Aldehyde Aldehyde-based (e.g., PFA, Glutaraldehyde) Fixation_Type->Aldehyde Aldehyde Other_Fix Other (e.g., Methanol) Fixation_Type->Other_Fix Other Quencher_Choice_Aldehyde Try Sodium Borohydride (B1222165) treatment or commercial quenchers like TrueBlack. Aldehyde->Quencher_Choice_Aldehyde Quencher_Choice_Other Primary issue is likely lipofuscin or other pigments. Other_Fix->Quencher_Choice_Other Lipofuscin_Check Is lipofuscin the suspected source (e.g., in aged or neuronal tissue)? Quencher_Choice_Other->Lipofuscin_Check Quench_Lipofuscin Use Sudan Black B or TrueBlack. Lipofuscin_Check->Quench_Lipofuscin Yes General_Quench Consider a broad-spectrum quencher like TrueBlack. Lipofuscin_Check->General_Quench No

Caption: Guide for choosing an appropriate chemical quenching agent.

Table 2: Common Chemical Quenching Agents and Protocols

Quenching AgentTarget AutofluorescenceProtocol SummaryPotential Issues
Sodium Borohydride Aldehyde-induced autofluorescence[1][4]Treat aldehyde-fixed samples with a fresh solution of 0.1-1 mg/mL sodium borohydride in PBS for 10-30 minutes at room temperature.[10]Can have variable effectiveness and may damage tissue sections or increase red blood cell autofluorescence in some cases.[4][6]
Sudan Black B Lipofuscin[4][12]Incubate sections in 0.1-0.3% Sudan Black B in 70% ethanol for 5-20 minutes, followed by extensive washing.[12]Can introduce its own fluorescence in the far-red channel and may cause a general increase in background.[4] Not ideal for multi-color imaging involving far-red dyes.
TrueBlack® Lipofuscin and other sources[6]Pre-treatment: Incubate sections in 1X TrueBlack® in 70% ethanol for 30 seconds before antibody staining. Post-treatment: Incubate for 30 seconds after final washes of immunofluorescence staining.[6]Can slightly quench the signal from fluorescent dyes. The post-treatment protocol may result in a lower specific signal.[6]
Copper (II) Sulfate General autofluorescenceTreat sections with 5 mM CuSO4 in 50 mM ammonium (B1175870) acetate (B1210297) buffer.[16]Can increase autofluorescence in the Texas Red or Cy5.5 channels in some tissues.[16][17]

Experimental Protocol: TrueBlack® Post-Staining Treatment

This protocol is adapted for quenching autofluorescence after immunolabeling is complete and is compatible with protocols that use detergents.[6]

  • Complete Immunofluorescence Staining: Perform your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.

  • Prepare TrueBlack® Solution: Dilute the 20X stock solution 1:20 in 70% ethanol to create the 1X working solution.[6]

  • Apply Quencher: After the final wash step of your staining protocol, blot excess buffer from the slides. Cover each tissue section with 50-100 µL of 1X TrueBlack® solution.[6]

  • Incubate: Incubate for 30 seconds at room temperature.[6]

  • Rinse: Rinse the slides 3 times with PBS.[6]

  • Mount: Mount the slides with an aqueous antifade mounting medium.

Step 4: Digital Subtraction and Image Processing

If autofluorescence cannot be completely eliminated, it can be computationally removed.

  • Spectral Unmixing: If using a confocal microscope with spectral imaging capabilities, the emission spectrum of the autofluorescence can be recorded from an unstained sample and then subtracted from the fully stained sample's image.

  • Image Subtraction: A simpler method involves capturing two images. One image is taken using a filter set that excites both the this compound dye and the autofluorescence. A second image is captured using a filter set that excites only the autofluorescence (e.g., a green excitation filter if the autofluorescence is broad-spectrum). The second image can then be subtracted from the first.[18]

This technical guide provides a comprehensive framework for addressing autofluorescence in the this compound channel. By systematically identifying the source, optimizing your experimental protocol, and applying appropriate quenching or image analysis techniques, you can significantly improve the quality and reliability of your fluorescence microscopy data.

References

cross-reactivity of anti-Texas Red antibodies with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using anti-Texas Red antibodies, with a specific focus on the cross-reactivity with Texas Red-X conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the structural difference between Texas Red and this compound?

A1: The core fluorophore structure of Texas Red and this compound is identical. The key difference is that this compound includes an additional seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its point of attachment to the target molecule (e.g., an antibody or oligonucleotide)[1][2][3][4][5]. This spacer is designed to minimize steric hindrance and reduce the fluorophore's interaction with the biomolecule to which it is conjugated[1][2].

Q2: Will an anti-Texas Red antibody recognize a this compound conjugate?

A2: Yes, an antibody generated against the Texas Red fluorophore is expected to recognize this compound. Since the immunogen is the fluorophore itself, and this core structure is the same in both Texas Red and this compound, the antibody's binding site should still be able to recognize the epitope. The spacer arm in this compound is designed to make the fluorophore more accessible, which may even facilitate antibody binding.

Q3: Are the spectral properties of Texas Red and this compound different?

A3: No, the spectral properties of Texas Red and this compound are nearly identical. Both have excitation and emission maxima of approximately 595 nm and 615 nm, respectively[1][2]. Therefore, the same filter sets and laser lines used for Texas Red are appropriate for this compound.

Q4: Why would I choose a this compound conjugate over a Texas Red conjugate?

A4: this compound conjugates are often preferred because the spacer arm can help reduce quenching and steric hindrance that may occur when the Texas Red fluorophore is directly attached to a biomolecule[1][5]. This can potentially lead to brighter and more reproducible staining results.

Data Summary

FeatureTexas RedThis compound
Core Fluorophore Sulforhodamine 101Sulforhodamine 101
Spacer Arm AbsentPresent (7-atom aminohexanoyl)[1][2][3][4][5]
Excitation Max ~595 nm[1][2]~595 nm[1][2]
Emission Max ~615 nm[1][2]~615 nm[1][2]
Potential for Steric Hindrance HigherLower[1]
Expected Antibody Recognition YesYes

Troubleshooting Guide

Issue: Weak or No Signal

If you are using an anti-Texas Red antibody to detect a this compound conjugate and are experiencing weak or no signal, consider the following troubleshooting steps.

weak_signal_troubleshooting start Weak/No Signal Detected check_conjugate Is the this compound conjugate functional? start->check_conjugate conjugate_ok Conjugate is OK check_conjugate->conjugate_ok Yes fix_conjugate Solution: - Check conjugate storage - Test with a positive control - Consider a fresh conjugate check_conjugate->fix_conjugate No check_antibody Is the Anti-Texas Red antibody functional? antibody_ok Antibody is OK check_antibody->antibody_ok Yes fix_antibody Solution: - Check antibody storage - Titrate antibody concentration - Run a dot blot to test binding check_antibody->fix_antibody No check_protocol Is the experimental protocol optimized? fix_protocol Solution: - Optimize incubation times/temps - Check buffer pH and composition - Review blocking and washing steps check_protocol->fix_protocol No conjugate_ok->check_antibody antibody_ok->check_protocol

Caption: Troubleshooting flowchart for weak or no signal.

Issue: High Background

High background can obscure your signal. Here are some common causes and solutions:

  • Cause: Anti-Texas Red antibody concentration is too high.

    • Solution: Titrate the antibody to find the optimal concentration that maximizes signal-to-noise ratio.

  • Cause: Inadequate blocking.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or normal serum from the host species of the secondary antibody).

  • Cause: Insufficient washing.

    • Solution: Increase the number and/or duration of wash steps after antibody incubation. Add a mild detergent like Tween-20 to your wash buffer.

  • Cause: Non-specific binding of the antibody.

    • Solution: If using a polyclonal antibody, consider cross-adsorption against your sample species if high cross-reactivity is suspected.

Experimental Protocols

Standard Immunofluorescence (IF) Protocol for Detecting a this compound Conjugate

This protocol provides a general workflow for using an anti-Texas Red antibody to amplify the signal from a this compound-labeled primary antibody.

if_workflow prep 1. Sample Preparation (Fix, Permeabilize) block 2. Blocking (e.g., 1 hour with 5% BSA) prep->block primary_ab 3. Primary Antibody Incubation (this compound Conjugated) block->primary_ab wash1 4. Wash (3x with PBS-T) primary_ab->wash1 anti_txr_ab 5. Anti-Texas Red Antibody Incubation wash1->anti_txr_ab wash2 6. Wash (3x with PBS-T) anti_txr_ab->wash2 secondary_ab 7. Fluorescent Secondary Antibody Incubation (e.g., Alexa Fluor 594 anti-Rabbit) wash2->secondary_ab wash3 8. Final Wash & Counterstain (e.g., DAPI) secondary_ab->wash3 mount 9. Mount and Image wash3->mount

Caption: A typical immunofluorescence amplification workflow.

Methodology:

  • Sample Preparation: Prepare cells or tissue sections as required by your specific protocol. This typically involves fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100) if the target is intracellular.

  • Blocking: Block non-specific binding sites by incubating the sample in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody: Incubate with your primary antibody that is conjugated to this compound. Dilute the antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Anti-Texas Red Antibody: Incubate with the anti-Texas Red antibody (e.g., Rabbit polyclonal anti-Texas Red[6]). Dilute the antibody in blocking buffer and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 4.

  • Fluorescent Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody that recognizes the host species of the anti-Texas Red antibody (e.g., a goat anti-rabbit secondary conjugated to a bright fluorophore like Alexa Fluor 594). Incubate for 1 hour at room temperature, protected from light.

  • Final Wash and Counterstain: Repeat the wash step. A nuclear counterstain like DAPI can be included in the final wash.

  • Mounting: Mount the sample with an appropriate mounting medium and coverslip for imaging.

Visualization of Key Concepts

Structural Relationship: Texas Red vs. This compound

The diagram below illustrates the addition of the spacer arm in the this compound structure.

structural_difference cluster_txr Texas Red Conjugate cluster_txrx This compound Conjugate txr_fluor Texas Red Fluorophore txr_biomol Biomolecule txr_fluor->txr_biomol Direct Bond txrx_fluor Texas Red Fluorophore spacer "X" Spacer Arm txrx_fluor->spacer txrx_biomol Biomolecule spacer->txrx_biomol

Caption: Structural comparison of Texas Red and this compound conjugates.

References

Technical Support Center: Optimizing Staining with Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your immunofluorescence experiments using Texas Red-X. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of fixation and permeabilization for immunofluorescence with this compound?

A1: Fixation and permeabilization are critical steps to ensure the successful detection of intracellular targets with this compound conjugated antibodies.

  • Fixation: This process preserves the cell's morphology and the location of the target antigen by cross-linking proteins or precipitating them. This creates a stable sample for staining.

  • Permeabilization: This step creates pores in the cell membranes, allowing the this compound conjugated antibody to access intracellular antigens.[]

Q2: Which fixative should I choose for my this compound staining protocol?

A2: The choice of fixative depends on the nature of your target antigen and the specific antibody you are using. The two most common types of fixatives are cross-linking agents and organic solvents.

  • Cross-linking Fixatives (e.g., Paraformaldehyde): These are generally recommended for preserving cell structure and are compatible with most fluorescent dyes, including this compound.[] They work by creating covalent bonds between molecules, effectively locking them in place.

  • Organic Solvents (e.g., Methanol): These fixatives work by dehydrating the cells and precipitating proteins. While effective for some applications, methanol (B129727) can be harsh and may alter the conformation of some antigens or quench the fluorescence of certain dyes.

Q3: What is the difference between Triton X-100 and saponin (B1150181) for permeabilization?

A3: Triton X-100 and saponin are both detergents used for permeabilization, but they have different mechanisms of action.

  • Triton X-100: This is a non-ionic detergent that permeabilizes all cellular membranes, including the plasma membrane and organellar membranes. It is a more aggressive permeabilizing agent.

  • Saponin: This is a milder, reversible detergent that selectively interacts with cholesterol in the cell membrane, creating pores without completely dissolving the membrane.[2] It is often preferred when preserving the integrity of cellular membranes is important.

Q4: Can I perform fixation and permeabilization in a single step?

A4: Yes, using an organic solvent like cold methanol can simultaneously fix and permeabilize your cells.[3] This method is quicker but can be harsher on the sample and may not be suitable for all antigens or dyes.

Troubleshooting Guide

Problem: Weak or No this compound Signal
Potential Cause Recommendation
Suboptimal Fixation The fixation method may be masking the epitope of your target antigen. Try switching from paraformaldehyde to methanol fixation, or vice versa. Ensure your paraformaldehyde solution is freshly prepared, as it can lose its effectiveness over time.
Inadequate Permeabilization The this compound conjugated antibody may not be reaching the intracellular target. If using a mild detergent like saponin, consider switching to a stronger one like Triton X-100, or increasing the concentration and/or incubation time.[2]
Photobleaching This compound, while relatively stable, can photobleach with prolonged exposure to excitation light.[4] Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium to protect your sample.[5]
Incorrect Antibody Concentration The concentration of your this compound conjugated antibody may be too low. Perform a titration experiment to determine the optimal concentration for your specific application.
Problem: High Background Staining
Potential Cause Recommendation
Incomplete Fixation Insufficient fixation can lead to the diffusion of antigens, resulting in non-specific staining. Ensure adequate fixation time and concentration of the fixative.
Over-permeabilization Excessive permeabilization can damage cellular structures and expose non-specific binding sites. Reduce the concentration of the detergent or the incubation time.
Non-specific Antibody Binding The this compound conjugated antibody may be binding to non-target molecules. Include a blocking step in your protocol (e.g., using bovine serum albumin or serum from the same species as the secondary antibody) to reduce non-specific binding. Ensure thorough washing steps to remove unbound antibodies.
Autofluorescence Some cells and tissues exhibit natural fluorescence. This can be more pronounced after fixation with aldehydes. To minimize this, you can treat your samples with a quenching agent like sodium borohydride.

Experimental Protocols & Methodologies

Protocol 1: Paraformaldehyde Fixation and Detergent Permeabilization

This is a standard protocol that generally provides good preservation of cellular morphology.

  • Cell Preparation: Grow cells on coverslips or in a multi-well plate.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

  • Fixation: Incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or 0.1% saponin in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: If using an unconjugated primary antibody, incubate with the antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Secondary Antibody Incubation: Incubate with the this compound conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Protocol 2: Methanol Fixation and Permeabilization

This is a faster protocol that combines fixation and permeabilization.

  • Cell Preparation: Grow cells on coverslips or in a multi-well plate.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation and Permeabilization: Incubate the cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: If using an unconjugated primary antibody, incubate with the antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Secondary Antibody Incubation: Incubate with the this compound conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Data Summary

The choice of fixation and permeabilization method is a critical parameter that must be optimized for each specific experiment. The following table summarizes the general characteristics of the most common methods.

Method Primary Agent(s) Mechanism Advantages Disadvantages
Formaldehyde + Detergent 4% Paraformaldehyde, Triton X-100 or SaponinCross-links proteins; creates pores in membranesGood preservation of cell morphology; generally compatible with most fluorochromes.May mask some epitopes; saponin permeabilization is reversible and requires its presence in subsequent buffers.
Methanol Ice-cold 90-100% MethanolDehydrates and precipitates proteins, simultaneously fixing and permeabilizingCan be good for exposing nuclear antigens; one-step process.Can alter or destroy some epitopes; may reduce the fluorescence of some dyes; alters cell morphology more than formaldehyde.

Visual Workflows

FixationPermeabilizationWorkflow General Workflow for Immunofluorescence A Start: Culture Cells B Wash with PBS A->B C Fixation B->C D Wash C->D E Permeabilization D->E F Wash E->F G Blocking F->G H Primary Antibody Incubation G->H I Wash H->I J This compound Secondary Antibody Incubation I->J K Wash J->K L Mount Sample K->L M Image L->M

Caption: General workflow for immunofluorescence staining.

ProtocolComparison Decision Tree for Fixation & Permeabilization Start Start: Choose Protocol Q1 Preserve cell morphology? Start->Q1 PFA Use Paraformaldehyde Fixation Q1->PFA Yes Methanol Consider Methanol Fixation Q1->Methanol No Q2 Target in nucleus or cytoplasm? PFA->Q2 Triton Use Triton X-100 Q2->Triton Nucleus Saponin Use Saponin (milder) Q2->Saponin Cytoplasm/Membrane

Caption: Decision tree for selecting a fixation and permeabilization protocol.

References

Validation & Comparative

A Comparative Guide to the Photostability of Texas Red-X and Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a robust and photostable fluorophore is paramount for acquiring high-quality, reproducible data. This guide provides an objective comparison of the photostability of two widely used red fluorescent dyes: Texas Red-X and Cy3. While direct, side-by-side quantitative comparisons under identical experimental conditions are limited in published literature, this guide synthesizes available data to offer insights into their relative performance.

Quantitative Data Summary

The following table summarizes key photophysical and photostability-related properties of this compound and Cy3. It is crucial to note that photostability metrics such as quantum yield of photobleaching and photobleaching half-life are highly dependent on the experimental setup, including illumination intensity, excitation wavelength, and the local chemical environment. Therefore, the values presented below, gathered from various sources, should be considered as indicative rather than absolute comparative measures.

PropertyThis compoundCy3
Excitation Maximum ~595 nm[1]~550 nm
Emission Maximum ~613 nm[1]~570 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm~150,000 cm⁻¹M⁻¹ at 548 nm[2]
Fluorescence Quantum Yield (Φf) 0.93 in PBS[3]0.24 (unconjugated in buffer)[2]
General Photostability Known for its stability and resistance to photobleaching.[4]Photostability can be enhanced by various factors, including the use of antifade reagents and supramolecular encapsulation.[5][6]

Note: The quantum yield of Cy3 can be influenced by its conjugation state and local environment.

Experimental Protocols

A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making informed decisions. The following protocol outlines a general procedure for a photobleaching experiment using fluorescence microscopy.

Objective:

To quantify and compare the rate of photobleaching of this compound and Cy3 under continuous illumination.

Materials:
  • Fluorescently labeled samples (e.g., antibodies, proteins, or nucleic acids conjugated with this compound or Cy3)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifade mounting medium (optional, but recommended for comparative analysis)

  • Fluorescence microscope (confocal or widefield) with appropriate laser lines or filters for this compound (e.g., 594 nm laser) and Cy3 (e.g., 532 nm or 561 nm laser)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:
  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled samples. For cellular imaging, cells can be fixed, permeabilized, and stained with the fluorescently labeled probes.

    • Mount the samples in PBS or an antifade mounting medium. Sealing the coverslip can prevent evaporation during imaging.

  • Microscope Setup:

    • Select the appropriate objective lens and immersion oil (if applicable).

    • Choose the excitation source and filter set that match the spectral properties of the fluorophore being tested.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, the illumination intensity must be kept constant across all experiments for a valid comparison.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate of the fluorophore.

    • It is advisable to acquire a few frames before starting the continuous illumination to establish the initial fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be calculated by fitting the decay curve to an exponential function.

Visualizations

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps in a typical experiment to assess the photostability of a fluorescent dye.

Caption: Workflow for assessing fluorophore photostability.

Jablonski Diagram Illustrating Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore. The process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski S0_label S₀ (Ground State) S1_label S₁ (Excited Singlet State) T1_label T₁ (Excited Triplet State) S0 S1 S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Photobleaching Photobleaching T1->Photobleaching Chemical Reaction (e.g., with O₂)

Caption: Jablonski diagram of photobleaching pathways.

References

A Head-to-Head Comparison: Texas Red-X vs. DyLight 594 for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal red fluorophore, this guide provides a detailed comparison of the photophysical properties and performance of Texas Red-X and DyLight 594. The following sections offer a quantitative summary, detailed experimental protocols for brightness and photostability assessment, and a visual representation of the experimental workflow.

Quantitative Data Summary

The brightness of a fluorophore is a critical parameter for sensitive detection in fluorescence microscopy and other applications. It is determined by the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The table below summarizes the key photophysical properties of this compound and DyLight 594.

PropertyThis compoundDyLight 594
Excitation Maximum (nm) ~595[1][2]~593[3]
Emission Maximum (nm) ~613[1][2]~618[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~85,000 - 110,000~80,000[3]
Quantum Yield (Φ) ~0.93[4]Not directly reported; stated to be ~50% higher than Alexa Fluor 594 when conjugated to IgG.
Calculated Relative Brightness (ε x Φ) ~79,050 - 102,300Dependent on the quantum yield of the specific conjugate.

Experimental Protocols

To empirically determine the brighter and more photostable fluorophore for a specific application, the following experimental protocols are recommended.

Protocol 1: Brightness Comparison of Antibody Conjugates using Fluorescence Microscopy

Objective: To compare the fluorescence intensity of secondary antibody conjugates of this compound and DyLight 594 under identical imaging conditions.

Materials:

  • Fixed cells or tissue samples with a target antigen.

  • Primary antibody specific to the target antigen.

  • Secondary antibody conjugates: Goat anti-mouse IgG (or other appropriate species) conjugated to this compound and DyLight 594.

  • Phosphate-buffered saline (PBS).

  • Mounting medium with an anti-fade reagent.

  • Fluorescence microscope with appropriate filter sets for red fluorescence.

Procedure:

  • Sample Preparation:

    • Prepare multiple identical samples (e.g., cell coverslips or tissue sections).

    • Incubate all samples with the same primary antibody at its optimal dilution.

    • Wash the samples thoroughly with PBS.

  • Secondary Antibody Incubation:

    • Divide the samples into two groups.

    • Incubate one group with the this compound conjugated secondary antibody and the other group with the DyLight 594 conjugated secondary antibody. Ensure both secondary antibodies are used at the same concentration.

    • Wash the samples thoroughly with PBS.

  • Mounting:

    • Mount the coverslips or tissue sections using an anti-fade mounting medium.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a region of interest on a sample from the first group (this compound).

    • Set the excitation and emission filters appropriate for this compound (e.g., excitation ~595 nm, emission ~615 nm).

    • Adjust the exposure time and gain to obtain a bright, unsaturated image. Crucially, record these settings.

    • Without changing any of the microscope settings (exposure time, gain, laser power, etc.), move to a sample from the second group (DyLight 594) and acquire an image of a similar region of interest.

    • Repeat this process for multiple regions of interest and multiple samples from each group to ensure reproducibility.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the stained structures in the acquired images for both groups.

    • Statistically compare the mean fluorescence intensities between the this compound and DyLight 594 groups.

Protocol 2: Photostability Assessment

Objective: To measure and compare the rate of photobleaching of this compound and DyLight 594.

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Time-Lapse Imaging:

    • Locate a region of interest on a sample.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. Use the same acquisition settings for both fluorophores.

    • Acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained region in each image of the time-lapse series.

    • Plot the fluorescence intensity as a function of time for both this compound and DyLight 594.

    • The rate of decay of the fluorescence intensity indicates the photostability of the fluorophore. A slower decay rate signifies higher photostability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of this compound and DyLight 594.

G cluster_0 Sample Preparation cluster_1 Fluorophore Labeling cluster_2 Imaging and Analysis A Prepare Identical Samples B Primary Antibody Incubation A->B C This compound Secondary Ab B->C D DyLight 594 Secondary Ab B->D E Image Acquisition (Identical Settings) C->E D->E F Measure Fluorescence Intensity E->F G Compare Brightness F->G

Caption: Experimental workflow for brightness comparison.

References

A Researcher's Guide to Validating Texas Red-X Labeled Antibodies for Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Texas Red-X labeled antibodies with alternative fluorophores, supported by experimental protocols and data to aid in the selection of the most suitable reagents for your research needs.

This guide will delve into the essential validation strategies for antibodies conjugated to this compound, a popular red fluorescent dye. We will explore its performance characteristics in comparison to other commonly used fluorophores and provide detailed experimental methodologies for key validation assays.

Performance Comparison of this compound and Alternative Fluorophores

This compound is a derivative of Texas Red that includes a seven-atom aminohexanoyl spacer ("X") between the fluorophore and its reactive group. This spacer is designed to minimize interactions between the dye and the conjugated protein, which can help preserve antibody function and improve fluorescence performance.[1]

While this compound offers good fluorescence and photostability, several alternative dyes are available, with Alexa Fluor 594 being a prominent competitor often cited for its superior brightness and photostability.[1][2] Below is a comparison of the key photophysical properties of this compound and other commonly used red-fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness
This compound ~595~615~85,000~0.93Bright
Alexa Fluor 594 ~590~617~92,000~0.66Very Bright
DyLight 594 ~593~618~80,000Not widely reportedBright
TRITC ~557~576~55,000~0.29Moderate

Note: Quantum yield and brightness can be influenced by the conjugation conditions and the specific antibody being labeled.

Essential Antibody Validation Strategies

To ensure the specificity of your this compound labeled antibody, a multi-faceted validation approach is crucial. This involves a series of experiments designed to confirm that the antibody binds specifically to the target antigen with minimal off-target interactions.

A comprehensive validation workflow should include the following key experiments:

Caption: A logical workflow for validating the specificity of a this compound labeled antibody.

Key Validation Experiments:
  • Western Blotting: This technique is fundamental for verifying that the antibody recognizes a protein of the correct molecular weight.

  • Immunofluorescence (IF) / Immunohistochemistry (IHC): These imaging techniques are essential for confirming that the antibody correctly identifies the subcellular or tissue localization of the target antigen.

  • Flow Cytometry: This method allows for the quantitative assessment of target protein expression on a single-cell basis.

  • Use of Controls: Positive and negative controls are critical in all experiments to ensure that the observed staining is specific to the target antigen.

Detailed Experimental Protocols

Below are detailed protocols for the key validation experiments mentioned above. These protocols are intended as a starting point and may require optimization for your specific antibody and experimental system.

Western Blotting with Fluorescent Secondary Antibodies

This protocol outlines the general steps for performing a Western blot using a primary antibody and a this compound labeled secondary antibody.

Fluorescent_Western_Blot_Workflow cluster_wb Fluorescent Western Blotting Workflow protein_extraction 1. Protein Extraction and Quantification sds_page 2. SDS-PAGE protein_extraction->sds_page transfer 3. Protein Transfer to Membrane sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. This compound Secondary Antibody Incubation wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 imaging 9. Fluorescent Imaging wash2->imaging

Caption: Step-by-step workflow for fluorescent Western blotting.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • This compound labeled secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Fluorescent imaging system

Procedure:

  • Protein Separation: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Imaging: Image the blot using a fluorescent imaging system with appropriate excitation and emission filters for this compound.

Immunohistochemistry (IHC) Protocol

This protocol provides a general guideline for performing IHC on paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal serum in PBS)

  • Primary antibody

  • This compound labeled secondary antibody

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the this compound labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing: Wash the slides three times for 5 minutes each with PBS, protected from light.

  • Counterstaining and Mounting: Mount the slides with a mounting medium containing DAPI to visualize the nuclei.

  • Imaging: Visualize the staining using a fluorescence microscope.

Flow Cytometry Protocol for Intracellular Staining

This protocol is for the intracellular staining of suspension cells.

Materials:

  • Cell suspension

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)

  • Primary antibody or this compound directly conjugated primary antibody

  • (If using an unconjugated primary) this compound labeled secondary antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration.

  • Fixation: Fix the cells with fixation buffer for 20 minutes at room temperature.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.

  • Antibody Staining:

    • Direct Staining: Add the this compound conjugated primary antibody and incubate for 30-60 minutes at 4°C, protected from light.

    • Indirect Staining: Add the primary antibody and incubate for 30-60 minutes at 4°C. Wash the cells, then add the this compound labeled secondary antibody and incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with permeabilization buffer and then once with flow cytometry staining buffer.

  • Acquisition: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer.

Example Application: Visualizing Signaling Pathways

This compound labeled antibodies are powerful tools for visualizing the components of signaling pathways. Below are examples of how they can be used to study the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3] Dysregulation of this pathway is often implicated in cancer.

EGFR_Signaling cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

Immunofluorescence staining with a this compound labeled anti-phospho-EGFR antibody can be used to visualize the activation of the receptor in response to EGF stimulation.

VEGFR2 Signaling Pathway

The VEGFR2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[4]

VEGFR2_Signaling cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis MAPK->Angiogenesis eNOS->Angiogenesis

Caption: Overview of the VEGFR2 signaling cascade.

Using a this compound labeled anti-VEGFR2 antibody in immunohistochemistry on tumor tissue sections can help to assess the density of blood vessels and the expression of this key angiogenic receptor.

By following the validation strategies and experimental protocols outlined in this guide, researchers can confidently use this compound labeled antibodies to generate high-quality, specific, and reproducible data in a wide range of applications.

References

Spectral Overlap of Texas Red-X and GFP: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug development, and related fields, the simultaneous use of multiple fluorophores is a cornerstone of multiplex imaging. A common pairing involves a green fluorescent protein (GFP) variant, such as Enhanced Green Fluorescent Protein (EGFP), and a red-emitting dye like Texas Red-X. Understanding the spectral relationship between these fluorophores is critical for designing robust experiments and accurately interpreting results. This guide provides a detailed comparison of this compound and GFP, focusing on their spectral overlap and the implications for fluorescence microscopy.

Spectral Properties of this compound and GFP

The degree of spectral overlap between two fluorophores is determined by their respective excitation and emission spectra. Below is a summary of the key spectral characteristics for this compound and a commonly used variant of GFP, Enhanced GFP (EGFP).

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
EGFP ~488[1]~509[1]
This compound ~595[2]~615[3]

While the peak excitation and emission wavelengths of EGFP and this compound are well-separated, the broad nature of fluorescence spectra leads to a degree of overlap, primarily in two areas: the emission tail of EGFP extending into the excitation range of this compound, and to a lesser extent, the potential for the 488 nm laser line used for EGFP to weakly excite this compound.

Visualizing Spectral Overlap

The following diagram illustrates the spectral relationship between EGFP and this compound, highlighting the regions of potential overlap that can lead to signal bleed-through or facilitate Förster Resonance Energy Transfer (FRET).

Spectral_Overlap cluster_EGFP EGFP cluster_TexasRedX This compound cluster_Overlap Potential Spectral Overlap EGFP_Ex Excitation 488 nm EGFP_Em Emission 509 nm Overlap_Node EGFP Emission Tail overlaps with This compound Excitation EGFP_Em->Overlap_Node Bleed-through / FRET Donor TRX_Ex Excitation 595 nm TRX_Em Emission 615 nm Overlap_Node->TRX_Ex FRET Acceptor

Spectral relationship between EGFP and this compound.

Implications of Spectral Overlap

The overlap between the emission spectrum of the donor fluorophore (EGFP) and the excitation spectrum of the acceptor fluorophore (this compound) can result in two key phenomena:

  • Spectral Bleed-through (Crosstalk): This occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[4][5] In this pairing, the tail of the EGFP emission spectrum can extend into the detection window for this compound, leading to a false positive signal in the red channel.[6] The degree of bleed-through is dependent on the specific filter sets used in the microscope.[5]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism that occurs when two fluorophores are in close proximity (typically 1-10 nm). The spectral overlap between the donor's emission (EGFP) and the acceptor's excitation (this compound) is a prerequisite for FRET.[7] The efficiency of FRET is highly dependent on the distance between the fluorophores and their relative orientation.[8]

Experimental Protocol for Quantifying Spectral Bleed-through

The following protocol provides a general framework for quantifying the spectral bleed-through from EGFP into the this compound detection channel using confocal microscopy.

Objective: To determine the percentage of EGFP emission that is detected in the this compound channel under specific experimental conditions.

Materials:

  • Cells expressing EGFP only.

  • Cells labeled with a this compound conjugate only.

  • Unlabeled control cells.

  • Confocal microscope with appropriate laser lines (e.g., 488 nm for EGFP and 561 nm or 594 nm for this compound) and detectors.[9][10]

  • Image analysis software (e.g., ImageJ/Fiji, ZEN, LAS X).

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples:

      • Cells expressing EGFP.

      • Cells labeled with your this compound conjugate of interest.

      • Unlabeled cells (for autofluorescence control).

    • Follow your standard fixation, permeabilization, and blocking procedures.[11][12]

    • Incubate with primary and secondary antibodies as required for your experiment. For the single-color controls, use only the EGFP-tagged protein or the this compound labeled antibody.[13]

  • Image Acquisition:

    • Set up Imaging Parameters for EGFP:

      • Using the EGFP-only sample, set the excitation to 488 nm and the emission detection to capture the EGFP signal (e.g., 500-550 nm).

      • Adjust the laser power, gain, and offset to obtain a bright, unsaturated signal.

    • Measure EGFP Bleed-through into the this compound Channel:

      • Without changing the 488 nm excitation, switch the emission detection to the channel used for this compound (e.g., 600-650 nm).

      • Acquire an image. Any signal detected in this channel from the EGFP-only sample represents bleed-through.

    • Set up Imaging Parameters for this compound:

      • Using the this compound-only sample, set the excitation to the appropriate wavelength (e.g., 561 nm or 594 nm) and the emission detection for this compound (e.g., 600-650 nm).

      • Adjust the laser power, gain, and offset for a bright, unsaturated signal.

    • Measure this compound Bleed-through into the EGFP Channel:

      • Without changing the this compound excitation, switch the emission detection to the EGFP channel (e.g., 500-550 nm).

      • Acquire an image. Any signal detected here is bleed-through from this compound.

    • Image Unlabeled Control:

      • Acquire images of the unlabeled cells using both the EGFP and this compound imaging settings to determine the level of autofluorescence.

  • Data Analysis:

    • Open the acquired images in your image analysis software.

    • For the EGFP-only sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the EGFP channel (IEGFP_in_EGFP) and the this compound channel (IEGFP_in_TRX).

    • Subtract the mean autofluorescence intensity from each measurement.

    • Calculate the bleed-through percentage:

      • Bleed-through (%) = (IEGFP_in_TRX / IEGFP_in_EGFP) * 100

    • Repeat the process for the this compound-only sample to determine bleed-through in the other direction.

Strategies to Minimize Spectral Overlap Issues

  • Sequential Scanning: On a confocal microscope, acquire the EGFP and this compound signals sequentially rather than simultaneously. This involves exciting with the 488 nm laser and detecting the EGFP signal in the first pass, and then exciting with the 561/594 nm laser and detecting the this compound signal in a second pass. This method significantly reduces bleed-through.[6]

  • Optimized Filter Selection: Use narrow bandpass emission filters to specifically collect the peak emission of each fluorophore and exclude the emission tail of the other.[6]

  • Spectral Unmixing: For microscopes equipped with spectral detectors, linear unmixing algorithms can be used to computationally separate the emission spectra of EGFP and this compound, providing a more accurate representation of each fluorophore's distribution.[14][15][16]

  • FRET Analysis: If FRET is the intended application, careful controls are necessary to distinguish FRET from bleed-through. This often involves acceptor photobleaching or sensitized emission measurements.

By carefully considering the spectral properties of this compound and GFP and implementing appropriate experimental controls and acquisition strategies, researchers can effectively utilize this fluorophore pair for high-quality multiplex imaging.

References

A Guide to Superior Red Fluorescence: Alternatives to Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable red fluorescent probes, this guide offers an objective comparison of popular alternatives to Texas Red-X. We delve into the key performance metrics, provide detailed experimental protocols for comparative analysis, and visualize common experimental workflows.

Performance Comparison of Red Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of fluorescence-based assays. Key parameters for consideration include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), quantum yield (the efficiency of converting absorbed light into emitted fluorescent light), and photostability (resistance to fading upon exposure to light). The brightness of a fluorophore is proportional to the product of its extinction coefficient and quantum yield.

Here, we present a quantitative comparison of this compound and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 595615~85,000~0.93~79,050
Alexa Fluor 594 [1]590617~73,000~0.66~48,180
DyLight 594 593618~80,000Not widely reported-
CF®594 593614~115,000High (not specified)-
California Red™ [2]592609~100,000Not specified-
SunRed™ [3]583603Not specifiedNot specified-

Note: Quantum yield and, consequently, brightness can be highly dependent on the local environment, including the solvent and the biomolecule to which the dye is conjugated. The values presented here are for comparative purposes and may vary under different experimental conditions.

In-Depth Look at the Alternatives

Alexa Fluor 594: A widely adopted alternative, Alexa Fluor 594 is known for its exceptional photostability and brightness, making it a reliable choice for demanding imaging applications.[1][4] It is less sensitive to pH changes than many other dyes, providing more consistent performance in various buffer conditions.

DyLight 594: This dye offers spectral properties very similar to Texas Red and Alexa Fluor 594. It is a strong contender for applications requiring bright and photostable red fluorescence.

CF®594: Developed by Biotium, CF®594 is reported to be significantly brighter and more photostable than Alexa Fluor 594 and Texas Red when conjugated to proteins.[4] Its high water solubility also contributes to a higher labeling efficiency.

California Red™ and SunRed™: These dyes from AAT Bioquest are positioned as superior replacements for this compound.[5] They are succinimidyl esters, which offer higher labeling efficiency and stability compared to the sulfonyl chloride chemistry of the original Texas Red.[5] SunRed™ is noted for its enhanced water solubility, making it particularly suitable for labeling hydrophobic peptides and oligonucleotides.[3][5]

Experimental Protocols

To facilitate a direct and objective comparison in your own laboratory setting, we provide the following detailed experimental protocols for key performance assays.

I. Protein Labeling with Amine-Reactive Dyes

This protocol outlines the general procedure for labeling proteins with amine-reactive succinimidyl ester dyes.

G Protein Labeling Workflow A Dissolve Dye in Anhydrous DMSO C Add Dye to Protein Solution A->C B Prepare Protein in Bicarbonate Buffer (pH 8.3) B->C D Incubate for 1 hour at Room Temperature (in the dark) C->D E Purify Labeled Protein (e.g., Size-Exclusion Chromatography) D->E F Determine Degree of Labeling (DOL) E->F

Protein Labeling Workflow

Methodology:

  • Prepare Dye Stock Solution: Dissolve the amine-reactive dye (e.g., succinimidyl ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: While vortexing the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein will need to be optimized for your specific protein and dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification: Remove the unreacted dye and purify the protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column).

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

II. Measurement of Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

G Quantum Yield Measurement A Prepare Dilutions of Standard and Sample B Measure Absorbance at Excitation Wavelength A->B C Measure Fluorescence Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Quantum Yield from Slopes E->F

Quantum Yield Measurement

Methodology:

  • Prepare Solutions: Prepare a series of dilutions of both the reference standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s / n_r)² where Φ_r is the quantum yield of the reference, m is the slope of the plotted line, and n is the refractive index of the solvent.

III. Assessment of Photostability

Photostability is a critical parameter for imaging experiments that require prolonged or intense illumination.

G Photostability Assessment A Prepare Labeled Sample on a Slide B Acquire Initial Fluorescence Image A->B C Continuously Illuminate a Region of Interest (ROI) B->C D Acquire Images at Regular Time Intervals C->D E Measure Mean Fluorescence Intensity of ROI over Time D->E F Plot Normalized Intensity vs. Time and Determine Half-life E->F

Photostability Assessment

Methodology:

  • Sample Preparation: Prepare a sample of the fluorescently labeled specimen (e.g., fixed cells stained with a fluorescent antibody) on a microscope slide.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a region of interest (ROI).

    • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., laser power, exposure time).

    • Continuously illuminate the ROI with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Common Experimental Workflows

Red fluorescent dyes are indispensable tools in a variety of biological applications. Below are two common experimental workflows where these dyes are frequently employed.

Immunofluorescence Staining for Protein Localization

Immunofluorescence is a powerful technique to visualize the subcellular localization of a protein of interest.

G Immunofluorescence Workflow A Cell Fixation & Permeabilization B Blocking Non-specific Binding A->B C Incubation with Primary Antibody B->C D Incubation with Red Fluorescent Secondary Antibody C->D E Nuclear Counterstain (e.g., DAPI) D->E F Mounting and Imaging E->F

Immunofluorescence Workflow

Live-Cell Imaging for Protein Tracking

Tracking the dynamic movement of proteins within living cells provides crucial insights into cellular processes.

G Live-Cell Protein Tracking A Transfect Cells with Plasmid Encoding Fluorescently-Tagged Protein B Incubate for Protein Expression A->B C Live-Cell Imaging using Time-Lapse Microscopy B->C D Image Analysis to Track Protein Movement C->D

Live-Cell Protein Tracking

References

Texas Red-X in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of fluorescent probes for super-resolution microscopy, selecting the optimal dye is paramount to achieving high-quality, high-resolution images. This guide provides a comprehensive comparison of Texas Red-X with its main alternatives, focusing on its performance and suitability for various super-resolution techniques. While this compound has been a workhorse in conventional fluorescence microscopy, its application in super-resolution methods like STED, STORM, and PALM requires careful consideration of its photophysical properties against more recently developed and optimized fluorophores.

Performance Overview

This compound, a derivative of Texas Red, is a bright red-fluorescent dye commonly used for immunofluorescence and other cellular imaging applications.[1] It features an excitation maximum at approximately 595 nm and an emission maximum at around 613 nm.[2] The "X" in its name refers to a seven-atom aminohexanoyl spacer, which is introduced to improve the stability and conjugation efficiency of the dye to biomolecules.[1]

However, when venturing into the realm of super-resolution microscopy, properties such as photostability, quantum yield, photon output, and photoswitching characteristics become critically important. In these areas, this compound faces stiff competition from a range of other fluorophores specifically engineered or found to be well-suited for techniques that surpass the diffraction limit of light.

Quantitative Comparison of this compound and Alternatives

The following table summarizes the key photophysical properties of this compound and compares them with popular alternatives in a similar spectral range. It is important to note that while extensive quantitative data exists for many dyes in super-resolution applications, specific performance metrics for this compound in these contexts are not widely reported in the scientific literature. The comparison is therefore based on its general photophysical properties and the established performance of the other dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRecommended for Super-ResolutionKey Advantages for Super-Resolution
This compound 595[2]613[2]~85,000~0.93Not commonly recommendedGood brightness in conventional microscopy.
Alexa Fluor 594 59061792,0000.66Yes (STED, SIM)Higher photostability and brightness than this compound in conventional imaging.[1]
Cy3B 558572130,0000.67Yes (dSTORM)Considered one of the best red dyes for dSTORM with high photon output.[3]
Alexa Fluor 568 57860391,3000.69Yes (dSTORM, STED)Good performance in dSTORM and STED.[3]
Alexa Fluor 647 650668239,0000.33Yes (dSTORM)Regarded as one of the best dyes for dSTORM due to its excellent photoswitching and high photon output.[4]

Suitability for Super-Resolution Techniques

Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires fluorophores with high photostability to withstand the intense depletion laser.[5] The dye's emission spectrum must also be compatible with the available STED depletion laser wavelengths. While this compound's spectral properties could potentially be compatible with certain STED setups, its photostability is a critical factor. For enhanced performance, dyes like Alexa Fluor 594 and other specifically designed STED dyes are often preferred.[1][6]

Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and its variant direct STORM (dSTORM), relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.[7] Ideal STORM dyes exhibit a high photon output per switching event, a low duty cycle (fraction of time in the "on" state), and many switching cycles before photobleaching.[8]

While many organic dyes can photoswitch under specific buffer conditions, the performance of this compound in this regard is not well-documented. In contrast, dyes like Alexa Fluor 647 and Cy5 are considered the gold standard for dSTORM due to their exceptional photoswitching characteristics.[4] For two-color dSTORM, pairings such as Alexa Fluor 647 with Cy3B or Alexa Fluor 568 are common.[3]

Photoactivated Localization Microscopy (PALM)

PALM utilizes photoactivatable or photoconvertible fluorescent proteins that can be switched from a dark or green-emitting state to a red-emitting state with a specific wavelength of light.[9] As this compound is a synthetic organic dye and not a fluorescent protein, it is not suitable for PALM experiments.

Experimental Protocols

General Immunofluorescence Protocol for Super-Resolution
  • Cell Culture and Fixation: Plate cells on high-precision coverslips. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS.

  • Secondary Antibody Incubation: Incubate with the this compound conjugated secondary antibody (or alternative fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the sample three times with PBS.

  • Mounting: Mount the coverslip on a microscope slide using an appropriate imaging buffer for the chosen super-resolution technique (e.g., a STORM buffer containing an oxygen scavenger system and a thiol).

dSTORM Imaging Buffer (Example)

A common dSTORM buffer recipe includes:

  • An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in a glucose-containing buffer.

  • A primary thiol, such as mercaptoethylamine (MEA) or β-mercaptoethanol (BME), to facilitate photoswitching.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_imaging Super-Resolution Imaging cell_culture Cell Culture & Fixation permeabilization Permeabilization cell_culture->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (this compound or Alternative) primary_ab->secondary_ab mounting Mounting in Imaging Buffer secondary_ab->mounting acquisition Image Acquisition (STED/STORM) mounting->acquisition reconstruction Image Reconstruction acquisition->reconstruction

A generalized workflow for immunofluorescence labeling and super-resolution imaging.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled antibodies are often used to visualize components of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-studied example where super-resolution microscopy can provide insights into receptor clustering and downstream signaling events.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Guide to the Quantum Yield of Red Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is paramount for achieving high-quality, reliable experimental results. A critical performance indicator for any fluorophore is its quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield translates to a brighter signal, enhancing sensitivity and improving the signal-to-noise ratio in fluorescence-based applications. This guide provides a comparative analysis of the quantum yields of several common red fluorophores, along with the experimental protocols to determine this crucial parameter.

Quantitative Comparison of Red Fluorophores

The following table summarizes the quantum yield and spectral properties of several widely used red fluorophores. It is important to note that the quantum yield of a fluorophore can be influenced by its immediate chemical environment, including the solvent, pH, and conjugation to biomolecules. The data presented here are for the unconjugated dyes in the specified solvents.

FluorophoreQuantum Yield (Φ)Solvent/BufferExcitation Max (nm)Emission Max (nm)
Texas Red®0.97[1][2][3]Ethanol596[4]615[4]
0.93[1][2][3]PBS
0.605[5]PBS
Rhodamine B0.70Ethanol543565
0.65Basic Ethanol
0.49Ethanol
0.43PBS
0.31Water
ATTO 647N0.65644669
Alexa Fluor® 6470.33PBS (pH 7.2)650665
Cy®50.27PBS649667
0.40Ethanol
DyLight™ 650High (specific value not readily available)652672

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of a compound is often determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. This relative method is widely adopted due to its simplicity and accuracy when performed carefully.

Principle:

The relative quantum yield (Φ_sample) of an unknown sample is calculated using the following equation, by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_std) with a known quantum yield:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

To minimize errors from the inner filter effect, absorbance values should be kept low (typically below 0.1) at the excitation wavelength.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Fluorophore of interest (sample)

  • Quantum yield standard (e.g., Rhodamine 101 or Cresyl Violet for the red region)

  • Appropriate solvent (e.g., ethanol, PBS)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the same solvent.

  • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be in the linear range, ideally between 0.01 and 0.1.

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the entire emission spectrum is recorded.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • Determine the slope of the linear fit for both the sample and the standard.

  • Calculate the quantum yield of the sample using the slopes from the plots in the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Visualizing Fluorescence Principles and Protocols

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

Jablonski_Diagram cluster_0 Singlet Electronic States cluster_1 Triplet Electronic State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2 S₂ (Second Excited State) S2->S1 Internal Conversion T1->S0 Phosphorescence S0_v0 v=0 S0_v1 v=1 S1_v0 v=0 S1_v1 v=1 S2_v0 v=0 T1_v0 v=0

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare serial dilutions of sample measure_abs Measure Absorbance (A) at excitation wavelength prep_sample->measure_abs prep_standard Prepare serial dilutions of standard prep_standard->measure_abs measure_fluor Measure Fluorescence (I) emission spectra measure_abs->measure_fluor integrate Integrate area under emission curves measure_fluor->integrate plot Plot I vs. A for sample and standard integrate->plot slope Determine slopes of linear fits plot->slope calculate Calculate Quantum Yield (Φ) using the comparative formula slope->calculate

Caption: Experimental workflow for determining relative quantum yield.

References

A Comparative Analysis of Texas Red-X: Single Isomer vs. Mixed Isomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Texas Red-X single isomer and mixed isomers, two widely utilized fluorescent labels in biological research and diagnostics. The choice between a single isomer and a mixture of isomers can significantly impact the reproducibility and consistency of experimental results. This document aims to equip researchers with the necessary information to make an informed decision based on experimental needs and to provide the methodologies for conducting a direct comparison.

Executive Summary

This compound, a bright, red-fluorescent dye, is a derivative of sulforhodamine 101, featuring a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its reactive group. This spacer is designed to minimize steric hindrance and reduce the potential for interactions between the dye and the biomolecule to which it is conjugated. The primary distinction between the commercially available forms of this compound succinimidyl ester lies in their isomeric purity. While both single and mixed isomers exhibit nearly identical spectral properties, the use of a single isomer is consistently recommended for applications demanding high reproducibility.[1][2] Mixed isomers contain a variable, batch-dependent ratio of the 2- and 5-isomers, which can introduce variability into conjugation reactions and subsequent analyses.[3]

Data Presentation: A Head-to-Head Comparison

While direct, side-by-side quantitative comparisons of performance metrics such as quantum yield and photostability for single versus mixed isomers of this compound are not extensively available in published literature, the following tables summarize the known properties and the key qualitative differences.

Table 1: General Properties of this compound Succinimidyl Ester

PropertySingle IsomerMixed Isomers
Description A single, purified isomer (e.g., 2- or 5-isomer) of this compound succinimidyl ester.[1][2]A mixture of the 2- and 5-isomers of this compound succinimidyl ester in a variable, batch-dependent ratio.[3]
Key Advantage High reproducibility in labeling reactions.[1][2]Generally lower cost.
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm 7-atom aminohexanoyl ("X") spacer7-atom aminohexanoyl ("X") spacer
Storage Freeze (<-15 °C), protect from light.Freeze (<-15 °C), protect from light.[4]

Table 2: Spectral Properties

ParameterThis compound (General)
Excitation Maximum (λex) ~595 nm[5]
Emission Maximum (λem) ~615 nm[5]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹ (in water)[6]
Fluorescence Quantum Yield (Φ) 0.93 (in PBS), 0.97 (in Ethanol) for Texas Red*[6]

Note: The reported quantum yield is for "Texas Red" and may not be specific to the this compound variant or distinguish between single and mixed isomers. A direct comparative measurement is recommended for specific applications.

Key Differentiators: Reproducibility and Consistency

The primary advantage of using a single isomer of this compound lies in the enhanced reproducibility of bioconjugation.[1][2] In applications such as quantitative immunoassays, flow cytometry, and super-resolution microscopy, where precise control over the degree of labeling (DOL) and consistent fluorescence intensity are critical, the use of a single isomer minimizes a potential source of variability. Mixed isomers, with their fluctuating isomer ratios from batch to batch, can lead to subtle differences in labeling efficiency and the photophysical properties of the resulting conjugate.

Experimental Protocols

To empower researchers to conduct their own comparative analysis, the following detailed experimental protocols are provided.

Protein Labeling with this compound Succinimidyl Ester

This protocol describes the covalent labeling of primary amines on a protein with this compound NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • This compound, single isomer or mixed isomers, succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Elution buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound succinimidyl ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the reactive dye. The optimal dye-to-protein ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the elution buffer. The first colored band to elute is the conjugated protein.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~595 nm, A_max_).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_

    • CF (Correction Factor): A₂₈₀ of the dye / A_max_ of the dye (typically ~0.18 for Texas Red dyes)

    • ε_protein_: Molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: Dye Concentration (M) = A_max_ / ε_dye_

    • ε_dye_: Molar extinction coefficient of this compound at ~595 nm (~116,000 cm⁻¹M⁻¹).

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Comparative Photostability Assay

This protocol allows for the direct comparison of the photostability of proteins labeled with single isomer versus mixed isomers of this compound.

Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled proteins at the same concentration and degree of labeling.

  • Image Acquisition: Using a fluorescence microscope, acquire an initial image (t=0) of the samples.

  • Continuous Illumination: Continuously expose the samples to the excitation light source.

  • Time-Lapse Imaging: Acquire images at regular intervals over a defined period.

  • Data Analysis: Measure the fluorescence intensity of the samples in each image over time. Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for a direct comparison.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Labeling_Single Conjugation (Single Isomer) Protein->Labeling_Single Labeling_Mixed Conjugation (Mixed Isomers) Protein->Labeling_Mixed Single_Isomer This compound Single Isomer Single_Isomer->Labeling_Single Mixed_Isomers This compound Mixed Isomers Mixed_Isomers->Labeling_Mixed Purification_Single Purification Labeling_Single->Purification_Single Purification_Mixed Purification Labeling_Mixed->Purification_Mixed DOL_Single DOL Determination Purification_Single->DOL_Single Photostability_Single Photostability Assay Purification_Single->Photostability_Single DOL_Mixed DOL Determination Purification_Mixed->DOL_Mixed Photostability_Mixed Photostability Assay Purification_Mixed->Photostability_Mixed Comparison Comparative Analysis DOL_Single->Comparison DOL_Mixed->Comparison Photostability_Single->Comparison Photostability_Mixed->Comparison

Caption: Experimental workflow for the comparative analysis of this compound single vs. mixed isomers.

Protein_Labeling_Pathway Protein Protein with Primary Amines (-NH2) Reaction Labeling Reaction (pH 8.3-8.5) Protein->Reaction NHS_Ester This compound NHS Ester NHS_Ester->Reaction Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Reaction->Conjugate Byproduct N-hydroxysuccinimide Reaction->Byproduct

Caption: Amine-reactive labeling pathway of this compound NHS ester with a protein.

Conclusion

For researchers engaged in quantitative and highly reproducible fluorescence-based assays, the use of This compound single isomer is strongly recommended. The minimal batch-to-batch variability ensures greater consistency in the degree of labeling and, consequently, more reliable experimental outcomes. While This compound mixed isomers may present a more cost-effective option for applications where stringent reproducibility is not a primary concern, users should be aware of the potential for variability. The provided experimental protocols offer a framework for researchers to perform their own in-house validation and determine the most suitable reagent for their specific research needs.

References

Safety Operating Guide

Navigating the Disposal of Texas Red-X: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and responsibility of their laboratory practices. Proper disposal of chemical reagents like Texas Red-X is a critical component of this responsibility. Adherence to established disposal protocols not only ensures a safe working environment but also prevents environmental contamination and maintains regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of this compound, a widely used fluorescent dye in bioconjugation.

This compound, and its derivatives, are classified as chemical waste and require disposal through a licensed hazardous waste collector.[1] Under no circumstances should this dye be poured down the drain, as it can pose a significant risk to aquatic environments.[1] The primary directive is to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment."[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] In the event of a spill, the material should be taken up mechanically and placed in appropriate containers for disposal.[2]

Quantitative Data on Related Compounds
IngredientTest TypeSpeciesResultExposure Time
Sodium FluoresceinLC50Oncorhynchus mykiss (rainbow trout)1,372 mg/L96 hours
Sodium FluoresceinEC50Daphnia pulex (Water flea)337 mg/L48 hours
Sodium BicarbonateLC50Freshwater fish8250 - 9000 mg/L96 hours
Sodium BicarbonateEC50Freshwater algae650 mg/L120 hours
Sodium BicarbonateEC50Water flea2350 mg/L48 hours
Adipic AcidLC50Brachydanio rerio (zebrafish)>= 1,000 mg/L96 hours
Source: Safety Data Sheet for a Fluorescein Dye Marker[3]

Step-by-Step Disposal Protocol

The following protocols outline the necessary steps for the safe disposal of this compound in its various forms within a laboratory setting. These procedures should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.[3]

Unused or Expired Product (Solid Form)
  • Collection : The original vial containing the unused or expired solid product should be securely closed.[1]

  • Containerization : Place the securely closed vial into a designated hazardous waste container.[1]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Follow any additional labeling requirements mandated by your institution's EHS department.[1]

Concentrated Stock Solutions (in Organic Solvents like DMF or DMSO)
  • Collection : All concentrated stock solutions must be collected in a sealed, appropriately labeled hazardous waste container.[1]

  • No Drain Disposal : Under no circumstances should concentrated solutions of this dye be poured down the drain.[1]

Aqueous Solutions from Labeling Reactions

To ensure the complete hydrolysis of the reactive succinimidyl ester before collection, follow these steps:

  • pH Adjustment : Ensure the pH of the aqueous solution is between 7 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate.[1]

  • Incubation : Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS-ester.[1]

  • Collection for Disposal : Transfer the treated solution to your designated aqueous hazardous waste container.[1]

Contaminated Solid Waste
  • Segregation : All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be considered chemical waste.[1]

  • Collection : These materials should be collected in a designated solid hazardous waste container, separate from regular trash. Stained electrophoresis gels should also be collected in a sealed container and disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.

TexasRedX_Disposal_Workflow cluster_waste_generation Waste Generation cluster_treatment Pre-Disposal Treatment cluster_collection Waste Collection cluster_disposal Final Disposal Unused Product Unused Product Solid Hazardous Waste Solid Hazardous Waste Unused Product->Solid Hazardous Waste Stock Solutions Stock Solutions Aqueous Hazardous Waste Aqueous Hazardous Waste Stock Solutions->Aqueous Hazardous Waste Aqueous Waste Aqueous Waste pH Adjustment & Incubation pH Adjustment & Incubation Aqueous Waste->pH Adjustment & Incubation Quench NHS-ester Contaminated Solids Contaminated Solids Contaminated Solids->Solid Hazardous Waste pH Adjustment & Incubation->Aqueous Hazardous Waste Licensed Waste Collector Licensed Waste Collector Solid Hazardous Waste->Licensed Waste Collector Aqueous Hazardous Waste->Licensed Waste Collector

Caption: Workflow for the safe disposal of various this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Texas Red-X

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with fluorescent dyes like Texas Red-X. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and handle this valuable compound with confidence.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2] The recommended PPE provides a barrier against potential skin and eye irritation, as well as respiratory and ingestion hazards.[1]

Core PPE Requirements:

  • Eye and Face Protection: At a minimum, wear chemical safety goggles with side shields.[1] In situations where splashing is a risk, a full-face shield should be worn in addition to goggles.[2]

  • Hand Protection: Impervious gloves, such as nitrile gloves, are essential to prevent skin contact.[1][2] Always inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.

  • Body Protection: A lightweight protective lab coat must be worn at all times to protect your skin and clothing.[1][2]

  • Respiratory Protection: If you are working with the powdered form of this compound or if there is a risk of generating aerosols, use a suitable respiratory equipment in an area with adequate ventilation.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key spectral properties of this compound.

PropertyValue
Excitation Wavelength (max)~595 nm
Emission Wavelength (max)~615 nm
Chemical NameCAS NumberMolecular WeightSolubilityStorage
Texas Red®-X, succinimidyl ester216972-99-5816.94 g/mol DMSOFreeze (<-15 °C), Protect from light

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.

G Experimental Workflow: this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area (fume hood) don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh solid this compound don_ppe->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedure dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate After experiment dispose_waste Dispose of waste in labeled container decontaminate->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe

Caption: A flowchart illustrating the key steps for safe handling and disposal of this compound.

Procedural Guidance: Step-by-Step Protocols

Handling Procedure:

  • Preparation: Before handling this compound, ensure your designated workspace, preferably a chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as detailed in the PPE section.

  • Weighing: If using the solid form, carefully weigh the required amount inside the fume hood to prevent the generation of dust.

  • Dissolving: When preparing a solution, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.

Spill Cleanup Procedure:

In the event of a small spill, follow these steps:

  • Alert Others: Immediately alert personnel in the vicinity.

  • Containment: If it is safe to do so, prevent the spill from spreading.

  • Cleanup: For solid spills, carefully take up the material mechanically, avoiding dust generation, and place it in a designated, labeled container for disposal.[1] For liquid spills, absorb the material with an inert absorbent and place it in the same type of container.

  • Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.

  • Dispose of Materials: All materials used for cleanup, including contaminated PPE, should be disposed of as hazardous waste.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be considered hazardous waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Compliance: Dispose of the hazardous waste in accordance with your institution's environmental health and safety guidelines and local, state, and federal regulations.[3] Never dispose of this compound down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
texas red-X
Reactant of Route 2
texas red-X

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.